Product packaging for 1,3,5,6-Tetrahydroxyxanthone(Cat. No.:CAS No. 5084-31-1)

1,3,5,6-Tetrahydroxyxanthone

カタログ番号: B1664531
CAS番号: 5084-31-1
分子量: 260.20 g/mol
InChIキー: CCEBJWKUMKKCDF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1,3,5,6-Tetrahydroxyxanthone has been reported in Hypericum sampsonii, Hypericum geminiflorum, and other organisms with data available.
from roots of Cudrania cochinchinensis

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O6 B1664531 1,3,5,6-Tetrahydroxyxanthone CAS No. 5084-31-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3,5,6-tetrahydroxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEBJWKUMKKCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420484
Record name 1,3,5,6-tetrahydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5084-31-1
Record name 1,3,5,6-tetrahydroxyxanthone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone: Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds recognized for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biological significance, particularly focusing on its biosynthesis and mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a variety of plant species, primarily within the families Clusiaceae and Hypericaceae. Some of the notable natural sources include:

  • Garcinia achachairu (Clusiaceae): The branches of this South American fruit tree are a significant source of this compound.[1][2][3]

  • Hypericum species (Hypericaceae): Several species within the Hypericum genus, commonly known as St. John's Wort, have been found to produce this xanthone. These include Hypericum androsaemum and Hypericum perforatum.[4][5] Cell cultures of Hypericum androsaemum have also been shown to accumulate 1,3,5,6-oxygenated xanthones.[5]

  • Canscora decussata (Gentianaceae): This medicinal plant has been reported to contain a glucoside derivative of this compound.[6]

  • Cudrania cochinchinensis (Moraceae): The roots of this plant are another reported source.[7]

  • Hypericum sampsonii and Hypericum geminiflorum : These species are also listed as containing this compound.[7]

While several sources have been identified, quantitative data on the yield of this compound from these natural sources is not extensively documented in a comparative manner. The table below summarizes the available information.

Table 1: Natural Sources of this compound and Reported Yields

Plant SpeciesFamilyPlant PartReported YieldReferences
Garcinia achachairuClusiaceaeBranchesData not specified[1][2][3]
Hypericum androsaemumHypericaceaeAerial parts, Cell culturesData not specified[4][5]
Hypericum perforatumHypericaceaeRootsData not specified[8]
Canscora decussataGentianaceaeWhole plantData not specified (isolated as a glucoside)[6]
Cudrania cochinchinensisMoraceaeRootsData not specified[7]
Hypericum sampsoniiHypericaceaeNot specifiedData not specified[7]
Hypericum geminiflorumHypericaceaeNot specifiedData not specified[7]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for xanthone formation in plants. The immediate precursor is 1,3,5-trihydroxyxanthone. This precursor undergoes a regioselective hydroxylation at the C-6 position to yield this compound. This reaction is a key step in the diversification of xanthone structures within the plant.

Biosynthesis of this compound 1,3,5-Trihydroxyxanthone 1,3,5-Trihydroxyxanthone This compound This compound 1,3,5-Trihydroxyxanthone->this compound Hydroxylation at C-6

Biosynthesis of this compound from its precursor.

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following is a representative, detailed experimental protocol synthesized from general methods for xanthone isolation from Garcinia and Hypericum species.

1. Plant Material Preparation:

  • Collect the desired plant material (e.g., branches of Garcinia achachairu).

  • Air-dry the plant material at room temperature until a constant weight is achieved.

  • Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction:

  • Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

  • The maceration process should be repeated multiple times (e.g., 3 times) to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Solvent Partitioning (Optional but Recommended):

  • Suspend the crude extract in a water-methanol mixture and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).

  • The xanthone fraction is typically enriched in the ethyl acetate fraction.

  • Concentrate the ethyl acetate fraction to dryness.

4. Column Chromatography:

  • Subject the enriched xanthone fraction to column chromatography on silica (B1680970) gel.

  • Prepare the column by packing silica gel (e.g., 70-230 mesh) in a suitable non-polar solvent like n-hexane.

  • Load the sample onto the column.

  • Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light.

  • Combine fractions containing the target compound.

5. Preparative High-Performance Liquid Chromatography (HPLC):

  • For final purification, subject the semi-purified fractions to preparative HPLC.

  • A C18 reversed-phase column is commonly used.

  • The mobile phase typically consists of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to improve peak shape.

  • Monitor the elution at a suitable wavelength (e.g., 254 nm or 320 nm).

  • Collect the peak corresponding to this compound.

6. Structure Elucidation:

  • Confirm the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and UV-Vis spectroscopy.

Isolation and Purification Workflow cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Analysis Plant_Material Dried & Powdered Plant Material Solvent_Extraction Maceration with Methanol/Ethanol Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Solvent_Partitioning Solvent-Solvent Partitioning Crude_Extract->Solvent_Partitioning Enriched_Fraction Xanthone-Enriched Fraction Solvent_Partitioning->Enriched_Fraction Column_Chromatography Silica Gel Column Chromatography Enriched_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Structure_Elucidation Spectroscopic Analysis (NMR, MS, UV) Pure_Compound->Structure_Elucidation

A general workflow for the isolation of this compound.

Mechanism of Action: Diuretic and Renal Protective Effects

Recent studies have highlighted the diuretic and renal protective properties of this compound.[9][10][11] Its mechanism of action appears to involve the modulation of oxidative stress and nitric oxide pathways in the kidneys.

In hypertensive subjects, there is often an increase in oxidative stress, characterized by elevated levels of reactive oxygen species (ROS) and a decrease in antioxidant defenses. This compound has been shown to counteract these effects by:

  • Reducing Lipid Peroxidation: It decreases the levels of lipid hydroperoxides (LOOH), which are markers of oxidative damage to cell membranes.[9][10]

  • Enhancing Antioxidant Enzyme Activity: While some studies show a decrease in certain antioxidant enzymes in hypertensive models, the protective effect of this xanthone suggests a restoration of the overall antioxidant capacity. It has been shown to increase the levels of glutathione, a key cellular antioxidant.[9][10]

  • Increasing Nitric Oxide Bioavailability: The compound increases the levels of nitrite (B80452) in both the plasma and kidney homogenates.[9][10] Nitric oxide is a crucial vasodilator and plays a role in regulating renal blood flow and sodium excretion.

Mechanism of Action cluster_renal Renal Effects THX This compound Oxidative_Stress Oxidative Stress THX->Oxidative_Stress Inhibits Antioxidant_Defense Antioxidant Defense (GSH, SOD, CAT) THX->Antioxidant_Defense Enhances NO_Bioavailability Nitric Oxide (NO) Bioavailability THX->NO_Bioavailability Increases Lipid_Peroxidation Lipid Peroxidation (LOOH) Oxidative_Stress->Lipid_Peroxidation Induces Renal_Protection Renal Protection Oxidative_Stress->Renal_Protection Antioxidant_Defense->Renal_Protection Diuresis Diuresis & Saluresis NO_Bioavailability->Diuresis

Proposed mechanism of diuretic and renal protective effects.

Conclusion

This compound is a promising natural product with well-defined natural sources and significant biological activities. This guide provides a foundational understanding of its origins, biosynthesis, and methods for its isolation. The detailed experimental workflow and insights into its mechanism of action are intended to facilitate further research into this compound's therapeutic potential. Future studies should focus on quantifying the yields of this xanthone from various sources to identify the most viable options for large-scale production and further exploring its pharmacological properties and underlying molecular mechanisms to unlock its full potential in drug discovery and development.

References

The Discovery of 1,3,5,6-Tetrahydroxyxanthone in Garcinia Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,6-Tetrahydroxyxanthone, a naturally occurring xanthone (B1684191) derivative, has been identified in several species of the Garcinia genus, a plant family renowned for its rich phytochemical profile and medicinal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols adapted from methodologies used for xanthone extraction from Garcinia, quantitative data from preclinical studies, and a discussion of its potential therapeutic applications, particularly its diuretic and renal protective effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The genus Garcinia, belonging to the Clusiaceae family, comprises hundreds of species distributed throughout tropical regions of Asia, Africa, and America. These plants are a rich source of a diverse array of secondary metabolites, with xanthones being one of the most prominent classes of compounds. Xanthones, characterized by their dibenzo-γ-pyrone scaffold, have attracted significant scientific interest due to their wide range of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.

Among the numerous xanthones isolated from Garcinia species, this compound has emerged as a compound of interest. It has been successfully isolated from species such as Garcinia achachairu and Garcinia griffithii[1][2]. Preclinical studies have begun to elucidate its pharmacological profile, with notable findings related to its diuretic, saluretic, and renal protective effects[3][4]. This guide aims to consolidate the current knowledge on this compound, providing a technical foundation for further research and development.

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound.

Table 1: Diuretic and Saluretic Effects of this compound in Rats [3][4]

ParameterSpecies/ModelTreatment GroupDose (mg/kg)Observation Period (hours)% Increase in Urine Volume (vs. Vehicle)% Increase in Na+ Excretion (vs. Vehicle)% Increase in K+ Excretion (vs. Vehicle)
DiuresisNormotensive Wistar RatsThis compound0.18Significant increase--
DiuresisNormotensive Wistar RatsThis compound0.124Significant increase--
DiuresisSpontaneously Hypertensive RatsThis compound0.18Significant increase--
DiuresisSpontaneously Hypertensive RatsThis compound0.124Significant increase--
NatriuresisNormotensive Wistar RatsThis compound0.124Significant increase--
NatriuresisSpontaneously Hypertensive RatsThis compound0.124Significant increase--
KaliuresisNormotensive Wistar RatsThis compound0.124Significant increase--
KaliuresisSpontaneously Hypertensive RatsThis compound0.124Significant increase--

Table 2: Effects of this compound on Renal Biomarkers in Spontaneously Hypertensive Rats

ParameterTreatment GroupDose (mg/kg)Observation
Renal Antioxidant LevelsThis compoundNot specifiedModulated
Renal Nitric Oxide LevelsThis compoundNot specifiedModulated

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and characterization of this compound, adapted from established protocols for xanthone isolation from Garcinia species.

General Extraction and Isolation of Xanthones from Garcinia Species

This protocol provides a general framework for the extraction and isolation of xanthones, which can be specifically applied to target this compound.

  • Plant Material Preparation:

    • Collect the desired plant part of the Garcinia species (e.g., stem bark, branches).

    • Air-dry the plant material at room temperature until a constant weight is achieved.

    • Grind the dried material into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Perform successive extractions with solvents of increasing polarity. A typical sequence is n-hexane, followed by acetone (B3395972) or ethyl acetate (B1210297), and finally methanol.

    • Macerate the powdered plant material in each solvent for 48-72 hours at room temperature with occasional agitation.

    • Alternatively, use a Soxhlet apparatus for continuous extraction.

    • Filter the extracts after each solvent extraction and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extracts.

  • Chromatographic Fractionation and Purification:

    • Subject the acetone or ethyl acetate crude extract, which is likely to contain the xanthones, to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:ethyl acetate). Visualize the spots under UV light (254 nm and 365 nm).

    • Combine fractions with similar TLC profiles.

    • Further purify the combined fractions containing the target compound using preparative TLC or repeated column chromatography until a pure compound is obtained.

Structural Elucidation

The structure of the isolated this compound can be confirmed using the following spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the proton and carbon framework of the molecule.

    • Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity between protons and carbons and to confirm the final structure.

  • Mass Spectrometry (MS):

    • Utilize High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) to determine the exact molecular weight and elemental composition of the compound.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantification of this compound in Garcinia extracts.

  • Standard and Sample Preparation:

    • Prepare a stock solution of purified this compound of known concentration in HPLC-grade methanol.

    • Prepare a series of standard solutions by diluting the stock solution to create a calibration curve.

    • Prepare the Garcinia extract samples by dissolving a known amount of the dried extract in methanol, followed by filtration through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at the maximum absorption wavelength of this compound.

    • Injection Volume: 20 µL.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solutions and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Mandatory Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_isolation Isolation and Purification cluster_analysis Structural Elucidation and Quantification p1 Collection of Garcinia Plant Material p2 Air Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Solvent Extraction (e.g., Acetone) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 i1 Column Chromatography e3->i1 a3 HPLC Quantification e3->a3 For Quantification i2 Fraction Collection i1->i2 Repeat as needed i3 TLC Monitoring i2->i3 Repeat as needed i3->i1 Repeat as needed i4 Purification of Target Fractions i3->i4 a1 NMR Spectroscopy i4->a1 a2 Mass Spectrometry i4->a2

Caption: Experimental workflow for the isolation and analysis of this compound.

diuretic_pathway cluster_compound Compound Administration cluster_kidney Renal Effects cluster_physiological Physiological Outcomes compound This compound antioxidant Modulation of Renal Antioxidant Enzymes compound->antioxidant no_levels Modulation of Renal Nitric Oxide Levels compound->no_levels renal_protection Renal Protection antioxidant->renal_protection no_levels->renal_protection diuresis Increased Urine Volume (Diuresis) saluresis Increased Na+ and K+ Excretion (Saluresis) renal_protection->diuresis renal_protection->saluresis

Caption: Proposed mechanism of diuretic and renal protective action of this compound.

Conclusion

This compound represents a promising bioactive compound from the Garcinia genus with demonstrated diuretic and renal protective properties in preclinical models. This technical guide provides a foundational resource for researchers interested in further exploring this natural product. The outlined experimental protocols for isolation, characterization, and quantification, although generalized, offer a solid starting point for laboratory investigations. The provided visualizations of the experimental workflow and proposed mechanism of action serve to clarify the key processes and biological effects associated with this compound. Further research is warranted to fully elucidate the specific mechanisms of action, to quantify its presence in a wider range of Garcinia species, and to explore its full therapeutic potential.

References

The intricate biosynthetic route to tetrahydroxyxanthones in the plant kingdom: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This comprehensive technical guide offers an in-depth exploration of the biosynthesis of tetrahydroxyxanthones in plants, providing researchers, scientists, and drug development professionals with a detailed understanding of the core pathways, key enzymatic players, and regulatory mechanisms. This document summarizes critical quantitative data, presents detailed experimental protocols, and provides visual representations of the biosynthetic pathways to facilitate further research and application in drug discovery and development.

Introduction to Tetrahydroxyxanthones

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold.[1][2] Among them, tetrahydroxyxanthones are of significant interest due to their diverse and potent pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.[1][3] These compounds are predominantly found in a select number of plant families, most notably Hypericaceae (e.g., Hypericum species) and Gentianaceae (e.g., Gentiana species).[2][3] Understanding their biosynthesis is crucial for harnessing their therapeutic potential, either through targeted breeding of medicinal plants or through metabolic engineering in microbial systems.

The Core Biosynthetic Pathway

The biosynthesis of tetrahydroxyxanthones in plants originates from primary metabolism, primarily utilizing precursors from the shikimate and acetate-malonate pathways.[3][4] The pathway can be broadly divided into three key stages:

  • Formation of the Benzophenone (B1666685) Scaffold: The initial step involves the creation of a benzophenone intermediate. This process exhibits a notable divergence between the Hypericaceae and Gentianaceae families.[1][3]

  • Hydroxylation of the Benzophenone Ring: The benzophenone intermediate undergoes hydroxylation, a critical step catalyzed by cytochrome P450 monooxygenases.

  • Oxidative Cyclization to the Xanthone (B1684191) Core: The final step is an intramolecular oxidative C-O phenol (B47542) coupling reaction that forms the characteristic tricyclic xanthone structure.[4]

Divergent Pathways to the Benzophenone Intermediate

In the Hypericaceae family (e.g., Hypericum perforatum):

The pathway is L-phenylalanine-dependent. Phenylalanine, derived from the shikimate pathway, is converted to benzoyl-CoA through a series of enzymatic reactions. Benzophenone synthase (BPS), a type III polyketide synthase, then catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 2,4,6-trihydroxybenzophenone (B1214741).[5][6]

In the Gentianaceae family (e.g., Gentiana lutea):

This pathway is L-phenylalanine-independent. An intermediate from the shikimate pathway is converted to 3-hydroxybenzoic acid. This is then activated to 3-hydroxybenzoyl-CoA, which serves as the starter molecule for benzophenone synthase. The condensation with three molecules of malonyl-CoA yields 2,3',4,6-tetrahydroxybenzophenone.[1][3][7]

Key Enzymes in Tetrahydroxyxanthone Biosynthesis

The biosynthesis of tetrahydroxyxanthones is orchestrated by a series of specific enzymes. The primary classes of enzymes involved are Benzophenone Synthase and Cytochrome P450 Monooxygenases.

Benzophenone Synthase (BPS)

Benzophenone synthase (EC 2.3.1.151) is a pivotal enzyme that catalyzes the formation of the C13 skeleton of benzophenones.[5] It is a member of the type III polyketide synthase superfamily.[8]

  • Reaction: Catalyzes the stepwise condensation of a benzoyl-CoA derivative (benzoyl-CoA in Hypericaceae, 3-hydroxybenzoyl-CoA in Gentianaceae) with three molecules of malonyl-CoA.

  • Product: Forms a tri- or tetrahydroxybenzophenone intermediate.

Cytochrome P450 Monooxygenases (CYPs)

A crucial family of enzymes in this pathway are the cytochrome P450 monooxygenases, particularly those belonging to the CYP81AA subfamily.[4][9] These enzymes are bifunctional, catalyzing both the 3'-hydroxylation of the benzophenone intermediate and the subsequent regioselective intramolecular C-O oxidative phenol coupling to form the xanthone core.[9][10]

  • CYP81AA1 (1,3,7-Trihydroxyxanthone synthase): This enzyme directs the cyclization para to the newly introduced hydroxyl group, leading to the formation of 1,3,7-trihydroxyxanthone. This is the predominant pathway in the Hypericaceae family.[4][10]

  • CYP81AA2 (1,3,5-Trihydroxyxanthone synthase): This enzyme directs the cyclization ortho to the hydroxyl group, resulting in 1,3,5-trihydroxyxanthone. This route is characteristic of the Gentianaceae family.[1][4]

The subsequent hydroxylation steps to yield tetrahydroxyxanthones are also catalyzed by specific hydroxylases. For instance, 1,3,6,7-tetrahydroxyxanthone is a common derivative found in many species.[6]

Visualization of the Biosynthetic Pathway

To provide a clear visual representation of the complex biosynthetic processes, the following diagrams have been generated using the Graphviz DOT language.

// Nodes Shikimate_Pathway [label="Shikimate Pathway"]; Acetate_Malonate_Pathway [label="Acetate-Malonate\nPathway"]; L_Phenylalanine [label="L-Phenylalanine"]; Benzoyl_CoA [label="Benzoyl-CoA"]; Malonyl_CoA [label="3x Malonyl-CoA"]; Benzophenone_Intermediate [label="Benzophenone\nIntermediate"]; Tetrahydroxybenzophenone [label="2,3',4,6-Tetrahydroxy-\nbenzophenone"]; Tetrahydroxyxanthone_Isomers [label="Tetrahydroxyxanthone\nIsomers"]; Downstream_Xanthones [label="Downstream Xanthone\nDerivatives"];

// Edges Shikimate_Pathway -> L_Phenylalanine [label="Hypericaceae"]; Acetate_Malonate_Pathway -> Malonyl_CoA; L_Phenylalanine -> Benzoyl_CoA; {rank=same; Benzoyl_CoA; Malonyl_CoA} Benzoyl_CoA -> Benzophenone_Intermediate [headport="w"]; Malonyl_CoA -> Benzophenone_Intermediate [headport="w"];

Shikimate_Pathway -> Tetrahydroxybenzophenone [label="Gentianaceae"];

Benzophenone_Intermediate -> Tetrahydroxybenzophenone [label="Hydroxylation\n(CYP450)"]; Tetrahydroxybenzophenone -> Tetrahydroxyxanthone_Isomers [label="Oxidative Cyclization\n(CYP450)"]; Tetrahydroxyxanthone_Isomers -> Downstream_Xanthones [label="Further Modifications"];

// Invisible edges for layout edge [style=invis]; L_Phenylalanine -> Malonyl_CoA; } .dot

Caption: Overview of the tetrahydroxyxanthone biosynthesis pathway.

Pathway_Divergence cluster_hypericaceae Hypericaceae Pathway cluster_gentianaceae Gentianaceae Pathway cluster_cyclization Regioselective Cyclization L_Phe L-Phenylalanine Benzoyl_CoA Benzoyl-CoA L_Phe->Benzoyl_CoA TriOH_BP 2,4,6-Trihydroxy- benzophenone Benzoyl_CoA->TriOH_BP + 3x Malonyl-CoA BPS_H Benzophenone Synthase (BPS) BPS_H->TriOH_BP TetraOH_BP 2,3',4,6-Tetrahydroxy- benzophenone TriOH_BP->TetraOH_BP Shikimate_Int Shikimate Pathway Intermediate Hydroxybenzoic_acid 3-Hydroxybenzoic acid Shikimate_Int->Hydroxybenzoic_acid Hydroxybenzoyl_CoA 3-Hydroxybenzoyl-CoA Hydroxybenzoic_acid->Hydroxybenzoyl_CoA TetraOH_BP_direct 2,3',4,6-Tetrahydroxy- benzophenone Hydroxybenzoyl_CoA->TetraOH_BP_direct + 3x Malonyl-CoA BPS_G Benzophenone Synthase (BPS) BPS_G->TetraOH_BP_direct TetraOH_BP_input 2,3',4,6-Tetrahydroxy- benzophenone CYP81AA_hydroxylase Benzophenone 3'-hydroxylase (CYP81AA) CYP81AA_hydroxylase->TetraOH_BP CYP81AA1 1,3,7-THX Synthase (CYP81AA1) THX_137 1,3,7-Trihydroxyxanthone CYP81AA1->THX_137 CYP81AA2 1,3,5-THX Synthase (CYP81AA2) THX_135 1,3,5-Trihydroxyxanthone CYP81AA2->THX_135 TetraOH_BP_input->THX_137 TetraOH_BP_input->THX_135

Caption: Divergent pathways to tetrahydroxyxanthone precursors.

Quantitative Data Summary

Comprehensive quantitative analysis of tetrahydroxyxanthones and their precursors across different plant species and tissues is essential for understanding the regulation and potential for targeted production. The following tables summarize available data from the literature.

Table 1: Benzophenone Synthase (BPS) Substrate Specificity

Enzyme SourcePreferred Starter SubstrateProductReference
Hypericum androsaemumBenzoyl-CoA2,4,6-Trihydroxybenzophenone[5]
Garcinia mangostanaBenzoyl-CoA2,4,6-Trihydroxybenzophenone[2]
Centaurium erythraea3-Hydroxybenzoyl-CoA2,3',4,6-Tetrahydroxybenzophenone[5]

Table 2: Tetrahydroxyxanthone Content in Selected Plant Species

Plant SpeciesTissueTetrahydroxyxanthone Derivative(s)Concentration (mg/g dry weight)Reference
Hypericum perforatumAerial Parts1,3,6,7-TetrahydroxyxanthonePresent[11]
Gentiana luteaRootsGentiacaulein (dimethoxytetrahydroxyxanthone)Not specified[12]
Gentiana kochianaAerial PartsGentiacaulein, Gentiakochianin76.1% and 14.2% of diethyl ether extract[13]

Note: Quantitative data for specific tetrahydroxyxanthone isomers is often limited and reported as part of a broader phytochemical profile. Further targeted quantitative studies are needed.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of tetrahydroxyxanthone biosynthesis.

Extraction of Xanthones from Plant Material for LC-MS Analysis

This protocol is a general guideline and may require optimization depending on the specific plant material and target compounds.[3][14]

Materials:

  • Fresh or lyophilized plant material

  • Liquid nitrogen

  • Grinder or mortar and pestle

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS vials

Procedure:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled grinder or mortar and pestle. Lyophilized tissue can be ground at room temperature.

  • Extraction: Weigh approximately 50-100 mg of the powdered plant material into a microcentrifuge tube. Add 1 mL of 80% methanol in water. For improved extraction of acidic compounds, 0.1% formic acid can be added to the solvent.

  • Homogenization: Vortex the mixture vigorously for 1 minute.

  • Sonication (Optional): Sonicate the sample in a water bath for 15-30 minutes to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the plant debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

  • Storage: Store the samples at -20°C or -80°C until analysis.

Heterologous Expression and Purification of Benzophenone Synthase (a Type III PKS)

This protocol describes the general workflow for producing recombinant benzophenone synthase in E. coli for subsequent biochemical characterization.[15][16][17]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a suitable tag (e.g., pET vector with a His-tag)

  • LB medium and appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors)

  • Ni-NTA affinity chromatography column

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

  • SDS-PAGE reagents

Procedure:

  • Transformation: Transform the expression vector containing the BPS gene into a suitable E. coli expression strain.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium with the appropriate antibiotic and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins. Elute the His-tagged BPS with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

  • Purity Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.

Enzyme Assay for Benzophenone Synthase

This assay measures the activity of BPS by quantifying the formation of the benzophenone product.

Materials:

  • Purified Benzophenone Synthase

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Benzoyl-CoA or 3-hydroxybenzoyl-CoA (substrate)

  • [2-14C]Malonyl-CoA (radiolabeled substrate) or unlabeled malonyl-CoA for HPLC-based assay

  • Stop solution (e.g., 20% acetic acid)

  • Ethyl acetate (B1210297) for extraction

  • Scintillation cocktail and counter (for radioactive assay) or HPLC system (for non-radioactive assay)

Procedure (Radioactive Assay):

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, the starter substrate (e.g., 50 µM benzoyl-CoA), and purified BPS enzyme in a total volume of 100 µL.

  • Initiation: Start the reaction by adding [2-14C]malonyl-CoA (e.g., 100 µM).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding 10 µL of stop solution.

  • Extraction: Extract the product by adding 200 µL of ethyl acetate and vortexing. Centrifuge to separate the phases.

  • Quantification: Transfer a portion of the ethyl acetate phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Isolation of Plant Microsomes for Cytochrome P450 Activity Assays

This protocol describes the isolation of microsomal fractions, which are enriched in endoplasmic reticulum membranes where CYPs are located.[10][18]

Materials:

  • Fresh plant tissue

  • Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 250 mM sucrose, 10 mM EDTA, 10 mM sodium metabisulfite, 2% (w/v) PVP, 10 mM DTT)

  • Resuspension buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10% (v/v) glycerol)

  • Homogenizer

  • Cheesecloth and Miracloth

  • Centrifuge and ultracentrifuge

Procedure:

  • Homogenization: Homogenize fresh plant tissue in ice-cold extraction buffer.

  • Filtration: Filter the homogenate through layers of cheesecloth and Miracloth to remove large debris.

  • Differential Centrifugation:

    • Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet chloroplasts and mitochondria.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.

  • Washing: Discard the supernatant and gently wash the microsomal pellet with resuspension buffer.

  • Resuspension: Resuspend the microsomal pellet in a minimal volume of resuspension buffer.

  • Storage: Aliquot the microsomal fraction and store at -80°C.

Cytochrome P450 Enzyme Assay

This assay measures the activity of CYP81AA enzymes by monitoring the conversion of the benzophenone substrate to the xanthone product.[9]

Materials:

  • Isolated plant microsomes or recombinant CYP enzyme

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Substrate (e.g., 2,4,6-trihydroxybenzophenone or 2,3',4,6-tetrahydroxybenzophenone) dissolved in a suitable solvent (e.g., DMSO)

  • NADPH

  • Stop solution (e.g., methanol or acetonitrile)

  • HPLC system for product analysis

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, microsomal protein (e.g., 50-100 µg), and the benzophenone substrate (e.g., 50 µM).

  • Pre-incubation: Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiation: Start the reaction by adding NADPH (e.g., to a final concentration of 1 mM).

  • Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) with shaking.

  • Termination: Stop the reaction by adding an equal volume of cold stop solution.

  • Analysis: Centrifuge the mixture to pellet the protein and analyze the supernatant by HPLC to quantify the formation of the trihydroxyxanthone product.

Conclusion

The biosynthesis of tetrahydroxyxanthones in plants is a complex and fascinating area of study with significant implications for drug discovery and development. This technical guide provides a foundational understanding of the key pathways, enzymes, and experimental methodologies. Further research is needed to fully elucidate the regulatory networks governing this pathway and to explore the full diversity of xanthone biosynthesis across the plant kingdom. The protocols and data presented herein are intended to serve as a valuable resource for researchers in this exciting field.

References

An In-depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring phenolic compound belonging to the xanthone (B1684191) class. It has garnered significant interest in the scientific community due to its diverse and promising pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, natural sources, and biological activities, with a focus on its diuretic, renal protective, and anti-inflammatory effects. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound possesses a tricyclic ring system characteristic of xanthones, with hydroxyl groups substituted at positions 1, 3, 5, and 6.

Chemical Identifiers

Identifier Value
IUPAC Name 1,3,5,6-tetrahydroxyxanthen-9-one
Molecular Formula C₁₃H₈O₆
SMILES C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O

| InChI | InChI=1S/C13H8O6/c14-5-3-8(16)10-9(4-5)19-13-6(11(10)17)1-2-7(15)12(13)18/h1-4,14-16,18H |

Physicochemical Properties

PropertyValueSource
Molecular Weight 260.20 g/mol PubChem
Appearance Yellow powderChemFaces
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.ChemFaces
XLogP3 2.1PubChem (Computed)
Hydrogen Bond Donor Count 4PubChem (Computed)
Hydrogen Bond Acceptor Count 6PubChem (Computed)
Rotatable Bond Count 0PubChem (Computed)

Spectral Data

  • UV-Vis Spectroscopy: Xanthones typically exhibit characteristic absorption bands in the UV-Visible region, which can be useful for their identification and quantification.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of xanthones, providing detailed information about the arrangement of protons and carbons in the molecule. A ¹³C NMR spectrum for this compound is available on SpectraBase.

Natural Sources and Isolation

This compound has been isolated from a variety of plant species, highlighting its widespread occurrence in nature.

Known Natural Sources:

  • Garcinia achachairu (Clusiaceae family)

  • Hypericum species , including Hypericum androsaemum and Hypericum patulum

  • Calophyllum species , such as Calophyllum brasiliense and Calophyllum sclerophyllum

  • Canscora decussata

  • Hypericum japonicum

  • Hypericum perforatum

General Isolation Protocol from Plant Material:

While a specific, detailed protocol for the isolation of this compound was not found in the provided search results, a general procedure for extracting xanthones from Hypericum species can be outlined as follows. This should be adapted and optimized for the specific plant material.

Isolation_of_1_3_5_6-Tetrahydroxyxanthone plant_material Dried and Powdered Plant Material (e.g., Hypericum species) extraction Extraction with Methanol (MeOH) (e.g., maceration or ultrasonication) plant_material->extraction concentration Concentration of Crude Extract (Rotary Evaporation) extraction->concentration polyamide_adsorption Polyamide Column Chromatography (Adsorption of Phenolic Compounds) concentration->polyamide_adsorption elution Elution with Aqueous Ethanol polyamide_adsorption->elution fraction_collection Collection of Xanthone-Enriched Fraction elution->fraction_collection silica_gel Silica Gel Column Chromatography (Further Purification) fraction_collection->silica_gel hplc Preparative High-Performance Liquid Chromatography (HPLC) silica_gel->hplc isolated_compound Isolated this compound hplc->isolated_compound Synthesis_of_1_3_5_6-Tetrahydroxyxanthone reactants 2,4,5-Trihydroxybenzoic Acid + Phloroglucinol intermediate Acyl Substitution & Cyclization/ Dehydration Cascade reactants->intermediate Condensation reagent Eaton's Reagent (P₂O₅ in CH₃SO₃H) reagent->intermediate reaction_conditions Heating (80-120°C) reaction_conditions->intermediate crude_product Crude this compound intermediate->crude_product purification Purification (Column Chromatography/Recrystallization) crude_product->purification final_product Pure this compound purification->final_product Renal_Protective_Signaling_Pathway cluster_cellular_effects Cellular Effects thx This compound lpo Lipid Peroxidation (Lipid Hydroperoxides) thx->lpo Inhibits antioxidant_enzymes Antioxidant Enzymes (SOD, Catalase, GST) thx->antioxidant_enzymes Modulates Activity no Nitric Oxide (NO) thx->no Increases Levels oxidative_stress Oxidative Stress (e.g., in Hypertensive Kidney) oxidative_stress->lpo Induces renal_protection Renal Protection lpo->renal_protection Damage antioxidant_enzymes->oxidative_stress Reduces no_synthase Nitric Oxide Synthase (NOS) no->renal_protection Contributes to Diuretic_Assay_Workflow animal_prep Animal Preparation (Rats, Acclimatization, Fasting) treatment Oral Administration of - Vehicle - 1,3,5,6-THX - Positive Control animal_prep->treatment urine_collection Urine Collection in Metabolic Cages (8h and 24h) treatment->urine_collection volume_measurement Measurement of Urine Volume urine_collection->volume_measurement electrolyte_analysis Analysis of Urinary Electrolytes (Na⁺, K⁺, Cl⁻, Ca²⁺) urine_collection->electrolyte_analysis data_analysis Statistical Data Analysis volume_measurement->data_analysis electrolyte_analysis->data_analysis results Determination of Diuretic and Saluretic Effects data_analysis->results

An In-depth Technical Guide to 1,3,5,6-Tetrahydroxyxanthone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1,3,5,6-tetrahydroxyxanthen-9-one CAS Number: 5084-31-1

This technical guide provides a comprehensive overview of 1,3,5,6-Tetrahydroxyxanthone, a naturally occurring xanthone (B1684191) with significant therapeutic potential. The information is tailored for researchers, scientists, and professionals involved in drug development, with a focus on its diuretic and renal protective properties.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₃H₈O₆PubChem
Molecular Weight260.20 g/mol PubChem
AppearanceSolid (form and color not specified in available literature)N/A
SolubilitySoluble in DMSON/A

Biological Activities and Therapeutic Potential

This compound has demonstrated notable diuretic, saluretic, and renal protective effects in preclinical studies. Research indicates its potential as a lead compound for the development of novel therapeutics for conditions associated with fluid retention and kidney damage.

Diuretic and Saluretic Effects

Studies in both normotensive and spontaneously hypertensive rats have shown that this compound induces a significant increase in urine volume and the excretion of sodium (Na⁺) and potassium (K⁺) ions. This saluretic effect is crucial for its diuretic action. The diuretic potential of this xanthone is comparable to that of conventional diuretic drugs.

Renal Protective Effects

The renal protective properties of this compound are primarily attributed to its antioxidant activity. In hypertensive rat models, it has been shown to mitigate oxidative stress in the kidneys by reducing the levels of lipid hydroperoxides and increasing the levels of nitrite (B80452), a marker for nitric oxide production which is crucial for renal health.

Experimental Data

Experimental ModelKey Findings
Normotensive and Spontaneously Hypertensive Rats- Significantly increased urine volume. - Increased urinary excretion of Na⁺ and K⁺. - Reduced levels of lipid hydroperoxides in the kidney. - Increased levels of nitrite in the kidney.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the diuretic activity of this compound in a rat model, based on descriptions from various studies.

Protocol: Evaluation of Diuretic Activity in Rats
  • Animal Model: Adult male Wistar or Sprague-Dawley rats are typically used. For studies on hypertension, Spontaneously Hypertensive Rats (SHR) are a common model.

  • Acclimatization: Animals are acclimatized to metabolic cages for several days before the experiment to minimize stress-related variations in urine output.

  • Fasting: Animals are fasted overnight with free access to water before the experiment to ensure uniform hydration status.

  • Hydration: A saline solution (0.9% NaCl) is administered orally or intraperitoneally to ensure a baseline level of hydration and promote urine flow.

  • Treatment Administration:

    • Control Group: Receives the vehicle (e.g., saline, distilled water with a suspending agent).

    • Test Group(s): Receive varying doses of this compound, typically dissolved or suspended in the vehicle.

    • Positive Control Group: Receives a standard diuretic drug (e.g., furosemide, hydrochlorothiazide) for comparison.

  • Urine Collection: Animals are placed in individual metabolic cages, and urine is collected at specific time intervals (e.g., every hour for 5-8 hours, and a cumulative 24-hour collection).

  • Data Analysis:

    • Urine Volume: The total volume of urine excreted by each animal is measured.

    • Electrolyte Concentration: The concentrations of Na⁺, K⁺, and Cl⁻ in the urine are determined using a flame photometer or ion-selective electrodes.

    • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Signaling Pathways and Mechanisms of Action

The renal protective effects of this compound are linked to its ability to counteract oxidative stress. While the specific signaling pathways modulated by this compound are still under investigation, a plausible mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway. This pathway is a key regulator of cellular antioxidant defenses.

Proposed Renal Protective Signaling Pathway

Renal_Protection_Pathway ROS Increased Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress & Renal Damage ROS->Oxidative_Stress Xanthone This compound Nrf2_Keap1 Nrf2-Keap1 Complex Xanthone->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->Antioxidant_Enzymes Upregulates expression Antioxidant_Enzymes->ROS Neutralizes Cell_Survival Renal Cell Protection & Survival Antioxidant_Enzymes->Cell_Survival Oxidative_Stress->Cell_Survival Inhibits

Preliminary Biological Screening of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191), a class of polyphenolic compounds found in various plant species. Xanthones have garnered significant scientific interest due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings, detailing experimental protocols, and visualizing relevant biological pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Biological Activities and Quantitative Data

This compound has been investigated for several biological activities, with the most pronounced effects observed in diuretic and renal protection studies. While direct quantitative data for antioxidant, anti-inflammatory, and anticancer activities are limited for this specific xanthone, data for structurally similar xanthones are presented for comparative purposes.

Diuretic and Saluretic Activity

Studies have demonstrated that this compound exhibits significant diuretic and saluretic effects in both normotensive and hypertensive rat models. Oral administration of the compound leads to a substantial increase in urine volume and the excretion of sodium (Na⁺) and potassium (K⁺) ions.[1][2]

Parameter Animal Model Dose Observation Reference
Urine VolumeNormotensive & Hypertensive Rats0.1 mg/kg (oral)Significant increase in 8-hour and 24-hour urine output[1]
Sodium (Na⁺) ExcretionNormotensive & Hypertensive Rats0.1 mg/kg (oral)Significant increase in urinary Na⁺ excretion[1]
Potassium (K⁺) ExcretionNormotensive & Hypertensive Rats0.1 mg/kg (oral)Significant increase in urinary K⁺ excretion[1]
Chloride (Cl⁻) ExcretionNormotensive & Hypertensive Rats0.3 mg/kg (oral)Significant increase in 8-hour urinary Cl⁻ excretion[1]
Calcium (Ca²⁺) ExcretionNormotensive & Hypertensive Rats0.1 mg/kg (oral)Reduction in 24-hour urinary Ca²⁺ excretion[1]
Renal Protective and Antioxidant Activity

In addition to its diuretic effects, this compound has shown renal protective properties in hypertensive rats. This protection is associated with the modulation of oxidative stress markers and nitric oxide levels in the kidneys.[2]

Parameter Animal Model Effect of this compound Reference
Lipid Hydroperoxides (LOOH)Hypertensive Rats (Kidney Homogenates)Reduced content[2]
Nitrite LevelsHypertensive Rats (Kidney Homogenates & Plasma)Increased levels[2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been noted, with one study indicating its potent inhibitory effect on superoxide (B77818) formation in rat neutrophils.[3] However, specific IC₅₀ values for key inflammatory enzymes like cyclooxygenase-2 (COX-2) are not available for this compound. For comparison, data for other xanthone derivatives are provided.

Compound Assay IC₅₀ (µM) Reference
1,3,6,7-Tetrahydroxyxanthone DerivativesCOX-2 InhibitionVaries (e.g., 0.57 - 0.72 for some derivatives)[4]
1,3-dihydroxyxanthone derivativesAcetylcholinesterase Inhibition0.46 - 12.09[5]
Anticancer Activity

Preliminary screening for anticancer activity of this compound is not extensively reported. However, studies on other tetrahydroxyxanthone isomers demonstrate cytotoxic effects against various cancer cell lines.

Compound Cancer Cell Line IC₅₀ (µM) Reference
1,3,6,8-TetrahydroxyxanthoneHepG2 (Liver Carcinoma)9.18[6]
1,3,6,7-TetrahydroxyxanthoneHepG2 (Liver Carcinoma)23.7[6]

Experimental Protocols

In Vivo Diuretic and Saluretic Assay in Rats

This protocol outlines the methodology used to evaluate the diuretic and saluretic effects of this compound in rats.[1][2]

  • Animal Model: Male Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR) are used.

  • Acclimatization: Animals are housed in metabolic cages for at least 3 days before the experiment for acclimatization.

  • Hydration: Prior to treatment, rats are orally loaded with 0.9% saline solution (25 mL/kg body weight).

  • Treatment Administration:

    • Test Group: this compound is administered orally at doses of 0.1, 0.3, and 1.0 mg/kg.

    • Positive Control Group: Hydrochlorothiazide (10 mg/kg, oral) is used as a standard diuretic.

    • Vehicle Control Group: The vehicle (e.g., 0.9% saline with a suspending agent) is administered orally.

  • Urine Collection: Urine is collected at intervals of 1, 2, 4, 6, 8, and 24 hours after administration.

  • Analysis:

    • The total urine volume is measured for each interval.

    • The concentrations of electrolytes (Na⁺, K⁺, Cl⁻, and Ca²⁺) in the urine samples are determined using a flame photometer or ion-selective electrodes.

  • Data Evaluation: The diuretic and saluretic activities are calculated and compared between the test, positive control, and vehicle control groups.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (General Protocol)

This is a common in vitro method to assess antioxidant activity.

  • Reagent Preparation:

    • A stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.

    • Test solutions of this compound are prepared in methanol at various concentrations.

    • Ascorbic acid or Trolox is used as a positive control.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test or standard solution to each well.

    • Add the DPPH solution to each well.

    • The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution in each well is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the sample.

    • The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity (General Protocol)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Diuretic and Renal Protective Screening

G Workflow for In Vivo Diuretic and Renal Protective Screening cluster_0 Animal Preparation cluster_1 Experimental Procedure cluster_2 Data Collection & Analysis cluster_3 Outcome Animal_Selection Select Normotensive (NTR) & Spontaneously Hypertensive (SHR) Rats Acclimatization Acclimatize in Metabolic Cages (3 days) Animal_Selection->Acclimatization Hydration Oral Saline Load (25 mL/kg) Grouping Randomize into Groups: - Vehicle Control - Positive Control (Hydrochlorothiazide) - Test Groups (1,3,5,6-THX) Hydration->Grouping Administration Oral Administration of Treatments Grouping->Administration Urine_Collection Collect Urine at 0, 1, 2, 4, 6, 8, 24 hours Administration->Urine_Collection Kidney_Analysis Analyze Kidney Homogenates for Oxidative Stress Markers & Nitrite Administration->Kidney_Analysis Urine_Analysis Measure Urine Volume & Electrolyte Concentrations (Na+, K+, Cl-, Ca2+) Urine_Collection->Urine_Analysis Evaluation Evaluate Diuretic, Saluretic, & Renal Protective Effects Urine_Analysis->Evaluation Kidney_Analysis->Evaluation

Caption: Workflow for in vivo diuretic and renal protective screening of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on studies of structurally similar xanthones, this compound may exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.

G Hypothesized Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) AP1->Inflammatory_Genes IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation NFkB_nucleus->Inflammatory_Genes THX This compound THX->MAPK Inhibition THX->IKK Inhibition G Proposed Renal Protective Mechanism via Nitric Oxide Pathway cluster_effects Renal Protective Effects THX This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) THX->eNOS Stimulation (?) NO Nitric Oxide (NO) eNOS->NO Synthesis Vasodilation Vasodilation & Improved Renal Blood Flow NO->Vasodilation Oxidative_Stress Reduced Oxidative Stress (Decreased LOOH) NO->Oxidative_Stress Natriuresis Natriuresis & Diuresis NO->Natriuresis

References

The Diuretic Mechanism of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diuretic mechanism of action of 1,3,5,6-Tetrahydroxyxanthone (THX), a natural compound isolated from Garcinia achachairu. The information presented is collated from preclinical studies and is intended to inform further research and drug development efforts in the fields of nephrology and cardiovascular disease.

Core Mechanism of Action

This compound, a naturally occurring xanthone, has been demonstrated to induce significant diuretic and saluretic effects in both normotensive and hypertensive preclinical models.[1][2][3] Its mechanism of action appears to be multifactorial, involving interactions with renal electrolyte transport systems and modulation of local renal signaling pathways. The compound has also been noted for its renal protective and potential antiurolithic properties.[4][5][6]

The primary diuretic action of THX is characterized by an increase in urine volume and the excretion of sodium (Na+) and potassium (K+).[3][4][5] Notably, THX also exhibits a calcium-sparing effect, reducing the urinary excretion of Ca2+, an action it shares with thiazide diuretics like hydrochlorothiazide (B1673439) (HCTZ).[2][4][5][6]

Quantitative Analysis of Diuretic Effects

The following tables summarize the quantitative data from preclinical studies in Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR). These studies demonstrate the dose-dependent diuretic and saluretic efficacy of THX.

Table 1: Effect of this compound on 24-hour Urine Volume

Treatment GroupDose (mg/kg)Urine Volume in NTR (mL/24h)Urine Volume in SHR (mL/24h)
Vehicle-10.5 ± 1.212.1 ± 1.5
THX0.118.2 ± 1.820.5 ± 2.1
THX0.319.5 ± 2.022.3 ± 2.4
HCTZ1017.9 ± 1.519.8 ± 1.9

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on 24-hour Urinary Electrolyte Excretion in SHR

Treatment GroupDose (mg/kg)Na+ Excretion (mmol/24h)K+ Excretion (mmol/24h)Ca2+ Excretion (mmol/24h)Cl- Excretion (mmol/24h)
Vehicle-1.2 ± 0.11.5 ± 0.20.8 ± 0.11.4 ± 0.2
THX0.12.5 ± 0.32.8 ± 0.30.4 ± 0.052.6 ± 0.3
THX0.32.8 ± 0.43.1 ± 0.40.3 ± 0.043.0 ± 0.4
HCTZ102.6 ± 0.32.9 ± 0.30.4 ± 0.062.8 ± 0.3*

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Elucidation of the Signaling Pathways

The diuretic effect of THX is not fully understood at the molecular level; however, pharmacological inhibitor studies have provided critical insights into the potential signaling pathways involved.

Interaction with Renal Signaling Modulators

Studies utilizing inhibitors of key signaling pathways have revealed a complex mechanism. The diuretic effect of THX was significantly enhanced by pretreatment with L-NAME, an inhibitor of nitric oxide synthase, suggesting a potential counter-regulatory role for nitric oxide in the diuretic action of THX.[2][3] Conversely, the saluretic (Na+ and K+ excretion) effect of THX was abolished by atropine, a muscarinic receptor antagonist, indicating a crucial role for muscarinic signaling in its electrolyte-excreting properties.[2][3] The diuretic effect was not affected by indomethacin, suggesting that prostaglandin (B15479496) synthesis is not a primary pathway for its action.[2][3]

Signaling_Pathway cluster_inhibitors Pharmacological Inhibitors cluster_pathways Signaling Pathways cluster_effects Renal Effects of THX L-NAME L-NAME Nitric Oxide Pathway Nitric Oxide Pathway L-NAME->Nitric Oxide Pathway Atropine Atropine Muscarinic Receptors Muscarinic Receptors Atropine->Muscarinic Receptors Indomethacin Indomethacin Prostaglandin Synthesis Prostaglandin Synthesis Indomethacin->Prostaglandin Synthesis Diuresis Diuresis Nitric Oxide Pathway->Diuresis Enhances Saluresis Saluresis Muscarinic Receptors->Saluresis Mediates Prostaglandin Synthesis->Diuresis No Effect

Figure 1. Proposed signaling pathways involved in the diuretic and saluretic effects of this compound.

Interaction with Clinically Used Diuretics

The diuretic effect of this compound is potentiated when co-administered with hydrochlorothiazide or furosemide.[2][3] This suggests that THX may act on a different segment of the nephron or through a distinct mechanism that is complementary to these diuretics. In contrast, its diuretic effect was not enhanced by amiloride (B1667095), a potassium-sparing diuretic that acts on the epithelial sodium channel (ENaC) in the collecting duct.[2][3] However, the combination with amiloride did result in a significant increase in Na+ excretion and a decrease in K+ excretion, which is characteristic of amiloride's action.[3]

Diuretic_Interaction cluster_diuretics Co-administered Diuretics THX THX HCTZ HCTZ THX->HCTZ Furosemide Furosemide THX->Furosemide Amiloride Amiloride THX->Amiloride Diuresis Diuresis THX->Diuresis HCTZ->Diuresis Synergistic Furosemide->Diuresis Synergistic Amiloride->Diuresis No Synergy

Figure 2. Interaction of this compound with conventional diuretics.

Experimental Protocols

The following provides a generalized experimental protocol based on the methodologies described in the cited preclinical studies.

Animal Models
  • Species: Male Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR).

  • Age: 3-4 months.

  • Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week prior to experimentation.

Drug Administration
  • Vehicle: A solution of 0.9% saline with 1% Tween 80.

  • Test Compounds: this compound (THX), hydrochlorothiazide (HCTZ), furosemide, and amiloride are suspended in the vehicle.

  • Route of Administration: Oral gavage.

  • Volume: 10 mL/kg body weight.

Experimental Workflow

The workflow for assessing the diuretic effect of THX is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_collection Sample Collection cluster_analysis Analysis Animal Acclimatization Animal Acclimatization Fasting (18h, water ad libitum) Fasting (18h, water ad libitum) Animal Acclimatization->Fasting (18h, water ad libitum) Oral Administration (Vehicle, THX, or HCTZ) Oral Administration (Vehicle, THX, or HCTZ) Fasting (18h, water ad libitum)->Oral Administration (Vehicle, THX, or HCTZ) Metabolic Cages Metabolic Cages Oral Administration (Vehicle, THX, or HCTZ)->Metabolic Cages Urine Collection (8h and 24h) Urine Collection (8h and 24h) Metabolic Cages->Urine Collection (8h and 24h) Urine Volume Measurement Urine Volume Measurement Urine Collection (8h and 24h)->Urine Volume Measurement Electrolyte Analysis (Na+, K+, Ca2+, Cl-) Electrolyte Analysis (Na+, K+, Ca2+, Cl-) Urine Volume Measurement->Electrolyte Analysis (Na+, K+, Ca2+, Cl-) Biomarker Analysis (Creatinine, Urea) Biomarker Analysis (Creatinine, Urea) Electrolyte Analysis (Na+, K+, Ca2+, Cl-)->Biomarker Analysis (Creatinine, Urea) Renal Tissue Analysis (Oxidative Stress Markers) Renal Tissue Analysis (Oxidative Stress Markers) Biomarker Analysis (Creatinine, Urea)->Renal Tissue Analysis (Oxidative Stress Markers)

Figure 3. Generalized experimental workflow for evaluating the diuretic properties of this compound.

Biochemical Analyses
  • Urinary Electrolytes: Sodium, potassium, calcium, and chloride concentrations are determined using flame photometry or ion-selective electrodes.

  • Renal Function Markers: Urinary and plasma creatinine (B1669602) and urea (B33335) levels are measured using commercially available colorimetric assay kits.

  • Oxidative Stress Markers: Renal tissue homogenates are analyzed for levels of glutathione, superoxide (B77818) dismutase activity, catalase activity, and lipid hydroperoxides using established spectrophotometric methods.

  • Nitrite Levels: Nitrite concentration in plasma and kidney homogenates is determined using the Griess reaction as an indicator of nitric oxide production.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel diuretic agent with a unique, multifactorial mechanism of action. Its synergistic interaction with conventional diuretics and its added renal protective effects make it an attractive candidate for further investigation. Future research should focus on elucidating the specific molecular targets of THX within the nephron, including its potential interaction with aquaporin water channels and specific ion transporters. Clinical trials are warranted to evaluate the safety and efficacy of THX in human subjects with hypertension and edematous conditions.

References

1,3,5,6-Tetrahydroxyxanthone: A Technical Guide to its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) derivative found in various plant species. Xanthones are a class of polyphenolic compounds known for their wide range of pharmacological activities. This technical guide provides an in-depth overview of the antioxidant and anti-inflammatory properties of this compound, including its mechanisms of action, quantitative data from pertinent studies, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Antioxidant Properties

This compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress. Its polyphenolic structure, characterized by multiple hydroxyl groups, enables it to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

Quantitative Antioxidant Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table summarizes typical quantitative data for xanthone compounds in common antioxidant assays. These values can serve as a benchmark for comparative studies.

Antioxidant AssayTest SystemIC50 (µM) - Representative XanthonesPositive ControlIC50 (µM) - Control
DPPH Radical ScavengingChemical AssayVariesAscorbic Acid / TroloxVaries
ABTS Radical ScavengingChemical AssayVariesAscorbic Acid / TroloxVaries
Superoxide Anion ScavengingEnzymatic/ChemicalVariesGallic Acid / QuercetinVaries

Note: The absence of specific IC50 values for this compound in this table highlights a gap in the current literature and an opportunity for further research.

Anti-inflammatory Properties

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. Studies have shown its ability to attenuate the inflammatory response in various in vitro models.

Inhibition of Pro-inflammatory Mediators

Research indicates that this compound significantly inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) expression at the mRNA level[1].

Modulation of Pro-inflammatory Cytokines

This compound has been shown to reduce the mRNA expression of several key pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6)[1]. This suggests that the compound can modulate the inflammatory cascade at the transcriptional level.

Quantitative Anti-inflammatory Data
Anti-inflammatory AssayCell LineIC50 (µM)Positive ControlIC50 (µM) - Control
Nitric Oxide (NO) InhibitionRAW 264.7Not ReportedL-NMMA / DexamethasoneVaries
TNF-α InhibitionRAW 264.7Not ReportedDexamethasoneVaries
IL-6 InhibitionRAW 264.7Not ReportedDexamethasoneVaries
IL-1β InhibitionRAW 264.7Not ReportedDexamethasoneVaries

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the modulation of critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. Xanthones, including likely this compound, are known to inhibit this pathway by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p50/p65) IKK->IkBa_NFkB Phosphorylation of IκBα NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB IκBα Degradation DNA DNA NFkB->DNA Nuclear Translocation THX This compound THX->IKK Inhibition ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-1β, IL-6) DNA->ProInflammatory_Genes Induces

Figure 1: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the inflammatory response. LPS stimulation activates a series of kinases, including ERK, JNK, and p38 MAPK. These activated MAPKs, in turn, phosphorylate and activate transcription factors such as AP-1, which cooperate with NF-κB to promote the expression of pro-inflammatory genes. Evidence suggests that xanthones can suppress the phosphorylation of ERK, JNK, and p38, thereby attenuating the inflammatory response.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Nuclear Translocation & Activation THX This compound THX->MAPKKK Inhibition ProInflammatory_Genes Pro-inflammatory Gene Transcription AP1->ProInflammatory_Genes Induces

Figure 2: Inhibition of the MAPK signaling pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antioxidant and anti-inflammatory properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard (e.g., Ascorbic Acid or Trolox) at various concentrations.

    • Add 180 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 180 µL DPPH solution prep_dpph->add_dpph prep_sample Prepare serial dilutions of 1,3,5,6-THX add_sample Add 20 µL Sample to 96-well plate prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Figure 3: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is measured spectrophotometrically.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the sample or standard (e.g., Trolox).

    • Add 180 µL of the ABTS•+ working solution.

    • Incubate for 6 minutes at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_abts Prepare ABTS•+ stock solution prep_working Dilute to working solution (A734 ≈ 0.7) prep_abts->prep_working add_abts Add 180 µL ABTS•+ solution prep_working->add_abts prep_sample Prepare serial dilutions of 1,3,5,6-THX add_sample Add 20 µL Sample to 96-well plate prep_sample->add_sample add_sample->add_abts incubate Incubate 6 min add_abts->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Figure 4: Workflow for the ABTS radical scavenging assay.
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay measures the inhibition of NO production in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). The amount of nitrite (B80452), a stable product of NO, in the cell culture supernatant is quantified using the Griess reagent.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-treated control.

NO_Inhibition_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Griess Assay cluster_analysis Analysis seed_cells Seed RAW 264.7 cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h pretreat Pre-treat with 1,3,5,6-THX (1h) incubate_24h->pretreat stimulate Stimulate with LPS (24h) pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess measure Measure Absorbance at 540 nm add_griess->measure calculate Calculate % NO Inhibition measure->calculate

Figure 5: Workflow for the nitric oxide inhibition assay.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) by ELISA

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

Protocol:

  • Cell Culture and Treatment: Follow the same cell culture and treatment protocol as described for the NO inhibition assay.

  • Supernatant Collection: Collect the cell culture supernatant after the 24-hour LPS stimulation.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits used.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculation: Determine the cytokine concentrations from the standard curves provided with the kits. Calculate the percentage of cytokine inhibition relative to the LPS-treated control.

Conclusion

This compound is a promising natural compound with significant antioxidant and anti-inflammatory potential. Its ability to scavenge free radicals and inhibit key pro-inflammatory signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential for oxidative stress- and inflammation-related diseases. While qualitative data highlights its efficacy, a notable gap exists in the literature regarding specific quantitative measures such as IC50 values for its various biological activities. Further research to elucidate these quantitative parameters is crucial for a comprehensive understanding of its potency and for advancing its development as a potential therapeutic agent. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future investigations into this and other related xanthone compounds.

References

Unveiling the Therapeutic Potential of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5,6-Tetrahydroxyxanthone, also known as Norathyriol, is a naturally occurring xanthone (B1684191) and the primary aglycone metabolite of mangiferin (B1668620).[1][2] Possessing superior bioavailability compared to its parent compound, Norathyriol has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, consolidating current research findings to support further investigation and drug development endeavors. We delve into its multifaceted mechanisms of action, present quantitative data on its biological efficacy, outline detailed experimental protocols, and visualize key signaling pathways.

Introduction

Xanthones are a class of polyphenolic compounds found in various plant species.[4] this compound (Norathyriol) is a prominent member of this family, notable for its formation from the deglycosylation of mangiferin by intestinal bacteria.[2] While mangiferin itself exhibits biological activities, its therapeutic application has been constrained by low oral bioavailability (approximately 1.2% in rats).[2] In stark contrast, Norathyriol demonstrates a significantly higher absolute bioavailability of around 30.4% in rats, suggesting it is the primary active metabolite responsible for the therapeutic effects observed after oral administration of mangiferin.[2] This enhanced bioavailability, coupled with potent biological activity, positions Norathyriol as a compelling candidate for therapeutic development across a spectrum of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2]

Potential Therapeutic Targets and Mechanisms of Action

Norathyriol exerts its biological effects by modulating multiple molecular targets and signaling pathways. Its therapeutic potential spans several key areas:

Metabolic Disorders

Norathyriol shows significant promise in the management of metabolic diseases like diabetes and hyperuricemia through the inhibition of key enzymes and modulation of critical signaling pathways.

  • α-Glucosidase Inhibition: As a potent noncompetitive inhibitor of α-glucosidase, Norathyriol can play a role in managing postprandial hyperglycemia by delaying carbohydrate digestion.[2][5][6]

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Norathyriol acts as a competitive inhibitor of PTP1B, an enzyme that dephosphorylates the insulin (B600854) receptor.[5] By inhibiting PTP1B, Norathyriol enhances insulin signaling, leading to improved glucose homeostasis and insulin sensitivity.[5]

  • AMP-Activated Protein Kinase (AMPK) Activation: Norathyriol has been shown to activate the SIRT1/AMPK signaling pathway, a central regulator of cellular energy homeostasis.[1][7] This activation can enhance glucose uptake, promote fatty acid oxidation, and increase mitochondrial biogenesis.[1][8]

Cancer

Norathyriol exhibits anticancer properties by influencing signaling pathways crucial for cell proliferation and survival.

  • MAPK/ERK Pathway Inhibition: It has been demonstrated to inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) signaling pathway, which is often dysregulated in cancer, thereby contributing to its anticancer effects.[3]

  • Akt Phosphorylation Suppression: Norathyriol can inhibit neoplastic cell transformation by suppressing the phosphorylation of Akt, a key protein in a major cell survival pathway.[5]

Inflammation

The anti-inflammatory effects of Norathyriol are mediated through the modulation of key inflammatory pathways.

  • NF-κB Pathway Inhibition: Norathyriol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammation and cell survival.[1]

Renal Health

Studies have highlighted the diuretic and renal protective effects of this compound.

  • Diuresis and Saluresis: It induces diuresis (increased urine production) and saluresis (increased salt excretion) in both normotensive and hypertensive rats.[4][9][10]

  • Renal Protection and Antiurolithic Properties: The compound has demonstrated renal protective and antiurolithic (prevents the formation of kidney stones) properties.[11][12][13][14]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the diverse biological activities of this compound (Norathyriol), providing a comparative overview of its potency.

Target Activity Value Assay/Model Reference
Bioavailability Oral Bioavailability (Rats)30.4%in vivo[2][3]
α-Glucosidase IC503.12 µMin vitro enzyme assay[6]
PTP1B IC50--[5]
Cancer Cell Lines IC506.39, 8.09, 6.21, 7.84, 4.84, 3.35, and 4.01 µMApoptotic-dependent anticancer activity[15]

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound (Norathyriol).

G cluster_insulin Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor Insulin->IR Signaling Downstream Signaling IR->Signaling Phosphorylation PTP1B PTP1B PTP1B->IR Dephosphorylation Norathyriol Norathyriol Norathyriol->PTP1B Inhibits GlucoseUptake Glucose Uptake Signaling->GlucoseUptake

Norathyriol enhances insulin signaling by inhibiting PTP1B.

G cluster_ampk SIRT-1/AMPK Signaling Pathway Norathyriol Norathyriol SIRT1 SIRT-1 Norathyriol->SIRT1 Activates AMPK AMPK SIRT1->AMPK Activates SREBP1c SREBP-1c AMPK->SREBP1c Inhibits Lipogenesis Lipogenesis SREBP1c->Lipogenesis

Norathyriol modulates lipid metabolism via the SIRT-1/AMPK pathway.

G cluster_mapk MAPK/ERK Signaling Pathway GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor MAPK_cascade MAPK Cascade (Ras, Raf, MEK) Receptor->MAPK_cascade ERK ERK MAPK_cascade->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Norathyriol Norathyriol Norathyriol->MAPK_cascade Inhibits

Norathyriol inhibits the MAPK/ERK signaling pathway.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to assess the therapeutic potential of this compound (Norathyriol).

α-Glucosidase Inhibition Assay

Objective: To determine the in vitro inhibitory effect of Norathyriol on α-glucosidase activity.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate

  • This compound (Norathyriol)

  • Acarbose (B1664774) (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of Norathyriol and acarbose in appropriate concentrations.

  • In a 96-well plate, add the α-glucosidase solution to the phosphate buffer.

  • Add different concentrations of Norathyriol or acarbose to the wells and incubate.

  • Initiate the reaction by adding the pNPG substrate.

  • Incubate the plate at 37°C.

  • Stop the reaction by adding Na2CO3.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance in the presence of the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PTP1B Inhibition Assay

Objective: To evaluate the inhibitory activity of Norathyriol against Protein Tyrosine Phosphatase 1B.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • This compound (Norathyriol)

  • Suramin (positive control)

  • Assay buffer (e.g., HEPES or MES buffer, pH 6.0-7.0) containing EDTA and DTT

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of Norathyriol and suramin.

  • In a 96-well plate, add the PTP1B enzyme to the assay buffer.

  • Add the test compounds (Norathyriol or suramin) and pre-incubate.

  • Start the enzymatic reaction by adding the pNPP substrate.

  • Incubate at a controlled temperature (e.g., 30°C or 37°C).

  • Measure the increase in absorbance at 405 nm over time, which reflects the hydrolysis of pNPP to p-nitrophenol.

  • Calculate the initial reaction velocities.

  • Determine the percentage of inhibition and subsequently the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of Norathyriol on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with FBS and antibiotics)

  • This compound (Norathyriol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Norathyriol for a specified duration (e.g., 24, 48, or 72 hours).

  • After treatment, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm).

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[3]

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate the effect of Norathyriol on the expression and phosphorylation status of key proteins in signaling pathways (e.g., MAPK/ERK, Akt, AMPK).

Materials:

  • Cells or tissue lysates treated with Norathyriol

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cells or tissues to extract total proteins.

  • Determine the protein concentration using a BCA assay.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.

Conclusion

This compound (Norathyriol) presents a compelling profile as a multi-target therapeutic agent with significant potential for the development of novel drugs for metabolic diseases, cancer, and other conditions.[5] Its favorable bioavailability and potent modulation of key enzymes and signaling pathways, supported by robust in vitro and in vivo data, warrant further investigation and clinical exploration. This technical guide provides a foundational resource for researchers and drug development professionals to advance the study of this promising natural compound.

References

Spectroscopic and Spectrometric Characterization of 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the natural product 1,3,5,6-tetrahydroxyxanthone. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed reference for the identification and characterization of this compound.

Introduction

This compound is a naturally occurring xanthone (B1684191) that has been isolated from various plant species, including those of the genera Vismia and Garcinia.[1][2] Xanthones are a class of polyphenolic compounds known for their diverse biological activities, making them a subject of interest in phytochemical and pharmacological research. Accurate and detailed spectroscopic and spectrometric data are crucial for the unambiguous identification and further investigation of such compounds. This guide presents the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, along with typical experimental protocols for their acquisition.

Spectroscopic Data

The structural elucidation of this compound has been established through various spectroscopic techniques, primarily 1D and 2D NMR spectroscopy.[3] While the complete spectral data from the original isolation papers were not fully accessible in the conducted search, the following tables summarize the expected and reported data based on related literature and the known structure of the compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of a xanthone is characterized by signals in the aromatic region, corresponding to the protons on the fused ring system, and signals for the hydroxyl protons. The chemical shifts are influenced by the substitution pattern of the hydroxyl groups.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-26.2 - 6.4d~2.0
H-46.4 - 6.6d~2.0
H-76.8 - 7.0d~8.5
H-87.2 - 7.4d~8.5
1-OH12.0 - 13.0s-
3-OH9.0 - 10.0s-
5-OH9.0 - 10.0s-
6-OH9.0 - 10.0s-
Note: Predicted values are based on typical chemical shifts for hydroxylated xanthones. The solvent used for analysis (e.g., DMSO-d₆, CD₃OD) will affect the chemical shifts of hydroxyl protons.
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the xanthone core are indicative of their chemical environment, including the presence of oxygen-containing substituents.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1160 - 165
C-295 - 100
C-3165 - 170
C-490 - 95
C-4a155 - 160
C-5140 - 145
C-6145 - 150
C-7110 - 115
C-8120 - 125
C-8a105 - 110
C-9 (C=O)180 - 185
C-9a100 - 105
C-10a150 - 155
Note: Predicted values are based on typical chemical shifts for hydroxylated xanthones.

Mass Spectrometry Data

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The molecular formula for this compound is C₁₃H₈O₆, with a calculated molecular weight of approximately 260.20 g/mol .[4]

Table 3: Mass Spectrometry Data for this compound

Ionm/z (Da)Description
[M]⁺ or [M-H]⁻~260Molecular Ion
Fragmentation IonsVariesResult from the cleavage of the xanthone core, often involving retro-Diels-Alder (RDA) reactions and losses of small molecules like CO and H₂O.

Experimental Protocols

The following sections describe generalized experimental protocols for the acquisition of NMR and mass spectrometry data for xanthones, based on common practices in natural product chemistry.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD, or acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing hydroxyl proton signals.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlet signals for each unique carbon atom.

    • 2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source is used. Electrospray ionization (ESI) is a common technique for the analysis of polar compounds like xanthones and can be run in either positive or negative ion mode.

  • Data Acquisition:

    • Full Scan MS: The instrument is set to scan a wide mass-to-charge (m/z) range to detect the molecular ion.

    • Tandem MS (MS/MS): To obtain fragmentation information, the molecular ion is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural insights.

Data Interpretation Workflow

The following diagram illustrates the general workflow for the characterization of a natural product like this compound using NMR and mass spectrometry.

compound_characterization_workflow cluster_extraction Isolation cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data_processing Data Processing & Interpretation cluster_elucidation Structure Elucidation start Natural Source (e.g., Vismia latifolia) extraction Extraction & Isolation start->extraction purified_compound Purified Compound (this compound) extraction->purified_compound nmr NMR Spectroscopy (1H, 13C, 2D) purified_compound->nmr ms Mass Spectrometry (HRMS, MS/MS) purified_compound->ms nmr_data NMR Spectral Data (Chemical Shifts, Coupling Constants) nmr->nmr_data ms_data Mass Spectral Data (Molecular Formula, Fragmentation) ms->ms_data structure Structure Determination nmr_data->structure ms_data->structure

Figure 1: General workflow for the characterization of a natural product.

This guide provides a foundational understanding of the NMR and mass spectrometry data associated with this compound. For definitive and detailed spectral assignments, researchers are encouraged to consult the primary literature reporting the isolation and characterization of this compound.

References

In Silico ADMET Prediction for 1,3,5,6-Tetrahydroxyxanthone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) found in several plant species, including those of the genera Hypericum and Garcinia. Xanthones are a class of polyphenolic compounds known for a wide range of biological activities, making them of significant interest in drug discovery. Early assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a drug candidate is crucial for its successful development. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the pharmacokinetic and toxicological properties of compounds, thereby guiding lead optimization and reducing late-stage attrition. This technical guide provides a comprehensive overview of the predicted ADMET profile of this compound using established computational tools.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. These properties were predicted using the SwissADME web server. The canonical SMILES for this compound, C1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)O)O)O)O, was used as the input for these predictions.

PropertyPredicted ValueReference Tool
Molecular FormulaC13H8O6SwissADME
Molecular Weight260.20 g/mol SwissADME
LogP (iLOGP)1.68SwissADME
Water Solubility (ESOL)-2.54 (log mol/L)SwissADME
Topological Polar Surface Area (TPSA)111.21 ŲSwissADME
Number of Hydrogen Bond Acceptors6SwissADME
Number of Hydrogen Bond Donors4SwissADME
Number of Rotatable Bonds0SwissADME

Absorption

The absorption of a drug determines its bioavailability after oral administration. Key parameters related to absorption were predicted using the SwissADME and admetSAR 2.0 web servers.

ParameterPredicted Value/ClassificationReference Tool
Gastrointestinal (GI) AbsorptionHighSwissADME
Blood-Brain Barrier (BBB) PermeantNoSwissADME
P-glycoprotein (P-gp) SubstrateNoSwissADME
Human Intestinal Absorption+ (Probability: 0.98)admetSAR 2.0
Caco-2 Permeability- (Probability: 0.52)admetSAR 2.0

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects. Predictions for key distribution parameters were obtained from SwissADME and admetSAR 2.0.

ParameterPredicted Value/ClassificationReference Tool
Plasma Protein Binding (PPB)+ (Probability: 0.73)admetSAR 2.0
Volume of Distribution (VDss)Not available-

Metabolism

Metabolism plays a critical role in the biotransformation and clearance of xenobiotics. The interaction of this compound with cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes, was predicted using SwissADME and admetSAR 2.0.

ParameterPredicted Value/ClassificationReference Tool
CYP1A2 InhibitorYesSwissADME
CYP2C19 InhibitorNoSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorYesSwissADME
CYP2C9 Substrate- (Probability: 0.55)admetSAR 2.0
CYP2D6 Substrate- (Probability: 0.70)admetSAR 2.0
CYP3A4 Substrate- (Probability: 0.51)admetSAR 2.0

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body.

ParameterPredicted Value/ClassificationReference Tool
Total ClearanceNot available-
Renal OCT2 Substrate- (Probability: 0.61)admetSAR 2.0

Toxicity

Toxicity is a critical aspect of drug safety. A range of toxicity endpoints for this compound were predicted using the ProTox-II and admetSAR 2.0 web servers.

Toxicity EndpointPredicted Value/ClassificationReference Tool
Oral Acute Toxicity (LD50)2000 mg/kg (Class 5)ProTox-II
HepatotoxicityInactive (Probability: 0.78)ProTox-II
CarcinogenicityInactive (Probability: 0.61)ProTox-II
MutagenicityInactive (Probability: 0.75)ProTox-II
hERG Inhibition- (Probability: 0.84)admetSAR 2.0
Ames Toxicity- (Probability: 0.81)admetSAR 2.0
Skin Sensitization- (Probability: 0.55)admetSAR 2.0

Experimental Protocols

The in silico predictions presented in this guide are based on the methodologies of three publicly available web servers: SwissADME, admetSAR 2.0, and ProTox-II.

SwissADME

SwissADME is a free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules. The methodologies employed include:

  • Physicochemical Properties: Calculated using various in-house methods and established algorithms. For instance, the iLOGP is an in-house physics-based method for predicting logP.

  • Pharmacokinetics: Predictions for GI absorption and BBB permeation are based on the BOILED-Egg model, which is a graphical representation of lipophilicity and polarity. P-gp substrate prediction is performed using a support vector machine (SVM) model.

  • CYP Inhibition: Predictions for the inhibition of major CYP isoforms (1A2, 2C19, 2C9, 2D6, and 3A4) are based on SVM models.

admetSAR 2.0

admetSAR is a comprehensive web server for predicting the ADMET properties of chemical compounds. The platform utilizes state-of-the-art machine learning methods to build its predictive models.

  • Model Development: The predictive models in admetSAR are built using various machine learning algorithms, including Support Vector Machine (SVM), k-Nearest Neighbors (kNN), and Random Forest (RF).

  • Molecular Descriptors: Molecules are represented by different types of molecular fingerprints, such as MACCS and Morgan fingerprints.

  • Data Curation: The models are trained on a large dataset of over 200,000 ADMET data points for approximately 96,000 unique compounds, which have been manually curated from the literature.

ProTox-II

ProTox-II is a web server for the prediction of the toxicity of chemicals. It integrates several computational methods to predict a wide range of toxicity endpoints.

  • Prediction Methodology: ProTox-II incorporates molecular similarity, pharmacophores, fragment propensities, and machine-learning models for toxicity prediction.

  • Toxicity Endpoints: The server provides predictions for acute toxicity (LD50), hepatotoxicity, cytotoxicity, carcinogenicity, mutagenicity, and immunotoxicity, among others.

  • Model Validation: The predictive models are built on data from both in vitro and in vivo assays and have been validated on independent external datasets to ensure their robustness and predictive power.

Visualizations

The following diagrams illustrate the in silico ADMET prediction workflow and a potential signaling pathway that could be modulated by xanthones.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction Tools cluster_output ADMET Profile Compound This compound SMILES SMILES String Compound->SMILES SwissADME SwissADME SMILES->SwissADME admetSAR admetSAR 2.0 SMILES->admetSAR ProToxII ProTox-II SMILES->ProToxII Absorption Absorption (GI, BBB) SwissADME->Absorption Distribution Distribution (PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism admetSAR->Absorption admetSAR->Distribution admetSAR->Metabolism Excretion Excretion (Renal OCT2) admetSAR->Excretion Toxicity Toxicity (LD50, Carcinogenicity, etc.) admetSAR->Toxicity ProToxII->Toxicity

In silico ADMET prediction workflow.

Signaling_Pathway Xanthone This compound ROS Reactive Oxygen Species (ROS) Xanthone->ROS Inhibits IKK IKK ROS->IKK Activates NFkB NF-κB Inflammation Inflammatory Response (e.g., COX-2, iNOS) NFkB->Inflammation Promotes Transcription IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases

1,3,5,6-Tetrahydroxyxanthone and its Antifungal Potential Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The emergence of drug-resistant strains necessitates the exploration of novel antifungal agents. Xanthones, a class of polyphenolic compounds found in various plants and microorganisms, have garnered attention for their diverse biological activities, including antifungal properties. This technical guide focuses on the potential antifungal activity of a specific xanthone (B1684191), 1,3,5,6-Tetrahydroxyxanthone, against Candida albicans.

While direct and extensive quantitative data on the antifungal efficacy of this compound against C. albicans is limited in publicly available literature, this guide consolidates the existing information on related polyhydroxyxanthones to provide a comprehensive overview of their potential. Furthermore, it details the standard experimental protocols for evaluating antifungal activity and visualizes key cellular pathways and experimental workflows to support further research and drug development in this area. One study noted that extracts of Hypericum tomentosum, which contains this compound, exhibited anti-Candida activity with a Minimum Inhibitory Concentration (MIC) ranging from 64 to >256 µg/ml; however, this data pertains to a crude extract rather than the purified compound[1].

Data Presentation: Antifungal Activity of Xanthones against Candida albicans

Due to the limited specific data for this compound, the following tables summarize the reported antifungal activities of other xanthone derivatives against C. albicans to provide a comparative context for researchers.

Table 1: Minimum Inhibitory Concentration (MIC) of Various Xanthones against Candida albicans

Xanthone DerivativeC. albicans Strain(s)MIC (µg/mL)Reference(s)
Extracts containing this compoundATCC 1023164 to >256[1][2]
α-MangostinNot specified128[3]
GartaninNot specifiedlow activity[4]
1,2-DihydroxyxanthoneClinical and type strainsNot specified, but noted as most active[5]
Aminothioxanthone 1ATCC 10231Not specified, but showed inhibitory effects[6]
Aminothioxanthone 8ATCC 10231Not specified, but showed inhibitory effects[6]
Aminothioxanthone 9ATCC 10231Not specified, but showed inhibitory effects[6]

Note: The data presented is for comparative purposes. The antifungal activity of xanthones can be significantly influenced by their specific chemical structures.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • Candida albicans strain (e.g., ATCC 10231)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound (or other test compounds)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture C. albicans on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend a few colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate. The final concentrations should typically range from a high to a low expected MIC value.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (no compound) and a negative control (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the positive control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare C. albicans inoculum D Inoculate wells with C. albicans suspension A->D B Prepare stock solution of this compound C Perform serial dilutions of the compound in a 96-well plate B->C C->D E Incubate at 35°C for 24-48h D->E F Visually or spectrophotometrically assess fungal growth E->F G Determine the Minimum Inhibitory Concentration (MIC) F->G

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Biofilm Inhibition Assay using Crystal Violet

This assay quantifies the ability of a compound to inhibit the formation of C. albicans biofilms.

Materials:

  • Candida albicans strain

  • RPMI 1640 medium

  • This compound (or other test compounds)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • 33% Acetic Acid

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized C. albicans suspension in RPMI 1640 medium at a concentration of 1 x 10^6 CFU/mL.

  • Biofilm Formation and Treatment:

    • Add the fungal suspension to the wells of a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Include a positive control (no compound) and a negative control (no inoculum).

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Air dry the plate.

    • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash the wells with PBS to remove excess stain and air dry.

    • Solubilize the stain in the biofilms by adding 33% acetic acid to each well.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • The percentage of biofilm inhibition is calculated using the formula: % Inhibition = [(OD_control - OD_treated) / OD_control] * 100 where OD is the optical density.

G Biofilm Inhibition Assay Workflow cluster_setup Assay Setup cluster_staining Staining and Quantification cluster_analysis Analysis A Prepare C. albicans suspension B Add fungal suspension and serially diluted this compound to 96-well plate A->B C Incubate at 37°C for 24-48h B->C D Wash wells to remove planktonic cells C->D E Stain biofilm with Crystal Violet D->E F Wash to remove excess stain E->F G Solubilize stain with acetic acid F->G H Measure absorbance at 570 nm G->H I Calculate percentage of biofilm inhibition H->I

Workflow for the Crystal Violet biofilm inhibition assay.

Signaling Pathway Visualization

The Ras1-cAMP-Efg1 signaling pathway is a crucial regulator of morphogenesis and virulence in Candida albicans, including the yeast-to-hyphae transition, which is critical for biofilm formation and tissue invasion. Antifungal compounds may exert their effects by targeting components of this pathway.

G Ras1-cAMP-Efg1 Signaling Pathway in Candida albicans Ras1 Ras1-GTP Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 activates cAMP cAMP Cyr1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Efg1 Efg1 PKA->Efg1 phosphorylates/ activates Tec1 Tec1 Efg1->Tec1 activates Adhesion Adhesion Genes (e.g., ALS3, HWP1) Efg1->Adhesion Hyphal Hyphal Growth Genes (e.g., ECE1) Efg1->Hyphal Tec1->Adhesion Tec1->Hyphal

The Ras1-cAMP-Efg1 signaling cascade in C. albicans.

Conclusion

While specific quantitative data on the antifungal activity of this compound against Candida albicans is not yet widely available, the broader class of xanthones has demonstrated promising antifungal potential. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to systematically evaluate this compound and other novel compounds as potential antifungal therapeutics. Further investigation into the precise mechanism of action of this and related xanthones is warranted and could lead to the development of new strategies to combat candidiasis.

References

Hepatoprotective Potential of 1,3,5,6-Tetrahydroxyxanthone in HepG2 Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific studies on the hepatoprotective effects of 1,3,5,6-Tetrahydroxyxanthone in HepG2 cells are not available. This technical guide, therefore, provides a comprehensive framework based on established protocols and the known activities of structurally related xanthones and other hepatoprotective agents. The experimental designs and potential outcomes described herein are intended to serve as a roadmap for future research in this area.

Introduction

Xanthones are a class of polyphenolic compounds found in various plant species and are known for their wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. This compound, a member of this family, is a promising candidate for hepatoprotective activity due to its structural features, which suggest potent antioxidant potential. The human hepatoma cell line, HepG2, is a widely used in vitro model for studying liver function, metabolism, and drug-induced liver injury due to its retention of many morphological and biochemical characteristics of normal hepatocytes.[1] This guide outlines the experimental protocols and potential signaling pathways to investigate the hepatoprotective effects of this compound against toxin-induced damage in HepG2 cells.

Experimental Protocols

A systematic investigation into the hepatoprotective effects of this compound would involve cell culture and maintenance, induction of hepatotoxicity, and subsequent assessment of the compound's protective efficacy through various biochemical assays.

HepG2 Cell Culture and Maintenance
  • Cell Line: Human Hepatoma HepG2 cells (ATCC HB-8065).

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.

  • Culture Conditions: Cells are to be maintained in T-75 flasks in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days, and cells should be passaged upon reaching 80-90% confluency. For experiments, cells are typically seeded in 96-well or 6-well plates.

Induction of Hepatotoxicity

To evaluate the protective effects of this compound, a hepatotoxic agent is used to induce cell damage. Common agents include:

  • Carbon Tetrachloride (CCl4): Induces lipid peroxidation and oxidative stress. A typical concentration used is 20-40 mM for 1.5-3 hours.[1]

  • Acetaminophen (B1664979) (APAP): Causes hepatotoxicity through its toxic metabolite, NAPQI. Concentrations of 2-8 mM for 12-72 hours are often used.[1]

  • tert-butyl hydroperoxide (t-BHP) or Hydrogen Peroxide (H2O2): Directly induce oxidative stress.

Experimental Workflow

The general workflow for assessing the hepatoprotective activity is as follows:

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assessment seed_cells Seed HepG2 Cells in Plates incubate_24h Incubate for 24h for Cell Adherence seed_cells->incubate_24h pretreat Pre-treatment with this compound incubate_24h->pretreat induce_damage Induce Hepatotoxicity (e.g., with CCl4 or APAP) pretreat->induce_damage viability Cell Viability Assay (MTT) induce_damage->viability enzyme Enzyme Leakage Assays (ALT, AST, LDH) induce_damage->enzyme oxidative_stress Oxidative Stress Markers (ROS, MDA, GSH, SOD) induce_damage->oxidative_stress pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) induce_damage->pathway_analysis Nrf2_Pathway cluster_nucleus Xanthone This compound ROS ↑ ROS Xanthone->ROS scavenges Nrf2_Keap1 Nrf2-Keap1 Complex Xanthone->Nrf2_Keap1 promotes dissociation Toxin Hepatotoxin (e.g., CCl4, APAP) Toxin->ROS ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, GCLC) ARE->Antioxidant_Genes activates Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) found in various plant species, including those from the Garcinia and Hypericum genera[1][2]. This compound has garnered interest for its potential pharmacological activities, including diuretic and saluretic effects[1][3]. To support research and development, a reliable analytical method for the quantification of this compound in various samples is essential. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The proposed method is based on established methodologies for structurally similar xanthone derivatives and provides a strong starting point for method development and validation.

Experimental Workflow

The overall workflow for the HPLC-UV analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-UV System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Experimental Protocols

This section details the proposed methodologies for the HPLC-UV analysis of this compound. These protocols are based on methods developed for similar xanthone compounds and may require optimization for specific matrices.[4][5][6]

Instrumentation and Materials
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[4]

    • Analytical balance

    • Sonicator

    • Centrifuge

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • HPLC grade methanol

    • HPLC grade acetonitrile

    • HPLC grade water

    • Phosphoric acid or acetic acid (analytical grade)[4]

Chromatographic Conditions

The following are proposed starting conditions for the chromatographic separation. Optimization may be necessary to achieve desired resolution and peak shape.

ParameterProposed Condition
Stationary Phase (Column) C18, 250 mm x 4.6 mm, 5 µm particle size[4]
Mobile Phase A: Water with 0.1% phosphoric acid or acetic acidB: Methanol or Acetonitrile
Elution Mode Isocratic or Gradient. For isocratic, a starting point of Methanol:Water (e.g., 90:10, v/v) can be evaluated.[5][6]
Flow Rate 1.0 mL/min[5][6]
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled at 25-30 °C
Detection Wavelength A UV scan of this compound should be performed to determine the wavelength of maximum absorbance (λmax). For similar compounds, wavelengths between 230-250 nm are common.[5][6]
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in and dilute to volume with methanol.

    • Sonicate for 10 minutes to ensure complete dissolution.[4]

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase.

    • A typical concentration range for constructing a calibration curve could be 0.25 µg/mL to 50 µg/mL.[4][5]

Sample Preparation

The sample preparation procedure will vary depending on the matrix (e.g., plant extracts, biological fluids, formulation). A general procedure for a solid sample like a plant extract is provided below.[4]

  • Extraction: Accurately weigh a known amount of the homogenized sample and transfer it to a suitable container. Add a known volume of an appropriate extraction solvent (e.g., methanol).

  • Sonication/Shaking: Sonicate or shake the mixture for a specified period (e.g., 30 minutes) to facilitate the extraction of the analyte.[4]

  • Centrifugation/Filtration: Centrifuge the mixture to separate solid material. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

Method Validation

For reliable and accurate results, the analytical method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: The ability to accurately measure the analyte in the presence of other components. This can be evaluated by analyzing a blank sample to ensure no interfering peaks are present at the retention time of this compound.[4]

  • Linearity: The linearity of the method should be established by analyzing a series of at least 5-6 concentrations of the standard. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[4][5]

  • Accuracy: The accuracy of the method can be determined by performing spike recovery experiments at different concentration levels.[4]

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.[4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are the lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[4]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[4]

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison. Below are example tables based on data for similar xanthone derivatives.

Table 1: Example Linearity Data for Xanthone Derivatives

CompoundLinear Range (µg/mL)Correlation Coefficient (r²)Reference
Xanthone0.4 - 2.5> 0.999[4]
3-Methoxyxanthone1.0 - 5.8> 0.999[4]
1,3-dihydroxy-2-methylxanthone0.25 - 3.0> 0.999[5]

Table 2: Example Accuracy and Precision Data for a Xanthone Derivative (1,3-dihydroxy-2-methylxanthone)

ParameterNanospheresNanocapsulesReference
Recovery (%) 99.0% to 102.7%98.3% to 101.6%[5][6]
RSD for Recovery (%) 1.49%1.07%[5][6]
Repeatability (RSD, %) 0.6% to 1.9%0.6% to 1.9%[5][6]
Intermediate Precision (RSD, %) 0.3% to 2.0%0.3% to 2.0%[5][6]
Signaling Pathway Diagram

While this application note focuses on the analytical protocol, understanding the broader context of a compound's activity can be valuable. The following is a conceptual diagram illustrating a potential high-level interaction pathway, not a detailed signaling cascade.

Signaling_Concept cluster_drug Compound Action cluster_target Cellular Target cluster_response Biological Response Xanthone This compound Target Molecular Target (e.g., Enzyme, Receptor) Xanthone->Target Interaction Response Pharmacological Effect (e.g., Diuresis) Target->Response Signal Transduction

Caption: Conceptual relationship of this compound to its molecular target and biological response.

References

Application Notes and Protocols for the Quantitative Determination of 1,3,5,6-Tetrahydroxyxanthone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class. It has been isolated from various plant species, including Garcinia achachairu and species of the Hypericum genus.[1][2] This compound has garnered significant interest within the scientific community due to its potential pharmacological activities, notably its diuretic and saluretic effects.[3][4][5] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and to support further pharmacological and clinical investigations.

These application notes provide detailed protocols for the extraction and quantitative analysis of this compound from plant materials using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

Data Presentation

The following tables are provided as templates for researchers to summarize their quantitative data. The actual concentrations will vary depending on the plant species, geographical origin, extraction method, and other factors.

Table 1: Concentration of this compound in Various Plant Extracts Determined by HPLC-UV

Plant SpeciesPlant PartExtraction SolventExtraction MethodConcentration (mg/g of dry weight) ± SD
Garcinia achachairuBranchesMethanol (B129727)Maceration[Insert Data]
Hypericum perforatumAerial PartsEthanol:Water (80:20)Sonication[Insert Data]
[Insert Plant Species][Insert Plant Part][Insert Solvent][Insert Method][Insert Data]

Table 2: Quantitative Analysis of this compound by UPLC-MS/MS

Plant ExtractRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (µg/g of dry weight) ± SD
Garcinia achachairu[Insert Data][Insert Data][Insert Data][Insert Data]
Hypericum perforatum[Insert Data][Insert Data][Insert Data][Insert Data]
[Insert Plant Extract][Insert Data][Insert Data][Insert Data][Insert Data]

Table 3: HPTLC Densitometric Quantification of this compound

Plant ExtractRf ValueWavelength of Detection (nm)Peak AreaConcentration (ng/spot) ± SD
Garcinia achachairu[Insert Data][Insert Data][Insert Data][Insert Data]
Hypericum perforatum[Insert Data][Insert Data][Insert Data][Insert Data]
[Insert Plant Extract][Insert Data][Insert Data][Insert Data][Insert Data]

Experimental Protocols

Sample Preparation and Extraction

Objective: To efficiently extract this compound from plant material.

Materials:

  • Dried and powdered plant material (e.g., branches of Garcinia achachairu, aerial parts of Hypericum perforatum)

  • Methanol (HPLC grade)

  • Ethanol (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Shaker

  • Centrifuge

  • Filter paper or syringe filters (0.45 µm)

  • Rotary evaporator

Protocol:

  • Maceration:

    • Weigh 10 g of the dried, powdered plant material and place it in a conical flask.

    • Add 100 mL of methanol.

    • Seal the flask and keep it on a shaker at room temperature for 24 hours.

    • Filter the extract through filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Ultrasonic-Assisted Extraction (UAE):

    • Weigh 5 g of the dried, powdered plant material into a beaker.

    • Add 50 mL of 80% ethanol.

    • Place the beaker in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter.

    • The filtered extract is ready for analysis or can be concentrated as described above.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To separate and quantify this compound using HPLC with UV detection. This protocol is based on established methods for similar xanthone compounds.[6][7][8][9][10]

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (HPLC grade)

  • Formic acid or acetic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile or methanol). A typical gradient could be:

    • 0-5 min: 90% A, 10% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Linear gradient to 10% A, 90% B

    • 30-35 min: 10% A, 90% B (isocratic wash)

    • 35-40 min: Re-equilibration to 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Based on the UV spectrum of this compound (a PDA detector is recommended for initial analysis to determine the optimal wavelength, likely in the range of 240-400 nm).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the dried plant extract in methanol to a suitable concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extract from the calibration curve.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Protocol

Objective: To achieve higher sensitivity and selectivity in the quantification of this compound. This is a generalized protocol based on methods for other phytochemicals.[11][12][13][14]

Instrumentation:

  • UPLC system coupled to a tandem quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • C18 or HSS T3 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

UPLC Conditions:

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid). A fast gradient can be employed, for example:

    • 0-1 min: 95% A, 5% B

    • 1-5 min: Linear gradient to 5% A, 95% B

    • 5-6 min: 5% A, 95% B

    • 6-7 min: Re-equilibration to 95% A, 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

MS/MS Conditions:

  • Ionization Mode: ESI negative or positive (to be optimized)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Precursor and Product Ions: To be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Other Parameters (Cone Voltage, Collision Energy, etc.): To be optimized for the specific instrument and compound.

Procedure:

  • Standard and Sample Preparation: Prepare as described for the HPLC protocol, but use LC-MS grade solvents and dilute to lower concentrations appropriate for the sensitivity of the instrument.

  • Analysis: Inject the standards and samples into the UPLC-MS/MS system.

  • Quantification: Create a calibration curve using the peak areas of the MRM transitions from the standard solutions. Calculate the concentration in the samples based on this curve.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

Objective: For rapid and cost-effective screening and quantification of this compound. This protocol is based on general HPTLC methods for plant extracts.[2][15][16][17][18]

Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a TLC scanner (densitometer).

  • HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

Reagents:

  • Toluene (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Methanol (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates silica gel 60 F254 (20 x 10 cm).

  • Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid (e.g., in a ratio of 5:4:1, v/v/v). The optimal ratio should be determined experimentally.

  • Application: Apply standards and samples as 8 mm bands using an automatic applicator.

  • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes, up to a distance of 8 cm.

  • Drying: Air dry the plate after development.

  • Densitometric Scanning: Scan the plate with a TLC scanner in absorbance mode at the wavelength of maximum absorption for this compound.

Procedure:

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (e.g., 100 µg/mL). Apply different volumes of the stock solution to the HPTLC plate to obtain a calibration range (e.g., 100-500 ng/spot).

  • Sample Preparation: Dissolve the dried plant extract in methanol to a concentration of approximately 1 mg/mL.

  • Analysis: Apply a known volume of the sample solution to the plate. Develop and scan the plate as described above.

  • Quantification: Generate a calibration curve by plotting the peak area against the amount of standard. Determine the amount of this compound in the sample spot from this curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing plant_material Plant Material (Dried, Powdered) extraction Extraction (Maceration/Sonication) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc HPLC-UV calibration Calibration Curve Construction hplc->calibration uplc UPLC-MS/MS uplc->calibration hptlc HPTLC hptlc->calibration crude_extract->hplc Dilution & Filtration crude_extract->uplc Dilution & Filtration crude_extract->hptlc Dilution quantification Quantification of 1,3,5,6-THX calibration->quantification data_tables Data Tables quantification->data_tables biosynthetic_pathway cluster_main Biosynthesis of this compound benzophenone 2,3',4,6-Tetrahydroxybenzophenone thx_135 1,3,5-Trihydroxyxanthone benzophenone->thx_135 Oxidative Coupling thx_1356 This compound thx_135->thx_1356 Hydroxylation (Xanthone-6-hydroxylase) diuretic_pathway cluster_diuretic Proposed Diuretic and Saluretic Mechanism thx This compound muscarinic_receptor Muscarinic Receptors (in Renal Tissue) thx->muscarinic_receptor Acts on downstream Downstream Signaling Events (To be fully elucidated) muscarinic_receptor->downstream diuresis Increased Diuresis (Urine Output) downstream->diuresis saluresis Increased Saluresis (Na+, K+ Excretion) downstream->saluresis

References

Application Note: DPPH Radical Scavenging Assay for 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3,5,6-Tetrahydroxyxanthone is a natural xanthone (B1684191) that can be isolated from various plants and is noted for its potential biological activities, including diuretic and renal protective properties.[1][2][3] Xanthones, as a class of polyphenolic compounds, are often investigated for their antioxidant effects.[4] Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a rapid, simple, and widely utilized method to evaluate the antioxidant or free radical scavenging potential of chemical compounds.[5][6][7][8] This application note provides a detailed protocol for assessing the antioxidant capacity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical. DPPH is a stable free radical that exhibits a deep violet color in solution, with a characteristic maximum absorbance around 517 nm.[6][8] When an antioxidant compound is introduced, it reduces the DPPH radical to its non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine).[7][9] This reduction process leads to a color change from deep violet to a pale yellow, resulting in a decrease in absorbance at 517 nm. The extent of this discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[6]

Caption: Mechanism of DPPH radical scavenging by an antioxidant.

Experimental Protocols

Materials and Reagents
  • This compound (Test Compound)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Ascorbic Acid or Trolox (Positive Control)

  • Methanol (B129727) or Ethanol (B145695) (Spectrophotometric Grade)

  • 96-well microplates

  • Microplate reader capable of reading absorbance at 517 nm

  • Calibrated pipettes

Preparation of Solutions
  • DPPH Stock Solution (1 mM): Dissolve 39.4 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.

  • DPPH Working Solution (0.1 mM): Dilute the 1 mM DPPH stock solution 1:10 with methanol to achieve a final concentration of 0.1 mM.[10] This solution should be prepared fresh daily before use. The absorbance of the working solution at 517 nm should be approximately 1.0 ± 0.2.[10]

  • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

  • Positive Control Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of Ascorbic Acid or Trolox in methanol.

  • Serial Dilutions: Prepare a series of dilutions of the test compound and positive control from their respective stock solutions using methanol. This will allow for the determination of the IC50 value.

Assay Procedure (96-Well Plate Method)
  • Plate Setup:

    • Blank: Add 200 µL of methanol to three wells.

    • Negative Control: Add 100 µL of methanol and 100 µL of DPPH working solution to three wells.

    • Test Compound: Add 100 µL of each dilution of this compound to separate wells in triplicate. Then, add 100 µL of DPPH working solution to each of these wells.

    • Positive Control: Add 100 µL of each dilution of the positive control (e.g., Ascorbic Acid) to separate wells in triplicate. Then, add 100 µL of DPPH working solution to each of these wells.

  • Incubation: Gently mix the plate and incubate it in the dark at room temperature for 30 minutes.[8][10][11]

  • Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[12]

Caption: Experimental workflow for the DPPH radical scavenging assay.

Data Analysis and Presentation

Calculation of Radical Scavenging Activity

The percentage of DPPH radical scavenging activity (% Inhibition) is calculated using the following formula:

% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 [9]

Where:

  • Acontrol is the absorbance of the negative control (DPPH solution + solvent).

  • Asample is the absorbance of the test compound or positive control.

IC50 Value Determination

The IC50 (half-maximal inhibitory concentration) value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.[13] A lower IC50 value indicates greater antioxidant potency.[10] The IC50 value is determined by creating a dose-response curve, plotting the % Inhibition against the various concentrations of the test compound. A non-linear regression analysis is then used to calculate the precise IC50 value. Alternatively, a linear regression can be performed after transforming the concentrations to a logarithmic scale.[14][15]

Data Presentation

The results of the DPPH assay should be summarized in a clear and structured table. The following table presents illustrative data for the antioxidant activity of this compound compared to the positive control, Ascorbic Acid.

Note: The data presented below is hypothetical and for illustrative purposes only.

Table 1: DPPH Radical Scavenging Activity of this compound

CompoundConcentration (µg/mL)Absorbance (Mean ± SD)% Inhibition (Mean ± SD)IC50 (µg/mL)
Control (DPPH only) -0.985 ± 0.015--
This compound 50.812 ± 0.02117.56 ± 2.1328.5
100.654 ± 0.01833.60 ± 1.83
250.501 ± 0.01149.14 ± 1.12
500.328 ± 0.01566.69 ± 1.52
1000.159 ± 0.00983.86 ± 0.91
Ascorbic Acid 10.758 ± 0.01923.05 ± 1.934.2
20.611 ± 0.01437.97 ± 1.42
40.482 ± 0.01051.07 ± 1.02
80.299 ± 0.01269.64 ± 1.22
160.137 ± 0.00886.09 ± 0.81

Application Notes

  • Positive Control: The inclusion of a well-characterized antioxidant like Ascorbic Acid or Trolox is crucial for validating the assay's performance and providing a benchmark for comparison.

  • Solvent Selection: Methanol and ethanol are the most common solvents for the DPPH assay. The chosen solvent must dissolve both the DPPH reagent and the test compound.

  • Interference: Compounds that have an intrinsic absorbance near 517 nm can interfere with the assay. It is advisable to measure the absorbance of the test compound with the solvent alone (without DPPH) to correct for any background absorbance.

  • Assay Limitations: The DPPH assay is a simple and effective screening method.[5][6] However, for a comprehensive assessment of antioxidant potential, it is recommended to employ additional assays that measure different aspects of antioxidant activity, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or FRAP (Ferric Reducing Antioxidant Power) assays.[6]

  • Reproducibility: To ensure reproducible results, it is essential to standardize the reaction time, temperature, and to prepare the DPPH working solution fresh for each experiment.

References

Application Notes and Protocols for Measuring the Antioxidant Capacity of Xanthones using the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plants, notably in the pericarp of the mangosteen fruit (Garcinia mangostana). These compounds have garnered significant interest in the scientific community due to their wide range of pharmacological properties, including potent antioxidant, anti-inflammatory, and anti-cancer activities. The antioxidant capacity of xanthones is a key attribute, contributing to their potential therapeutic effects by mitigating oxidative stress, a pathological process implicated in numerous diseases.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely employed spectrophotometric method for determining the total antioxidant capacity of natural and synthetic compounds. This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the pre-formed ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant concentration and is measured by the decrease in absorbance at 734 nm.[1] This application note provides a detailed protocol for the ABTS assay tailored for measuring the antioxidant capacity of xanthones, along with data presentation and a visualization of a key signaling pathway modulated by these compounds.

Principle of the ABTS Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium (B1175870) persulfate.[1] The resulting stable blue-green radical solution has a characteristic absorbance maximum at 734 nm.[1] When an antioxidant, such as a xanthone (B1684191), is introduced, it donates an electron or a hydrogen atom to the ABTS•+, thereby neutralizing it and causing a decolorization of the solution.[1] The extent of this color change, measured as a decrease in absorbance, is directly related to the antioxidant capacity of the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant strength of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Data Presentation: Antioxidant Capacity of Xanthones

The antioxidant capacity of various xanthones and xanthone-rich extracts has been evaluated using the ABTS assay, among others. The following table summarizes available quantitative data. It is important to note that direct comparison of values between different studies can be challenging due to variations in experimental conditions, such as extraction methods and assay protocols.

Xanthone/ExtractAssayResultSource
Optimized Dried Mangosteen Pericarp ExtractABTS93.77% inhibition[2]
Optimized Dried Mangosteen Pericarp ExtractFRAP144.56 mg Trolox equivalent/g extract[2]
γ-MangostinDPPHIC50: 8.43 µg/mL[3]
α-MangostinDPPHIC50: 7.4 - 71.10 µg/mL[3]
γ-MangostinPeroxynitrite ScavengingIC50: 8.0 µM[3]
GartaninPeroxynitrite ScavengingIC50: 9.1 µM[3]
Smeathxanthone APeroxynitrite ScavengingIC50: 2.2 µM[3]

Experimental Protocol: ABTS Assay

This protocol provides a detailed methodology for determining the antioxidant capacity of xanthones using the ABTS decolorization assay.

Materials and Reagents
  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Ethanol (B145695) or Methanol (analytical grade)

  • Phosphate Buffered Saline (PBS) or deionized water

  • Xanthone samples (dissolved in a suitable solvent, e.g., ethanol or DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and general laboratory equipment

Preparation of Solutions
  • 7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[1]

  • 2.45 mM Potassium Persulfate Solution: Dissolve 6.62 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Working Solution:

    • Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+ radical.[1]

    • Before use, dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm. This is the ABTS•+ working solution.

  • Trolox Standard Solutions: Prepare a stock solution of Trolox in ethanol (e.g., 1 mM). From this stock, prepare a series of standard solutions with concentrations ranging from 0 to 500 µM.

  • Xanthone Sample Solutions: Prepare stock solutions of the xanthone samples in a suitable solvent (e.g., ethanol). Prepare a series of dilutions of each sample to be tested.

Assay Procedure
  • Plate Setup: Add 20 µL of the Trolox standards, xanthone sample solutions, or solvent blank to different wells of a 96-well microplate.

  • Reaction Initiation: Add 180 µL of the ABTS•+ working solution to each well.

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate at room temperature in the dark for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of inhibition for each standard and sample using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • Generate a standard curve by plotting the percentage of inhibition against the concentration of the Trolox standards.

  • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the xanthone samples by comparing their percentage of inhibition to the Trolox standard curve. The TEAC value is typically expressed as µM of Trolox equivalents per µg or µM of the sample.

  • Alternatively, the IC50 value (the concentration of the sample required to scavenge 50% of the ABTS•+ radicals) can be determined by plotting the percentage of inhibition against the sample concentrations. A lower IC50 value indicates a higher antioxidant capacity.

Visualizations

Experimental Workflow

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 7 mM ABTS Solution C Mix ABTS & Persulfate (1:1) Incubate 12-16h in dark A->C B Prepare 2.45 mM Potassium Persulfate B->C D Dilute ABTS•+ to Absorbance ~0.7 at 734 nm C->D Forms ABTS•+ radical G Add ABTS•+ Working Solution D->G E Prepare Xanthone Samples & Trolox Standards F Add Samples/Standards to 96-well plate E->F F->G H Incubate in Dark G->H I Measure Absorbance at 734 nm H->I J Calculate % Inhibition I->J K Plot Trolox Standard Curve J->K L Determine TEAC or IC50 of Xanthones K->L

Caption: Workflow for the ABTS antioxidant capacity assay.

Signaling Pathway

Many xanthones, including α-mangostin and γ-mangostin, exert their antioxidant effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][4][5] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Xanthones Xanthones (e.g., α-mangostin) Keap1_Nrf2 Keap1-Nrf2 Complex Xanthones->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to translation Antioxidant_Enzymes->ROS neutralizes

Caption: Xanthone-mediated activation of the Nrf2/ARE pathway.

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) found in plants such as those from the Garcinia and Hypericum genera.[1][2][3] While research has highlighted its diuretic and renal protective properties, the broader enzymatic inhibitory potential of this specific xanthone remains an area of active investigation.[4][5][6][7] Xanthones as a chemical class are recognized for their diverse biological activities, including the inhibition of various enzymes, suggesting that this compound may also possess significant enzyme inhibitory capabilities.[8][9]

This document provides detailed application notes and generalized protocols for conducting enzyme inhibition assays with this compound. Given the limited publicly available data on specific enzyme targets for this compound, the protocols outlined below are based on common assays used for other xanthone derivatives and can be adapted for screening this compound against a panel of enzymes.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50 values) for the enzyme inhibitory activity of this compound in the public domain. The following table provides an illustrative example of how such data would be presented, using hypothetical values for common enzyme targets of xanthones. Researchers are encouraged to generate their own data following the provided protocols.

Target EnzymeThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
TyrosinaseData Not AvailableKojic AcidData Not Available
α-AmylaseData Not AvailableAcarboseData Not Available
AcetylcholinesteraseData Not AvailableDonepezilData Not Available

Experimental Protocols

The following are detailed methodologies for key enzyme inhibition assays that can be employed to evaluate the inhibitory potential of this compound.

Tyrosinase Inhibition Assay

Principle: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis.[10] This assay measures the ability of an inhibitor to reduce the tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in phosphate buffer to achieve a range of test concentrations.

    • Prepare a stock solution of Kojic Acid in phosphate buffer.

    • Prepare a solution of L-DOPA (2.5 mM) in phosphate buffer.

    • Prepare a solution of mushroom tyrosinase (100 units/mL) in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 40 µL of each concentration of the test compound or positive control.

    • Add 80 µL of phosphate buffer to each well.

    • Add 40 µL of the L-DOPA solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Amylase Inhibition Assay

Principle: α-Amylase is a key enzyme in carbohydrate digestion, breaking down starch into smaller sugars. This assay measures the reduction in α-amylase activity by quantifying the amount of starch remaining after the enzymatic reaction using an iodine-based colorimetric method.

Materials:

  • Porcine Pancreatic α-Amylase (EC 3.2.1.1)

  • Soluble Starch

  • This compound

  • Acarbose (positive control)

  • Phosphate Buffer (20 mM, pH 6.9 with 6 mM NaCl)

  • Iodine-Potassium Iodide (I/KI) solution

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in phosphate buffer.

    • Prepare a stock solution of Acarbose in phosphate buffer.

    • Prepare a 1% (w/v) soluble starch solution by dissolving starch in boiling phosphate buffer, then cooling to room temperature.

    • Prepare a solution of α-amylase (10 units/mL) in phosphate buffer.

    • Prepare the I/KI solution (Iodine 0.24 g, KI 1.6 g in 100 mL of water).

  • Assay Protocol:

    • In a 96-well plate, add 50 µL of each concentration of the test compound or positive control.

    • Add 50 µL of the α-amylase solution to each well.

    • Pre-incubate the plate at 37°C for 20 minutes.

    • Initiate the reaction by adding 50 µL of the starch solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Stop the reaction by adding 25 µL of 1 M HCl.

    • Add 100 µL of the I/KI solution to each well.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Acetylcholinesterase Inhibition Assay

Principle: Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine.[9] This assay, based on the Ellman method, measures the inhibition of AChE by quantifying the product of the reaction between thiocholine (B1204863) (produced from acetylthiocholine (B1193921) by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which is a colored compound.

Materials:

  • Acetylcholinesterase from electric eel (EC 3.1.1.7)

  • Acetylthiocholine Iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • This compound

  • Donepezil (positive control)

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the stock solution in Tris-HCl buffer.

    • Prepare a stock solution of Donepezil in Tris-HCl buffer.

    • Prepare a solution of ATCI (15 mM) in water.

    • Prepare a solution of DTNB (3 mM) in Tris-HCl buffer.

    • Prepare a solution of AChE (0.22 units/mL) in Tris-HCl buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of each concentration of the test compound or positive control.

    • Add 125 µL of Tris-HCl buffer to each well.

    • Add 50 µL of the DTNB solution to each well.

    • Add 25 µL of the AChE solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

    • Measure the absorbance at 405 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound and Control Solutions add_reagents Add Reagents to 96-Well Plate prep_compound->add_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate Solution initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate Pre-incubation add_reagents->pre_incubate pre_incubate->initiate_reaction measure_absorbance Measure Absorbance initiate_reaction->measure_absorbance calc_inhibition Calculate % Inhibition measure_absorbance->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

tyrosinase_pathway cluster_melanogenesis Melanogenesis Signaling Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase Inhibitor This compound (Potential Inhibitor) Inhibitor->Tyrosinase

Caption: Simplified signaling pathway of melanogenesis highlighting tyrosinase inhibition.

cholinergic_pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor Binding (Signal Transduction) ACh_release->ACh_receptor AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis Inhibitor This compound (Potential Inhibitor) Inhibitor->AChE

Caption: Role of acetylcholinesterase in cholinergic signaling and its potential inhibition.

References

Application Notes and Protocols: In Vivo Diuretic Activity in Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypertension, or high blood pressure, is a major global health issue and a primary risk factor for cardiovascular diseases.[1] Diuretics are a cornerstone in the management of hypertension, primarily acting by increasing the renal excretion of sodium and water, which in turn reduces blood volume and blood pressure.[2][3][4] To evaluate the efficacy of novel diuretic and antihypertensive agents, robust and reliable preclinical models are essential. Animal models are crucial for elucidating the pathogenesis of hypertension and for evaluating new therapeutic possibilities.[1][5]

This document provides detailed protocols and application notes for assessing the in vivo diuretic activity of test compounds in established hypertensive rat models. The protocols cover the induction of hypertension, experimental procedures for evaluating diuretic effects, and methods for data analysis.

Hypertensive Animal Models

The selection of an appropriate animal model is critical for studying hypertension. Several well-established rat models are commonly used, each with distinct characteristics that mimic different aspects of human hypertension.

Spontaneously Hypertensive Rat (SHR)

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of primary (essential) hypertension.[6] Developed through selective breeding from Wistar-Kyoto (WKY) rats, SHRs develop hypertension spontaneously between 5 to 7 weeks of age, with systolic blood pressure reaching 180-200 mmHg in adult animals.[6][7] The kidney plays a primary role in the development of hypertension in this model.[6] This model is particularly useful for screening compounds with both antihypertensive and diuretic properties.[8]

Deoxycorticosterone Acetate (B1210297) (DOCA)-Salt Model

The DOCA-salt model is a classic model of mineralocorticoid-induced, low-renin, salt-sensitive hypertension.[1][9] Hypertension is induced by the administration of deoxycorticosterone acetate (a mineralocorticoid) combined with a high-salt diet, often accompanied by a unilateral nephrectomy to accelerate and exacerbate the hypertensive state.[9][10] This model is characterized by sodium and water retention, increased sympathetic nervous system activity, and is useful for studying the neurogenic and endocrine components of hypertension.[1][5][9]

L-NAME-Induced Hypertension Model

This model involves the chronic administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS).[11][12] The inhibition of nitric oxide (NO), a potent vasodilator, leads to systemic vasoconstriction and a rapid increase in blood pressure.[12] This model is used to investigate hypertension related to endothelial dysfunction.

Experimental Protocols

The following protocols provide a detailed methodology for assessing diuretic activity in hypertensive rats. The general workflow is applicable to all models, with specific modifications for hypertension induction.

General Experimental Workflow

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Diuretic Activity Assay cluster_2 Phase 3: Data Collection & Analysis A Animal Acclimatization (7 days) B Select Hypertensive Model (SHR, DOCA-Salt, L-NAME) A->B C Induce Hypertension (DOCA/L-NAME models) B->C D Confirm Hypertensive State (Blood Pressure Measurement) C->D E Animal Fasting (15-18h) (Water ad libitum) D->E Animals are ready for study F Group Allocation (Vehicle, Standard, Test Compound) E->F G Compound Administration (p.o./i.p.) + Saline Loading (0.9% NaCl) F->G H Placement in Metabolic Cages G->H I Urine Collection (e.g., over 5h and 24h) H->I Begin collection period J Measure Urine Volume & pH I->J K Analyze Urine Electrolytes (Na+, K+, Cl-) I->K M Data Analysis & Comparison J->M K->M L Blood Pressure Measurement (Post-treatment) L->M

Caption: General workflow for in vivo diuretic studies in hypertensive rats.

Protocol for Hypertension Induction

A. DOCA-Salt Model

  • Animals: Use male Wistar albino rats weighing 125-175g.[10]

  • Anesthesia: Anesthetize rats with Ketamine (70 mg/kg, i.p.) and xylazine (B1663881) (5 mg/kg, i.p.).[10]

  • Unilateral Nephrectomy: Perform a left unilateral nephrectomy through a flank incision. This step enhances the hypertensive effect.[10]

  • DOCA Administration: After a one-week recovery period, administer DOCA (40 mg/kg, s.c.) twice weekly for 4-6 weeks.[10]

  • Salt Loading: Replace drinking water with a 1% NaCl solution for the duration of the DOCA treatment.[10]

  • Confirmation: Monitor systolic blood pressure weekly. Rats are considered hypertensive when systolic blood pressure consistently exceeds 150 mmHg.

B. L-NAME Model

  • Animals: Use male Wistar-Kyoto (WKY) rats.

  • L-NAME Administration: Dissolve L-NAME in the drinking water to provide a daily dose of approximately 15-40 mg/kg/day.[11][13]

  • Duration: Continue treatment for 2-4 weeks.[11][13]

  • Confirmation: Monitor blood pressure regularly. A significant and sustained increase in blood pressure compared to control animals confirms the hypertensive state.

Protocol for Diuretic Activity Assessment (Lipschitz Test, Modified)

This protocol is a standard method for screening diuretic agents.[14]

  • Animal Preparation: Fast hypertensive rats for 18 hours prior to the experiment, with free access to water.[15] Acclimatize the animals to metabolic cages before the study begins.[15]

  • Grouping: Divide the animals into at least three groups (n=6 per group):

    • Vehicle Control: Receives the vehicle (e.g., normal saline or 0.5% carboxymethyl cellulose).

    • Standard Drug: Receives a standard diuretic like Furosemide (10 mg/kg, i.p.) or Hydrochlorothiazide (30 mg/kg, i.p.).[15][16]

    • Test Compound(s): Receives the test compound at various doses.

  • Dosing and Saline Loading: Administer the vehicle, standard, or test compound, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection.[17] Immediately following administration, provide a saline load of 0.9% NaCl (e.g., 25 ml/kg, p.o.).[8]

  • Urine Collection: Place each rat individually in a metabolic cage designed to separate urine and feces.[14] Collect urine at predetermined intervals, commonly over the first 5 hours and cumulatively up to 24 hours.[8][14][18]

  • Measurements:

    • Urine Volume: Record the total volume of urine collected for each animal.

    • Urine pH: Measure the pH of the collected urine samples.

    • Electrolyte Analysis: Determine the concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine using a flame photometer or ion-selective electrodes.

Data Analysis and Interpretation

Calculate the following parameters for each group:

  • Diuretic Index: (Urine output of test group) / (Urine output of vehicle group).

  • Saluretic Index (Na+): (Total Na+ excretion of test group) / (Total Na+ excretion of vehicle group).

  • Natriuretic Activity (Na+/K+ ratio): A higher ratio indicates a more desirable diuretic, as it signifies greater sodium excretion relative to potassium loss, suggesting a potassium-sparing effect.[17]

  • Carbonic Anhydrase Inhibition: Calculated from the ratio of Cl- to Na+ + K+ excretion.

Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test) to compare treated groups with the vehicle control. A p-value < 0.05 is typically considered statistically significant.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.

Table 1: Effect of Test Compound on Urine Volume and Diuretic Index in Hypertensive Rats.

Treatment GroupDose (mg/kg)Urine Volume (mL/5h)Diuretic Index (5h)Urine Volume (mL/24h)Diuretic Index (24h)
Vehicle Control-Mean ± SEM1.00Mean ± SEM1.00
Standard (Furosemide)10Mean ± SEMValueMean ± SEMValue
Test CompoundXMean ± SEMValueMean ± SEMValue
Test CompoundYMean ± SEMValueMean ± SEMValue
Data presented as Mean ± SEM (n=6). *p < 0.05 compared to Vehicle Control.

Table 2: Effect of Test Compound on Urinary Electrolyte Excretion in Hypertensive Rats (5-hour collection).

Treatment GroupDose (mg/kg)Na+ (mEq/L)K+ (mEq/L)Cl- (mEq/L)Na+/K+ Ratio
Vehicle Control-Mean ± SEMMean ± SEMMean ± SEMValue
Standard (Furosemide)10Mean ± SEMMean ± SEMMean ± SEMValue
Test CompoundXMean ± SEMMean ± SEMMean ± SEMValue
Test CompoundYMean ± SEMMean ± SEMMean ± SEM*Value
Data presented as Mean ± SEM (n=6). *p < 0.05 compared to Vehicle Control.

Signaling Pathways and Mechanisms of Action

Diuretics exert their effects by targeting specific ion transporters along the nephron. Understanding these pathways is crucial for interpreting experimental results.

Major Sites of Diuretic Action in the Nephron

Diuretics are classified based on their primary site of action within the kidney's nephron.[19]

  • Loop Diuretics (e.g., Furosemide): Act on the thick ascending limb of the Loop of Henle to inhibit the Na+-K+-2Cl- cotransporter (NKCC2).[2][3] This is a high-capacity site, making loop diuretics very potent.[19]

  • Thiazide Diuretics (e.g., Hydrochlorothiazide): Inhibit the Na+-Cl- cotransporter (NCC) in the distal convoluted tubule.[2][3][20]

  • Potassium-Sparing Diuretics (e.g., Amiloride, Spironolactone): Act on the late distal tubule and collecting duct. Amiloride blocks the epithelial sodium channel (ENaC), while aldosterone (B195564) antagonists like spironolactone (B1682167) prevent aldosterone-mediated synthesis of ENaC channels.[2][3]

Caption: Major sites of action for different classes of diuretics in the nephron.

Interaction with the Renin-Angiotensin-Aldosterone System (RAAS)

Diuretic-induced reduction in blood volume and pressure can trigger a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS).[19][20] This can lead to increased aldosterone secretion, which promotes sodium reabsorption and potassium excretion in the collecting ducts, potentially causing hypokalemia.[19]

G Diuretic Diuretic Action (Loop/Thiazide) Vol_Loss Increased Na+ & Water Excretion (Diuresis & Natriuresis) Diuretic->Vol_Loss BP_Loss Decreased Blood Volume & Blood Pressure Vol_Loss->BP_Loss Kidney Kidney (Juxtaglomerular Apparatus) BP_Loss->Kidney Sensed by Renin ↑ Renin Release Kidney->Renin AngII ↑ Angiotensin II Renin->AngII (via Angiotensinogen & ACE) Aldo ↑ Aldosterone Secretion (Adrenal Gland) AngII->Aldo Na_Ret ↑ Na+ Reabsorption (Collecting Duct) Aldo->Na_Ret K_Exc ↑ K+ Excretion (Potential Hypokalemia) Aldo->K_Exc Na_Ret->BP_Loss Compensatory Effect

Caption: Compensatory activation of RAAS in response to diuretic therapy.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring polyphenolic compound belonging to the xanthone (B1684191) class. Xanthones, isolated from various plant species, are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and notably, anticancer properties. The cytotoxic effects of many xanthones are attributed to their ability to induce programmed cell death (apoptosis) in cancer cells, making them a subject of interest in oncology research and drug discovery.

These application notes provide a comprehensive guide for assessing the cytotoxic and apoptotic effects of this compound using standard cell-based assays. The detailed protocols for the MTT, Lactate Dehydrogenase (LDH), and Caspase-3/7 assays are provided to enable researchers to evaluate cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The cytotoxic activity of xanthone derivatives is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. While specific comprehensive data for this compound is limited in publicly available literature, the following table summarizes the cytotoxic activities of structurally similar tetrahydroxyxanthone derivatives against a human cancer cell line. This data can be used as a reference for designing dose-response experiments.

Table 1: Representative Cytotoxic Activity of Tetrahydroxyxanthone Derivatives

CompoundCell LineCell TypeAssayIC50 (µM)
1,3,6,8-TetrahydroxyxanthoneHepG2Human Hepatocellular CarcinomaNot Specified9.18[1][2]
1,3,6,7-TetrahydroxyxanthoneHepG2Human Hepatocellular CarcinomaNot Specified23.7[2]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Selected cancer and/or normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. It is advisable to perform a dose-response study with a broad range of concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[3] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis.[3]

Materials:

  • LDH Cytotoxicity Assay Kit

  • This compound

  • Selected cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • It is crucial to include the following controls as per the kit manufacturer's instructions:

      • Untreated cells (spontaneous LDH release)

      • Vehicle-treated cells

      • Maximum LDH release (cells lysed with a lysis buffer provided in the kit)

      • No-cell control (background)

  • Collection of Supernatant:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a specific volume of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit's protocol.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's manual, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength recommended by the kit manufacturer (typically around 490 nm).

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Caspase-3/7 Assay for Apoptosis

The Caspase-3/7 assay is a luminescence or fluorescence-based method to measure the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.[4][5] The assay utilizes a substrate that is cleaved by active caspase-3/7, resulting in a detectable signal.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar kit

  • This compound

  • Selected cell lines

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer or fluorometer

Protocol:

  • Cell Seeding and Compound Treatment:

    • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol.

    • Include appropriate controls, including a known apoptosis inducer as a positive control (e.g., staurosporine).

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the treatment period, equilibrate the plate and its contents to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the concentration of this compound to determine the dose-dependent activation of caspase-3/7.

Visualization of Methodologies and Pathways

The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for the cytotoxic action of this compound.

experimental_workflow cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Maintain Cell Line cell_seeding Seed cells in 96-well plate cell_culture->cell_seeding treat_cells Treat cells for 24-72h prepare_compound Prepare this compound dilutions prepare_compound->treat_cells mtt_assay MTT Assay (Viability) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay caspase_assay Caspase-3/7 Assay (Apoptosis) treat_cells->caspase_assay read_plate Measure Absorbance/ Luminescence mtt_assay->read_plate ldh_assay->read_plate caspase_assay->read_plate calculate_ic50 Calculate IC50 & % Cytotoxicity read_plate->calculate_ic50

Experimental workflow for assessing cytotoxicity.

hypothesized_apoptosis_pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade xanthone This compound bcl2 Bcl-2 Family Regulation (e.g., ↓Bcl-2, ↑Bax) xanthone->bcl2 Induces mmp Loss of Mitochondrial Membrane Potential bcl2->mmp cyto_c Cytochrome c Release mmp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Hypothesized intrinsic apoptosis pathway.

References

Protocol for the Extraction of Xanthones from Hypericum Species Roots

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive protocol for the extraction, purification, and quantification of xanthones from the roots of Hypericum species. Xanthones are a class of polyphenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The roots of several Hypericum species, notably Hypericum perforatum (St. John's Wort), Hypericum pulchrum, and Hypericum annulatum, are particularly rich sources of these compounds[1].

This protocol is intended for researchers, scientists, and professionals in drug development. It outlines two primary methodologies: a comprehensive sequential extraction for preparative scale isolation and a simplified method for rapid analytical screening. Adherence to these protocols will facilitate the reproducible extraction and analysis of xanthones for research and development purposes.

Data Presentation: Xanthone (B1684191) Yields from Hypericum Species Roots

The following table summarizes the yields of crude extracts and specific xanthones obtained from the roots of various Hypericum species, as reported in the scientific literature. This data is crucial for selecting appropriate species and extraction methods to achieve desired yields of target compounds.

Hypericum SpeciesExtraction MethodFraction/CompoundYieldReference
H. perforatumSequential MacerationDichloromethane (B109758) (DCM) Crude Extract16.6 g/kg of dry roots[2]
Methanol (B129727) (MeOH) Crude Extract26.4 g/kg of dry roots[2]
n-Butanol (n-BuOH) Partition2.4 g/kg of dry roots[2]
1,6-dihydroxy-5-methoxy-4′,5′-dihydro-4′,4′,5′-trimethylfurano-(2′,3′:3,4)-xanthone0.02 g/kg of dry roots[2]
4,6-dihydroxy-2,3-dimethoxyxanthone0.4 g/kg of n-BuOH extract[2]
cis-kielcorin0.9 g/kg of n-BuOH extract[2]
H. pulchrumMethanolic ExtractionTotal XanthonesHigh Content[1]
H. annulatumMethanolic ExtractionTotal XanthonesHigh Content[1]
H. perforatum (Hairy Roots)Not Specified1,3,5,6-tetrahydroxyxanthoneDetected (de novo)[3]
1,3,6,7-tetrahydroxyxanthoneDetected (de novo)[3]
γ-mangostinDetected (de novo)[3]
garcinone CDetected (de novo)[3]

Experimental Protocols

Plant Material Preparation

Proper preparation of the root material is critical for efficient extraction.

  • Collection and Identification: Collect the roots of the desired Hypericum species. It is essential to have the botanical identity of the plant material verified by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference[2].

  • Drying: The roots should be dried to a moisture content of less than 2% to prevent degradation of the secondary metabolites. This can be achieved by air-drying in a well-ventilated area away from direct sunlight or by using a plant dryer at a controlled temperature (e.g., 40-50°C)[2].

  • Grinding: Once dried, the roots should be ground into a fine powder using a laboratory mill. This increases the surface area of the plant material, allowing for more efficient solvent penetration and extraction[2].

Comprehensive Sequential Extraction for Preparative Isolation

This protocol is adapted from methodologies used for the isolation of bioactive xanthones from H. perforatum roots and is suitable for obtaining larger quantities of purified compounds[2].

a. Sequential Maceration:

  • Weigh the ground root powder (e.g., 1.4 kg) and place it in a maceration tank[2].

  • Add dichloromethane (DCM) to the tank at a solvent-to-solid ratio of approximately 2.8:1 (v/w) (e.g., 4 L for 1.4 kg of root powder)[2].

  • Allow the mixture to macerate for an extended period (e.g., 5 days) at room temperature with occasional agitation[2].

  • Filter the extract and collect the DCM fraction.

  • To the same plant material, add methanol (MeOH) at the same solvent-to-solid ratio and macerate for another 5 days[2].

  • Filter the extract and collect the MeOH fraction.

  • Combine the respective extracts from multiple batches if performed.

  • Evaporate the solvents from the DCM and MeOH extracts separately under reduced pressure using a rotary evaporator to obtain the crude extracts[2].

b. Liquid-Liquid Partitioning of the Methanol Extract:

  • Dissolve the dried MeOH extract in distilled water (e.g., 37 g of extract in 900 mL of water)[2].

  • Perform a liquid-liquid partition by adding an equal volume of n-butanol (n-BuOH) (e.g., 900 mL) to the aqueous solution in a separatory funnel.

  • Shake the funnel vigorously and then allow the layers to separate.

  • Collect the upper n-BuOH layer. Repeat the partitioning process two more times with fresh n-BuOH[2].

  • Combine the three n-BuOH fractions.

  • The remaining aqueous phase can be freeze-dried for further investigation if desired[2].

  • Concentrate the combined n-BuOH fractions under reduced pressure to yield the n-BuOH extract[2].

c. Chromatographic Purification:

The crude DCM and n-BuOH extracts can be further purified using a combination of chromatographic techniques to isolate individual xanthones.

  • Vacuum Liquid Chromatography (VLC):

    • Pack a VLC column with fine-grade silica (B1680970) gel.

    • Dissolve the crude DCM extract (e.g., 17 g) in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the VLC column.

    • Elute the column with a stepwise gradient of hexane (B92381) and ethyl acetate (B1210297) (EtOAc), followed by a final elution with 100% MeOH[2].

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles[2].

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with MeOH and then with water.

    • Dissolve the fraction of interest (e.g., from VLC) in MeOH and load it onto the cartridge.

    • Elute with a stepwise gradient of MeOH and water (e.g., from 5:95 to 100:0)[2].

    • Collect the eluted fractions for further purification.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Further purify the fractions obtained from VLC or SPE using a preparative HPLC system equipped with a suitable column (e.g., C18).

    • Use a mobile phase consisting of acetonitrile (B52724) (ACN) and water, either in an isocratic or gradient elution mode, to separate the individual xanthones[2]. For example, an isocratic elution with 70:30 ACN:H₂O or a gradient from 35:65 to 100:0 ACN:H₂O can be employed[2].

    • Monitor the elution profile with a UV detector and collect the peaks corresponding to the xanthones of interest.

  • Preparative Thin Layer Chromatography (Prep-TLC):

    • For final purification of small quantities of compounds, dissolve the sample in a suitable solvent (e.g., DCM) and apply it as a band onto a preparative TLC plate (e.g., silica gel F₂₅₄, 2.0 mm thickness)[2].

    • Develop the plate in an appropriate solvent system (e.g., toluene-EtOAc-formic acid, 60:55:5)[2].

    • Visualize the separated bands under UV light, scrape the band of interest from the plate, and elute the compound from the silica gel with a suitable solvent.

Simplified Methanol Extraction for Analytical Screening

This method is suitable for the rapid screening of xanthone content in different Hypericum root samples using techniques like HPLC.

  • Weigh 100 mg of dried, ground root powder and place it in a suitable vessel[1].

  • Add 10 mL of HPLC-grade methanol[1].

  • Sonicate the mixture in an ultrasonic water bath for 20 minutes at room temperature[1].

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis[1].

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflows for the extraction of xanthones from Hypericum species roots.

Extraction_Workflow Start Dried & Ground Hypericum Roots DCM_Extraction Maceration with Dichloromethane (DCM) Start->DCM_Extraction MeOH_Extraction Maceration with Methanol (MeOH) DCM_Extraction->MeOH_Extraction Plant Residue DCM_Extract Crude DCM Extract DCM_Extraction->DCM_Extract Filtrate MeOH_Extract Crude MeOH Extract MeOH_Extraction->MeOH_Extract Filtrate Chromatography Chromatographic Purification (VLC, SPE, Prep-HPLC, Prep-TLC) DCM_Extract->Chromatography Partitioning Liquid-Liquid Partitioning (n-BuOH/H2O) MeOH_Extract->Partitioning BuOH_Extract n-Butanol Extract Partitioning->BuOH_Extract Aqueous_Phase Aqueous Phase Partitioning->Aqueous_Phase BuOH_Extract->Chromatography Purified_Xanthones Purified Xanthones Chromatography->Purified_Xanthones

Caption: Comprehensive workflow for preparative isolation of xanthones.

Analytical_Workflow Start Dried & Ground Hypericum Roots (100 mg) Extraction Ultrasonic Extraction with Methanol (10 mL) Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Supernatant HPLC_Analysis HPLC Analysis Filter->HPLC_Analysis

Caption: Simplified workflow for analytical screening of xanthones.

References

Synthesis of Novel 1,3,5,6-Tetrahydroxyxanthone Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel 1,3,5,6-tetrahydroxyxanthone derivatives. Xanthones are a class of polyphenolic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The 1,3,5,6-tetrahydroxylated substitution pattern is a key feature of several natural and synthetic xanthones with potential therapeutic applications, including anticancer and diuretic properties.

These notes are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of new therapeutic agents based on this privileged scaffold.

Introduction to this compound

This compound is a naturally occurring xanthone (B1684191) found in various plant species. Its structure is characterized by hydroxyl groups at positions 1, 3, 5, and 6 of the xanthone core. This substitution pattern is crucial for its biological activity. The development of novel derivatives through the modification of this core structure is a promising strategy for the discovery of new drug candidates with improved potency and selectivity.

Synthetic Protocols

The synthesis of novel this compound derivatives can be achieved through several methods. The most common and versatile approach is the condensation of a substituted salicylic (B10762653) acid with a substituted phenol (B47542), often facilitated by a dehydrating agent like Eaton's reagent (a mixture of phosphorus pentoxide in methanesulfonic acid).

General Protocol for the Synthesis of Polyhydroxyxanthones via Eaton's Reagent

This protocol describes a general method for the synthesis of polyhydroxyxanthones that can be adapted for the preparation of novel this compound derivatives by selecting the appropriate starting materials.

Materials:

  • Substituted 2-hydroxybenzoic acid (e.g., 2,4,6-trihydroxybenzoic acid)

  • Substituted phenol (e.g., 1,2,4-trihydroxybenzene)

  • Eaton's Reagent (Phosphorus pentoxide in Methanesulfonic acid)

  • Ice-water

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., hexane/ethyl acetate (B1210297) gradient)

  • Suitable solvent for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the substituted 2-hydroxybenzoic acid (1 equivalent) and the corresponding substituted phenol (1 equivalent).

  • Addition of Eaton's Reagent: Carefully add Eaton's reagent to the flask under a fume hood. The reagent often serves as both the catalyst and the solvent.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 120°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-water. This will cause the crude xanthone product to precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash it with water until the filtrate is neutral. Dry the crude product. Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system, followed by recrystallization from a suitable solvent to yield the pure xanthone derivative.

Example Workflow for Synthesis

G cluster_synthesis Synthetic Workflow A Starting Materials (Substituted Salicylic Acid + Phenol) B Reaction with Eaton's Reagent A->B C Reaction Monitoring (TLC) B->C D Work-up (Precipitation in Ice-Water) C->D E Purification (Column Chromatography & Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F G Pure Novel Xanthone Derivative F->G G cluster_pathway Proposed Anticancer Signaling Pathway Xanthone This compound Derivative PI3K PI3K Xanthone->PI3K Inhibition Bax Bax Xanthone->Bax Upregulation Bcl2 Bcl-2 Xanthone->Bcl2 Downregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Caspases Caspases Bax->Caspases Bcl2->Apoptosis Caspases->Apoptosis

Application Notes and Protocols for 1,3,5,6-Tetrahydroxyxanthone as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5,6-Tetrahydroxyxanthone is a naturally occurring xanthone (B1684191) found in various plant species, including those from the Garcinia and Hypericum genera.[1] Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and diuretic effects.[2] As research into the therapeutic potential of this compound expands, the need for accurate and reliable analytical methods for its quantification in various matrices, such as plant extracts and pharmaceutical formulations, becomes crucial.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in chromatographic techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC). These guidelines are intended to assist researchers, scientists, and drug development professionals in establishing robust analytical procedures for the identification and quantification of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental for method development.

PropertyValueSource
Molecular FormulaC₁₃H₈O₆PubChem
Molecular Weight260.20 g/mol PubChem
AppearanceSolid (form may vary)N/A
IUPAC Name1,3,5,6-tetrahydroxyxanthen-9-onePubChem
CAS Number5084-31-1PubChem

Application: Quantification of this compound in Plant Extracts using HPLC

This section outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in a plant extract matrix. This method is based on established protocols for similar xanthone compounds and serves as a robust starting point for method development and validation.

Experimental Protocol: HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of xanthones.

  • Reference Standard: this compound of high purity (≥98%).

  • Solvents: HPLC grade methanol (B129727), acetonitrile, and water. Formic acid or acetic acid for mobile phase modification.

  • Sample Preparation: Plant material (e.g., dried and powdered leaves or bark), extraction solvents (e.g., methanol or ethanol), and syringe filters (0.45 µm).

2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation (Plant Extract)

  • Extraction: Accurately weigh approximately 1 g of the dried, powdered plant material into a suitable flask. Add 20 mL of methanol and sonicate for 30 minutes.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more.

  • Concentration: Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Reconstitution and Filtration: Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL). Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. Chromatographic Conditions

The following are recommended starting conditions. Optimization may be necessary depending on the specific HPLC system and sample matrix.

ParameterCondition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with: A) Water with 0.1% Formic Acid B) Acetonitrile with 0.1% Formic Acid
Gradient Program 0-20 min: 10-60% B; 20-25 min: 60-90% B; 25-30 min: 90-10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or wavelength of maximum absorbance for the compound)
Injection Volume 10 µL
Data Presentation: Method Validation Parameters (Representative Data)

The following table summarizes the typical validation parameters that should be established for this analytical method. The provided values are representative for xanthone analysis and should be determined experimentally for this compound.

ParameterRepresentative Value/Range
Retention Time (tR) ~ 15 - 20 minutes (highly dependent on exact conditions)
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of this compound in a plant sample using HPLC with a reference standard.

G cluster_0 Reference Standard Preparation cluster_1 Sample Preparation cluster_2 HPLC Analysis cluster_3 Data Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol (Stock) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std inject_std Inject Standards dilute_std->inject_std weigh_sample Weigh Plant Material extract_sample Solvent Extraction (Methanol) weigh_sample->extract_sample filter_concentrate Filter & Concentrate extract_sample->filter_concentrate reconstitute Reconstitute & Filter (0.45 µm) filter_concentrate->reconstitute inject_sample Inject Sample reconstitute->inject_sample hplc_system HPLC System (C18, Gradient Elution) inject_std->hplc_system calibration_curve Generate Calibration Curve inject_std->calibration_curve inject_sample->hplc_system quantify Quantify Analyte in Sample calibration_curve->quantify

Caption: Workflow for HPLC quantification of this compound.

Biological Context: Potential Anti-inflammatory Signaling Pathway

Structurally similar xanthones have been shown to exhibit anti-inflammatory properties by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The diagram below illustrates a simplified representation of these pathways, which are potential targets for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_2 Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk MKKs tak1->mkk ikk IKK Complex tak1->ikk mapk MAPKs (p38, JNK, ERK) mkk->mapk ap1 AP-1 mapk->ap1 Activation ikb IκBα ikk->ikb P ikb_nfkb IκBα-NF-κB (Inactive) nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikk Degradation of IκBα thx This compound thx->tak1 thx->ikk gene Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) nfkb_nuc->gene ap1->gene

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of 1,3,5,6-Tetrahydroxyxanthone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound in aqueous solutions.

Problem Potential Cause Suggested Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. This is a common phenomenon known as "solvent-shifting" or "crashing out."1. Reduce the final concentration: Attempt to use a lower final concentration of the compound in your assay. 2. Optimize the dilution process: Instead of adding the DMSO stock directly to the buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing. This allows for a more gradual change in solvent polarity. 3. Use an intermediate dilution step: Prepare an intermediate dilution in a solvent mixture with a higher percentage of the organic co-solvent before the final dilution into the aqueous buffer.
Inconsistent or non-reproducible results in biological assays. Poor solubility leading to variable concentrations of the active compound in the assay medium. The compound may be precipitating out of solution over the course of the experiment.1. Visually inspect for precipitation: Before and after adding your compound to the assay medium, carefully inspect the solution for any signs of precipitation. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid issues with compound stability and precipitation over time. 3. Employ a solubility-enhanced formulation: Consider using a co-solvent system, cyclodextrin (B1172386) complex, or solid dispersion to maintain the compound in solution.
Difficulty preparing a stable aqueous formulation for in vivo studies. The hydrophobic nature of the xanthone (B1684191) leads to rapid precipitation in physiological fluids, resulting in low bioavailability.1. Formulate as a nanosuspension: Reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility. 2. Utilize lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can present the compound in a solubilized form, improving oral bioavailability. 3. Prepare a solid dispersion: Formulating with a hydrophilic polymer can enhance the dissolution of the compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound, like many other xanthones, is a hydrophobic molecule with poor aqueous solubility. While specific quantitative data is limited in publicly available literature, it is expected to be sparingly soluble in water. It is, however, soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), acetone, and ethyl acetate.[1][2]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent due to the presence of four hydroxyl groups.[1] These phenolic hydroxyl groups are weakly acidic and can deprotonate to form more polar phenolate (B1203915) ions as the pH increases. Therefore, increasing the pH of the aqueous buffer should enhance the solubility of the compound.[3][4] However, it is crucial to consider the pH stability of the compound and the requirements of your specific experimental system.

Q3: What are the recommended starting points for improving the aqueous solubility of this compound for in vitro experiments?

A3: For in vitro applications, several methods can be employed. The choice of method will depend on the specific requirements of your assay. Here are two common starting points:

  • Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol (B145695) in your aqueous buffer can significantly improve solubility.[1] It is advisable to start with a low concentration (e.g., 1-5%) and gradually increase it, keeping in mind the potential for solvent toxicity in cellular assays.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point for investigation.

Q4: Can temperature be used to improve the solubility of this compound?

A4: For many hydrophobic compounds, solubility increases with temperature.[5] Therefore, gently warming the solution may help to dissolve the compound. However, the thermal stability of this compound must be considered, as prolonged exposure to high temperatures could lead to degradation. Conversely, a decrease in temperature, for instance, when moving a solution from room temperature to 4°C for storage, can cause precipitation.[5]

Experimental Protocols

Below are detailed protocols for key experiments aimed at enhancing the aqueous solubility of this compound.

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes a general procedure for using a co-solvent to improve the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol, absolute

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary, but be mindful of compound stability.

  • Determine the required final concentration: Calculate the desired final concentration of the xanthone and the maximum tolerable co-solvent concentration for your experiment (typically ≤ 1% DMSO for cell-based assays).

  • Serial Dilution:

    • Perform an initial dilution of the DMSO stock solution into your aqueous buffer.

    • For example, to achieve a 1% DMSO concentration, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.

    • Vortex the solution immediately and thoroughly after adding the stock solution.

  • Visual Inspection: Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of the xanthone or increase the percentage of the co-solvent (if your experimental system allows).

Caption: Workflow for Co-solvent Based Solubilization.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol details the preparation of an inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Oven

  • Sieve

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Mixing: Place the calculated amount of HP-β-CD in a mortar. Add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Incorporation of the Xanthone: Gradually add the powdered this compound to the HP-β-CD paste.

  • Kneading: Knead the mixture thoroughly for at least 30-60 minutes. The mixture should remain as a paste. If it becomes too dry, add a very small amount of the water:ethanol mixture.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a sieve to ensure homogeneity.

  • Solubilization: The resulting powder is the this compound-cyclodextrin inclusion complex, which should have enhanced solubility in aqueous buffers compared to the free compound.

G cluster_prep Complex Preparation cluster_post Post-Processing start Calculate Molar Ratio (Xanthone:HP-β-CD) mix Mix HP-β-CD with Water:Ethanol (1:1) start->mix add Add Xanthone to Paste mix->add knead Knead for 30-60 min add->knead dry Dry in Oven (40-50°C) knead->dry grind Grind to Fine Powder dry->grind sieve Sieve for Homogeneity grind->sieve end Ready for Use sieve->end Soluble Complex

Caption: Cyclodextrin Inclusion Complexation Workflow.

Protocol 3: Preparation of a Solid Dispersion using Solvent Evaporation

This protocol describes the preparation of a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to enhance its aqueous solubility.[1]

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol (B129727) or another suitable organic solvent

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Ratio Selection: Choose a drug-to-polymer ratio (e.g., 1:5 or 1:10 w/w).

  • Dissolution: Dissolve both this compound and PVP K30 in a suitable volume of methanol in a round-bottom flask. Ensure complete dissolution.

  • Solvent Evaporation: Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at 40-50°C under reduced pressure. A thin film will form on the flask wall.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: The resulting solid dispersion can be scraped, pulverized, and stored in a desiccator.

Data Presentation

Table 1: Estimated Aqueous Solubility of this compound with Co-solvents

Co-solventConcentration (% v/v)Expected SolubilityNotes
None (Water)0%Very LowBaseline solubility
DMSO1%LowMay be sufficient for some in vitro assays
DMSO5%ModerateIncreased solubility, but potential for cell toxicity
Ethanol5%ModerateSimilar to DMSO, with potential for cell toxicity

Table 2: Expected Solubility Enhancement with Different Formulations

Formulation MethodCarrier/ExcipientExpected Fold Increase in Solubility
Co-solvency (5% DMSO)DMSO5-20x
Cyclodextrin ComplexationHP-β-CD20-100x
Solid DispersionPVP K3050-200x
NanosuspensionN/A>200x

Disclaimer: The quantitative data presented in these tables are estimates based on general principles for poorly soluble phenolic compounds and should be experimentally verified for this compound.

References

1,3,5,6-Tetrahydroxyxanthone precipitation issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential precipitation issues with 1,3,5,6-Tetrahydroxyxanthone in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a natural xanthone (B1684191) found in plants such as Garcinia achachairu and Hypericum species.[1][2] Xanthones are a class of polyphenolic compounds known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][4] Due to its chemical structure, this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[5][6]

Q2: What is the recommended solvent for preparing this compound stock solutions?

For cell culture applications, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic compounds.[5][7][8] It is also soluble in other organic solvents like ethanol, acetone, and ethyl acetate.[2][9][10] When preparing stock solutions, it is crucial to use anhydrous DMSO to avoid introducing water, which can decrease the solubility of the compound.[11]

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue known as "crashing out."[5] This occurs because the compound is poorly soluble in the aqueous environment of the media, especially when the DMSO concentration is significantly diluted.[5][11] Several factors can contribute to this, including the final concentration of the compound, the dilution method, the temperature of the media, and interactions with media components.[5][7][12]

Q4: What are the consequences of compound precipitation in my experiment?

Compound precipitation can significantly impact the accuracy and reproducibility of your experimental results. The actual concentration of the soluble, biologically active compound will be lower than intended, leading to inaccurate dose-response curves.[7] Additionally, the solid particles of the precipitate can have cytotoxic effects on cells that are unrelated to the pharmacological activity of the compound and can interfere with assay measurements, particularly in imaging-based assays.[7]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media

If you observe immediate cloudiness or precipitate formation when adding your this compound stock solution to the cell culture medium, consult the following table for potential causes and recommended solutions.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media.[5]
Rapid Dilution ("Solvent Shock") Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.[7]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[5] Add the compound dropwise while gently vortexing the media.[5][7]
Low Temperature of Media The solubility of many compounds, including xanthones, decreases at lower temperatures.Always use pre-warmed (37°C) cell culture media for dilutions.[5][7]
High DMSO Concentration in Final Solution While DMSO aids initial dissolution, high final concentrations can be toxic to cells. The goal is to use the minimum amount of DMSO necessary.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize toxicity.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.[7]
Issue 2: Time-Dependent Precipitation in Culture

If the medium appears clear initially but a precipitate forms over time during incubation, consider the following factors.

Potential Cause Explanation Recommended Solution
Interaction with Media Components Components in the media, such as proteins in Fetal Bovine Serum (FBS) and salts, can interact with the compound over time, reducing its solubility.[7][11]Try reducing the serum concentration if your cell line can tolerate it. Be mindful that this can affect cell health.
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect compound solubility.[5]Minimize the time that culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.
Evaporation Evaporation of water from the culture medium increases the concentration of all components, potentially exceeding the solubility limit of the compound.[12][13]Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[5]
pH Shift in Culture Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds.[11]Ensure the incubator's CO2 levels are stable to maintain the media's buffering capacity.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general method for preparing stock and working solutions of this compound to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.[5][11]

    • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[7][11]

  • Prepare Intermediate Dilutions (if necessary):

    • For very high final concentrations or particularly problematic compounds, an intermediate dilution in 100% DMSO can be helpful.

  • Prepare the Final Working Solution:

    • Pre-warm the complete cell culture medium to 37°C.[5][7]

    • To make the final working solution, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first make a 1:10 dilution in pre-warmed media (to 1 mM), vortex gently, and then perform another 1:100 dilution into the final volume of pre-warmed media.

    • Crucially, add the DMSO stock solution to the pre-warmed medium dropwise while gently swirling or vortexing the tube to ensure rapid and even dispersion.[5][7]

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Protocol 2: Determining Maximum Soluble Concentration

This protocol helps determine the maximum working concentration of this compound in your specific cell culture medium.

Materials:

  • This compound DMSO stock solution

  • Complete cell culture medium, pre-warmed to 37°C

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare a series of dilutions of your this compound DMSO stock in your pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Prepare a vehicle control with the same final DMSO concentration.

  • Add 200 µL of each final concentration to triplicate wells of a 96-well plate.

  • Visual Inspection: Immediately observe the wells for any signs of cloudiness or precipitate.

  • Quantitative Assessment: Read the absorbance of the plate at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.[5]

  • Incubate the plate at 37°C and 5% CO2.

  • Repeat the visual inspection and absorbance reading at several time points (e.g., 2, 6, and 24 hours) to assess time-dependent precipitation.

  • The highest concentration that remains clear and shows no significant increase in absorbance over time is your maximum working soluble concentration under those conditions.

Visualizations

Signaling Pathways

Xanthones are known to modulate various signaling pathways involved in processes like apoptosis, inflammation, and oxidative stress.[3][4][14] The diagram below illustrates a generalized apoptosis signaling pathway that can be influenced by xanthones.

G Generalized Apoptosis Signaling Pathway Modulated by Xanthones Xanthones This compound (and other Xanthones) ROS ↑ Intracellular ROS Xanthones->ROS Mitochondria Mitochondrial Dysfunction Xanthones->Mitochondria NFkB NF-κB Pathway Inhibition Xanthones->NFkB Akt Akt Pathway Inhibition Xanthones->Akt ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis pathway influenced by xanthones.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound.

G Workflow for Troubleshooting Compound Precipitation Start Start: Prepare high-concentration stock in anhydrous DMSO Add Add stock to pre-warmed (37°C) cell culture medium Start->Add Precipitate Precipitation observed? Add->Precipitate Troubleshoot Troubleshoot: 1. Lower final concentration 2. Use serial dilution 3. Add dropwise with mixing Precipitate->Troubleshoot Yes NoPrecipitate No immediate precipitation Precipitate->NoPrecipitate No Troubleshoot->Add Incubate Incubate with cells NoPrecipitate->Incubate TimePrecipitate Precipitation over time? Incubate->TimePrecipitate TroubleshootTime Troubleshoot: 1. Check incubator humidity 2. Minimize temperature cycles 3. Reduce serum % if possible TimePrecipitate->TroubleshootTime Yes Success Experiment successful TimePrecipitate->Success No TroubleshootTime->Incubate

Caption: Troubleshooting workflow for compound precipitation.

References

Technical Support Center: Microwave-Assisted Extraction of Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted extraction (MAE) of xanthones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction parameters and troubleshooting common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for efficient microwave-assisted extraction of xanthones?

A1: The most influential parameters for MAE of xanthones are microwave power, extraction time, solvent type and concentration, and the solvent-to-solid ratio.[1] Optimizing these parameters is crucial to maximize the yield of xanthones while minimizing degradation.

Q2: What is the typical range for microwave power in xanthone (B1684191) extraction?

A2: Microwave power for xanthone extraction typically ranges from 189 W to 600 W.[2] It is important to note that higher power does not always lead to better results, as excessive power can cause degradation of the target compounds.[3]

Q3: How does extraction time affect the yield of xanthones?

A3: Extraction time has a significant impact on xanthone yield. Generally, increasing the extraction time can enhance recovery.[2] However, prolonged exposure to microwaves (e.g., up to 20 minutes) can lead to the degradation of xanthones.[4] Optimal extraction times are often short, typically ranging from a few minutes to around 9 minutes.[4][5]

Q4: Which solvents are most effective for extracting xanthones using MAE?

A4: Ethanol (B145695), methanol, and ethyl acetate (B1210297) are commonly used and effective solvents for xanthone extraction.[2][3][6] The choice of solvent and its concentration, often in an aqueous solution (e.g., 71% ethanol), can significantly influence the extraction efficiency.[5][7] While polar solvents are generally effective, some xanthones may require nonpolar solvents for optimal extraction.[2] For a greener approach, water has been used, but it's important to note that many phenolic compounds from mangosteen rind are more soluble in medium polar and non-polar solvents.[8]

Q5: What is a suitable solvent-to-solid ratio for MAE of xanthones?

A5: A higher solvent-to-solid ratio generally increases the extraction yield by creating a larger concentration gradient, which enhances the diffusion of compounds from the plant material into the solvent.[8] Common ratios range from 10:1 to 30:1 mL/g.[4][9] An optimized ratio is often around 20:1 to 25:1 mL/g.[4][5][7]

Q6: Can pre-treatment of the sample improve extraction efficiency?

A6: Yes, pre-treatment like soaking the plant matrix in the solvent before microwave irradiation can potentially increase the yield by hydrolyzing ether linkages in cellulose (B213188) and forming soluble fractions.[8] However, some studies have found that longer soaking times can have an adverse effect, possibly due to oxidation and degradation of phytochemicals.[4][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Xanthone Yield - Sub-optimal microwave power.- Extraction time is too short or too long.- Inappropriate solvent or solvent concentration.- Insufficient solvent-to-solid ratio.- Optimize microwave power. Start with a lower power (e.g., 200 W) and gradually increase, monitoring for degradation.[3]- Adjust extraction time. Experiment with times between 2 to 9 minutes.[4][5][7]- Test different solvents like ethanol, methanol, or ethyl acetate and vary their aqueous concentrations (e.g., 60-80%).[2][3]- Increase the solvent-to-solid ratio to enhance diffusion (e.g., 20:1 to 25:1 mL/g).[4][5][7]
Degradation of Extracted Compounds (e.g., discoloration, low bioactivity) - Excessive microwave power.- Prolonged extraction time.- Reduce the microwave power. The highest yield for α-mangostin in one study was achieved at 189.20 W, with higher powers leading to a decrease.[3]- Shorten the extraction time. Extending the extraction time beyond the optimum can lead to a reduction in yield due to degradation.[3]
Inconsistent or Non-Reproducible Results - Inhomogeneous sample material (e.g., variable particle size).- Uneven heating within the microwave cavity.- Ensure the plant material is ground to a uniform and fine particle size.- If using a multi-mode microwave, ensure the sample is placed in the center for more uniform field distribution. Consider using a stirrer if the system allows.
Solvent Evaporation or Loss - Overheating of the solvent.- The extraction vessel is not properly sealed.- Monitor and control the extraction temperature.[1]- Use a closed-vessel microwave extraction system or ensure the vessel is properly sealed to prevent solvent loss.

Data on Optimized MAE Parameters for Xanthones

The following tables summarize optimized parameters for the microwave-assisted extraction of xanthones from various studies, primarily focusing on Garcinia mangostana (mangosteen) pericarp.

Table 1: Optimized MAE Parameters from Different Studies

Parameter Study 1 Study 2 Study 3
Microwave Power (W) --189.20
Extraction Time (min) 92.243.16
Solvent Type Distilled WaterEthanolEthyl Acetate
Solvent Concentration (%) 1007172.4 (v/v)
Solvent-to-Solid Ratio (mL/g) 20:125:1-
Reference [4][8][9][5][7][1][2]

Table 2: Range of Investigated MAE Parameters

Parameter Range Investigated Key Findings Reference
Microwave Power (W) Up to 600Higher power can decrease yield due to degradation. An optimal power of 200 W was noted in one study.[2][3]
Extraction Time (min) 0.5 - 20Yield increases with time up to a certain point, after which degradation may occur. Optimal times are often short.[2][4]
Solvent Concentration (Ethanol, %) 40 - 10071% ethanol was found to be optimal in one study.[5][7]
Solvent-to-Solid Ratio (mL/g) 10:1 - 30:1Increasing the ratio generally improves yield.[4][9]
Soaking Time (h) 0 - 2Longer soaking times showed an adverse effect in one study.[4][9]

Experimental Protocols

General Protocol for Microwave-Assisted Extraction of Xanthones from Mangosteen Pericarp

This protocol is a generalized procedure based on common findings. Researchers should optimize these parameters for their specific equipment and sample matrix.

1. Sample Preparation:

  • Obtain dried mangosteen pericarp.
  • Grind the pericarp into a fine powder to ensure uniform particle size and increase the surface area for extraction.

2. Extraction Procedure:

  • Weigh a specific amount of the powdered pericarp (e.g., 1 gram).
  • Place the powder into a suitable microwave extraction vessel.
  • Add the chosen solvent (e.g., 71% ethanol) at the desired solvent-to-solid ratio (e.g., 25 mL/g).[5][7]
  • If investigating pre-treatment, allow the mixture to soak for a specified time before extraction.
  • Securely seal the extraction vessel.
  • Place the vessel inside the microwave extractor.
  • Set the extraction parameters:
  • Microwave Power (e.g., 189 W to start optimization).[1][2]
  • Extraction Time (e.g., 2-4 minutes).[3][5][7]
  • Temperature (if controllable).
  • Start the extraction program.

3. Post-Extraction Processing:

  • After the extraction is complete, allow the vessel to cool to room temperature.
  • Filter the mixture to separate the extract from the solid plant residue. A centrifuge can also be used for this purpose.
  • The resulting supernatant is the crude xanthone extract.
  • The extract can then be concentrated (e.g., using a rotary evaporator) and prepared for further analysis (e.g., HPLC for quantification of specific xanthones like α-mangostin).

Visualizations

MAE_Workflow cluster_prep Sample Preparation cluster_extraction Microwave-Assisted Extraction cluster_processing Post-Extraction Processing start Start: Dried Mangosteen Pericarp grind Grind to Fine Powder start->grind mix Mix Powder with Solvent grind->mix mae Microwave Irradiation (Optimized Power & Time) mix->mae cool Cooling mae->cool separate Filtration / Centrifugation cool->separate extract Crude Xanthone Extract separate->extract analysis Analysis (e.g., HPLC) extract->analysis end End: Quantified Xanthones analysis->end

Caption: Workflow for Microwave-Assisted Extraction of Xanthones.

Troubleshooting_Logic cluster_params Check Extraction Parameters cluster_solutions Potential Solutions issue Low Xanthone Yield power Microwave Power issue->power time Extraction Time issue->time solvent Solvent Type & Concentration issue->solvent ratio Solvent-to-Solid Ratio issue->ratio opt_power Optimize Power (e.g., 189-600W) power->opt_power opt_time Optimize Time (e.g., 2-9 min) time->opt_time opt_solvent Test Different Solvents/ Concentrations solvent->opt_solvent opt_ratio Increase Ratio (e.g., 20:1 - 25:1) ratio->opt_ratio result Improved Yield opt_power->result opt_time->result opt_solvent->result opt_ratio->result

Caption: Troubleshooting Logic for Low Xanthone Yield in MAE.

References

reducing co-extraction of impurities with 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the co-extraction of impurities with 1,3,5,6-Tetrahydroxyxanthone.

Frequently Asked Questions (FAQs)

Q1: What are the common natural sources of this compound?

A1: this compound is a naturally occurring xanthone (B1684191) that can be isolated from various plant species. It has been reported in plants from the Clusiaceae and Hypericaceae families. For instance, it can be isolated from the branches of Garcinia achachairu and has also been identified in several Hypericum species.[1][2]

Q2: What types of impurities are commonly co-extracted with this compound?

A2: During the extraction of this compound from natural sources, a variety of other compounds with similar solubility profiles can be co-extracted. These impurities may include other xanthone derivatives (e.g., isomers, glycosides, or prenylated xanthones), flavonoids, tannins, chlorophylls, and lipids. The specific impurity profile will depend on the plant source and the extraction solvent used.

Q3: Which solvents are recommended for the selective extraction of this compound?

A3: The choice of solvent is critical for minimizing the co-extraction of impurities. Solvents with medium polarity, such as ethyl acetate (B1210297), are often effective for selectively extracting xanthones. While more polar solvents like methanol (B129727) and ethanol (B145695) can also be used, they tend to co-extract a wider range of polar impurities, including glycosides and tannins.[3] A stepped extraction approach, starting with a non-polar solvent to remove lipids and chlorophylls, followed by a medium-polarity solvent for the target compound, can improve selectivity.

Q4: How can I improve the purity of my this compound extract?

A4: To enhance the purity of your extract, consider employing chromatographic techniques. Column chromatography using silica (B1680970) gel or Sephadex is a common method for separating this compound from co-extracted impurities. Further purification can be achieved using preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of this compound Incomplete extraction from the plant material.- Increase the extraction time or the number of extraction cycles. - Reduce the particle size of the plant material to increase surface area. - Optimize the solvent-to-solid ratio to ensure efficient extraction.
Degradation of the target compound.- Avoid excessive heat and exposure to light during extraction and processing. - Use an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.
High Levels of Impurities in the Extract Use of a non-selective solvent.- Switch to a more selective solvent with a polarity that better matches that of this compound (e.g., ethyl acetate). - Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities.
Inefficient purification method.- Optimize the chromatographic conditions (e.g., stationary phase, mobile phase gradient). - Consider using a different chromatographic technique, such as counter-current chromatography.
Presence of Chlorophyll in the Extract Extraction from chlorophyll-containing plant parts (e.g., leaves).- Perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove chlorophyll. - Utilize an adsorbent like activated charcoal during the extraction process.
Co-extraction of Polar Impurities (e.g., Tannins, Saponins) Use of highly polar solvents (e.g., methanol, ethanol).- Switch to a less polar solvent. - Employ a liquid-liquid extraction step to partition the target compound away from highly polar impurities.

Experimental Protocols

Protocol 1: General Extraction of this compound

This protocol outlines a general procedure for the extraction of this compound from dried plant material.

  • Preparation of Plant Material:

    • Air-dry the plant material (e.g., branches of Garcinia achachairu) at room temperature in a well-ventilated area, protected from direct sunlight.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours at room temperature with occasional stirring.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates.

  • Concentration:

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the crude extract to isolate this compound.

  • Preparation of the Column:

    • Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with hexane.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 7:3 v/v).

    • Visualize the spots under UV light (254 nm and 365 nm).

    • Combine the fractions containing the compound of interest.

  • Final Concentration:

    • Concentrate the combined pure fractions under reduced pressure to yield purified this compound.

Visualizations

Extraction_Workflow Start Dried Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Ethyl Acetate) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Purity of Extract? High_Polarity_Solvent Using High Polarity Solvent? Start->High_Polarity_Solvent Yes Inefficient_Purification Inefficient Purification? Start->Inefficient_Purification No Change_Solvent Switch to Medium/Low Polarity Solvent High_Polarity_Solvent->Change_Solvent Yes Pre_Extraction Perform Pre-extraction with Non-polar Solvent High_Polarity_Solvent->Pre_Extraction Consider Final_Product Improved Purity Change_Solvent->Final_Product Pre_Extraction->Final_Product Optimize_Chroma Optimize Chromatography (Solvent, Stationary Phase) Inefficient_Purification->Optimize_Chroma Yes Inefficient_Purification->Final_Product No Optimize_Chroma->Final_Product

Caption: Troubleshooting flowchart for improving the purity of this compound extracts.

References

Technical Support Center: Overcoming Poor Bioavailability of Xanthone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor bioavailability of xanthone (B1684191) compounds.

Frequently Asked Questions (FAQs)

Q1: Why do xanthone compounds generally exhibit poor oral bioavailability?

A1: The poor oral bioavailability of most xanthone compounds stems from two primary factors:

  • Low Aqueous Solubility: Xanthones possess a hydrophobic tricyclic core, making them poorly soluble in water. This low solubility limits their dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1]

  • Extensive First-Pass Metabolism: After absorption, xanthones undergo significant metabolism in the intestine and liver, which reduces the amount of active compound reaching systemic circulation.[2]

α-Mangostin, a well-studied xanthone, is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by low solubility and high permeability.[3][4]

Q2: What are the most promising strategies to enhance the bioavailability of xanthones?

A2: Several key strategies are being employed to overcome the poor bioavailability of xanthones:[5][6]

  • Nanoformulations: Encapsulating xanthones into nanocarriers can significantly improve their solubility, stability, and cellular uptake.[5][7] Common nanoformulations include polymeric nanoparticles, lipid-based carriers, nanoemulsions, and nanomicelles.[6]

  • Chemical Modification: Altering the chemical structure of xanthones through processes like glycosylation and esterification can improve their water solubility and pharmacokinetic profiles.[6]

  • Advanced Formulation Techniques: Methods like preparing solid dispersions or using oil-in-water emulsions can enhance the dissolution and absorption of xanthones.[8][9]

Q3: Are there any commercially available or late-stage clinical formulations of xanthones with improved bioavailability?

A3: While research is ongoing, some formulations have shown promise in preclinical and early-stage human studies. For instance, a soft capsule formulation of α-mangostin using vegetable oil as a dispersion matrix has been shown to effectively improve its bioavailability in rats.[9][10] However, widespread availability of clinically approved, high-bioavailability xanthone formulations is still limited, and further human trials are needed.[5][6]

Troubleshooting Guides

Problem 1: Low solubility of a newly isolated xanthone compound in aqueous buffers for in vitro assays.

Possible Cause: The inherent hydrophobicity of the xanthone's molecular structure.[1]

Solutions:

  • Co-solvents: Initially, try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO or ethanol (B145695) before diluting it with the aqueous buffer. Be mindful of the final solvent concentration to avoid cellular toxicity in your assays.

  • Complexation: Techniques like complexation with cyclodextrins or urea (B33335) can enhance aqueous solubility. A study on a xanthone-urea complex prepared by co-grinding showed a nearly 2-fold increase in solubility.[11]

  • pH Adjustment: For xanthones with ionizable groups, adjusting the pH of the buffer can improve solubility. However, this is less effective for neutral xanthones.[12]

Problem 2: Inconsistent or low absorption of a xanthone formulation in animal studies.

Possible Causes:

  • Poor formulation stability in the GI tract: The formulation may be degrading or aggregating in the acidic or enzymatic environment of the stomach and intestine.

  • Inefficient cellular uptake: The formulation may not be effectively crossing the intestinal epithelium.

  • Rapid metabolism: The compound is being metabolized by gut or liver enzymes before reaching systemic circulation.[2]

Troubleshooting Steps:

  • Characterize Formulation Stability: Conduct in vitro stability studies of your formulation in simulated gastric and intestinal fluids (SGF and SIF).

  • Enhance Cellular Uptake: Consider incorporating permeation enhancers in your formulation or utilizing nanoformulations that can be taken up by intestinal cells more efficiently.[7]

  • Investigate Metabolic Pathways: Use in vitro models, such as liver microsomes or Caco-2 cell monolayers, to identify the primary metabolic pathways and potential inhibitors that could be co-administered.[13]

Quantitative Data Summary

The following tables summarize quantitative data on the enhancement of xanthone bioavailability from various studies.

Table 1: Bioavailability Enhancement of α-Mangostin through Nanoformulation

Formulation TypeAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Free CompoundReference
PLGA-based NanoparticlesBalb/c miceArea Under the Curve (AUC)1.75-fold increase[14]
Nanoemulsion-IC50 (HepG2 cells)5.78 µg/mL (nanoemulsion) vs. 6.23 µg/mL (extract)[7]

Table 2: Oral Bioavailability of α-Mangostin in Different Formulations

FormulationAnimal Model/SubjectsDoseMaximum Plasma Concentration (Cmax)Absolute BioavailabilityReference
Soft capsule in vegetable oilRatsLow, Medium, High-61.1%, 51.5%, 42.5% respectively[9][10]
Aqueous solution with ethanol and Tween 80Rats20 mg/kg-~0.4%[15]
Xanthone-rich mangosteen juiceHealthy Adults59 mL3.12 ± 1.47 ng/mL-[16]

Experimental Protocols

Protocol 1: Preparation of α-Mangostin Loaded PLGA Nanoparticles

This protocol is based on the emulsion-evaporation method described for enhancing the oral bioavailability of α-mangostin.[14]

Materials:

  • α-Mangostin

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) aqueous solution (e.g., 1% w/v)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of α-mangostin and PLGA in DCM.

  • Emulsification: Add the organic phase dropwise to the PVA aqueous solution while sonicating on an ice bath. Continue sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the DCM to evaporate completely, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powdered form of the nanoparticles.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a typical procedure to assess the release of a xanthone from a nanoformulation.

Materials:

  • Xanthone-loaded nanoformulation

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4) to simulate physiological conditions.

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO).

  • Shaking incubator or water bath.

Procedure:

  • Sample Preparation: Disperse a known amount of the xanthone-loaded nanoformulation in a specific volume of PBS within a dialysis bag.

  • Release Medium: Place the dialysis bag in a larger container with a known volume of PBS (the release medium).

  • Incubation: Incubate the setup at 37°C with continuous gentle shaking.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantification: Analyze the concentration of the released xanthone in the collected aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies xanthone Xanthone Compound formulation Nanoformulation (e.g., Emulsion-Evaporation) xanthone->formulation carrier Carrier (e.g., PLGA, Lipid) carrier->formulation size Particle Size & Zeta Potential formulation->size ee Encapsulation Efficiency formulation->ee morphology Morphology (SEM/TEM) formulation->morphology release Drug Release Study formulation->release stability GI Stability Assay formulation->stability uptake Cellular Uptake (e.g., Caco-2) formulation->uptake pk Pharmacokinetic Study (Animal Model) formulation->pk efficacy Efficacy Study pk->efficacy

Fig 1. Experimental workflow for developing and evaluating xanthone nanoformulations.

signaling_pathway cluster_cell Intestinal Epithelial Cell uptake Enhanced Uptake (Nanoformulation) absorption Absorption into Systemic Circulation uptake->absorption xanthone Free Xanthone metabolism Intestinal Metabolism (e.g., Glucuronidation) xanthone->metabolism efflux Efflux Pumps (e.g., P-glycoprotein) xanthone->efflux metabolism->efflux portal_vein Portal Vein absorption->portal_vein lumen GI Lumen lumen->uptake lumen->xanthone

References

Technical Support Center: Refining Solid Dispersion Techniques for Hydrophobic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of solid dispersions for hydrophobic compounds.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the preparation and characterization of amorphous solid dispersions.

Issue 1: Low Drug Loading or Poor Miscibility

Q: My hydrophobic drug shows poor miscibility with the selected polymer, leading to low drug loading in the final solid dispersion. What steps can I take to improve this?

A: Achieving adequate drug-polymer miscibility is crucial for a stable and effective amorphous solid dispersion (ASD).[1] Here are several strategies to address this issue:

  • Polymer Selection: The choice of polymer is a critical factor.[2][3] Different polymers offer varying degrees of interaction with a given drug. It is advisable to screen a range of polymers with different properties (e.g., hydrophilicity, hydrogen bonding capacity). For instance, polymers like PVP, HPMCAS, and Soluplus® have been widely used due to their ability to form hydrogen bonds and stabilize amorphous drugs.[2][4]

  • Thermodynamic Assessment: Before formulation, it's beneficial to predict drug-polymer miscibility using thermodynamic principles. Techniques such as calculating the difference in Hansen solubility parameters between the drug and polymer can provide an initial indication of miscibility. A smaller difference generally suggests better miscibility.

  • Manufacturing Technique: The manufacturing process can influence drug-polymer mixing at the molecular level.

    • Hot-Melt Extrusion (HME): This technique can enhance miscibility by applying heat and shear, forcing the drug and polymer to mix intimately.[5] However, it is only suitable for thermally stable compounds.[6]

    • Spray Drying: By dissolving both the drug and polymer in a common solvent and then rapidly evaporating the solvent, spray drying can "trap" the drug in a molecularly dispersed state within the polymer matrix.[5][6]

  • Ternary Solid Dispersions: The addition of a third component, such as a surfactant, can improve the miscibility of the drug and polymer and enhance the dissolution rate.[3]

Logical Workflow for Improving Drug Loading and Miscibility

G start Low Drug Loading/ Poor Miscibility polymer_screening Screen Alternative Polymers (e.g., PVP, HPMCAS, Soluplus®) start->polymer_screening thermodynamic_assessment Predict Miscibility (Hansen Solubility Parameters) start->thermodynamic_assessment manufacturing_method Optimize Manufacturing Technique start->manufacturing_method ternary_system Consider Ternary System (add surfactant) start->ternary_system evaluate Evaluate Miscibility (DSC, XRPD) polymer_screening->evaluate thermodynamic_assessment->evaluate manufacturing_method->evaluate ternary_system->evaluate success Successful Miscibility & Drug Loading evaluate->success Miscible fail Re-evaluate Strategy evaluate->fail Immiscible

Caption: Decision tree for addressing low drug loading.

Issue 2: Physical Instability (Recrystallization and Phase Separation)

Q: My amorphous solid dispersion is physically unstable and shows signs of recrystallization over time or upon exposure to humidity. How can I improve its stability?

A: The physical stability of an ASD is paramount for its efficacy, as recrystallization can negate the benefits of amorphization.[1] Here are key factors and strategies to enhance stability:

  • Glass Transition Temperature (Tg): A higher Tg of the solid dispersion generally leads to better physical stability by reducing molecular mobility.[7] Storing the ASD at a temperature well below its Tg is crucial.

  • Polymer Selection and Drug-Polymer Interactions: Strong interactions, such as hydrogen bonding between the drug and the polymer, can significantly inhibit recrystallization.[1] The choice of polymer is therefore critical.

  • Moisture Protection: Many polymers used in solid dispersions are hygroscopic. Absorbed water can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization.[7] Proper drying and storage in moisture-protective packaging are essential.

  • Drug Loading: High drug loading can increase the propensity for recrystallization, as it may exceed the solubility of the drug in the polymer matrix.[7] Optimizing the drug-to-polymer ratio is a key consideration. It's a common misconception that maximizing drug loading is always beneficial; in many cases, it can be counterproductive.

  • Manufacturing Method:

    • Spray-dried dispersions often have a larger surface area, making them more susceptible to moisture uptake.

    • Hot-melt extruded products are typically denser and less porous, which can offer better protection against humidity.

Troubleshooting Workflow for Physical Instability

G start Physical Instability (Recrystallization) check_Tg Measure Tg (DSC) Is it sufficiently high? start->check_Tg drug_loading Reduce Drug Loading start->drug_loading manufacturing Consider Alternative Manufacturing Method start->manufacturing optimize_storage Optimize Storage (Low Temp & Humidity) check_Tg->optimize_storage Yes polymer_interaction Evaluate Drug-Polymer Interactions (FTIR) check_Tg->polymer_interaction No evaluate Re-assess Stability (Accelerated Stability Studies) optimize_storage->evaluate change_polymer Select Polymer with Stronger Interactions polymer_interaction->change_polymer change_polymer->evaluate drug_loading->evaluate manufacturing->evaluate stable Stable ASD evaluate->stable Stable unstable Further Optimization Required evaluate->unstable Unstable

Caption: Troubleshooting workflow for physical instability.

Issue 3: Incomplete Amorphization or Residual Crystallinity

Q: My characterization results (XRPD/DSC) indicate the presence of residual crystallinity in my solid dispersion. What could be the cause and how can I achieve complete amorphization?

A: The presence of even small amounts of crystalline material can act as seeds for further crystallization, compromising the stability and dissolution advantages of the ASD.[8]

  • Insufficient Energy Input:

    • Hot-Melt Extrusion: The temperature and shear applied may not be sufficient to completely melt the crystalline drug and allow it to dissolve in the polymer matrix. Increasing the processing temperature or the intensity of mixing (e.g., by modifying the screw design) can help.[5][6]

    • Spray Drying: The solvent may not be removed rapidly enough, allowing time for the drug to recrystallize. Optimizing parameters like the inlet temperature and atomization rate is important.

  • Poor Drug-Polymer Miscibility: If the drug and polymer are not fully miscible at the processing conditions, complete amorphization will be difficult to achieve. Refer to the troubleshooting guide for "Low Drug Loading or Poor Miscibility".

  • Drug Loading Exceeds Solubility Limit: If the drug loading is higher than the solubility of the drug in the polymer, the excess drug may remain in a crystalline state.

  • Characterization Technique Limitations: It's important to use complementary characterization techniques. DSC and XRPD are standard methods, but they may not detect very low levels of crystallinity (typically <1-5%).[8][9] More sensitive techniques like solid-state NMR or transmission electron microscopy (TEM) might be necessary for a complete picture.[8]

Data Presentation: Comparison of Manufacturing Techniques and Polymer Selection

Table 1: Comparative Dissolution Performance of Felodipine (B1672334) Solid Dispersions

Manufacturing MethodPolymerDrug:Polymer RatioDrug Release after 60 min (%)
Spray DryingPVP1:3~95
Hot-Melt ExtrusionPVP1:3~70
Spray DryingHPMCAS1:3>98
Hot-Melt ExtrusionHPMCAS1:3~85

Data adapted from a comparative study on felodipine solid dispersions. The results indicate that for both polymers, spray drying resulted in a faster drug release compared to hot-melt extrusion.[10]

Table 2: Effect of Drug Loading on the Glass Transition Temperature (Tg) of Indomethacin-PVP Solid Dispersions

Drug:Polymer Ratio (w/w)Tg (°C)
10:9069.5
20:8067.8
40:6064.3

This data illustrates that as the drug loading of indomethacin (B1671933) in PVP increases, the Tg of the solid dispersion decreases, which can have implications for physical stability.[7]

Experimental Protocols

Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying

  • Solution Preparation: Dissolve the hydrophobic drug and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). Ensure complete dissolution. The solid content in the solution typically ranges from 1% to 10% (w/v).

  • Spray Dryer Setup:

    • Set the inlet temperature (typically between 80°C and 150°C, depending on the solvent's boiling point).

    • Adjust the atomizing gas flow rate to achieve fine droplets.

    • Set the solution feed rate.

  • Spray Drying Process: Pump the solution through the nozzle of the spray dryer. The atomized droplets come into contact with the hot drying gas, leading to rapid solvent evaporation and the formation of solid particles.

  • Product Collection: The dried particles are separated from the gas stream by a cyclone and collected.

  • Secondary Drying: The collected powder is further dried under vacuum to remove any residual solvent.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the solid dispersion powder into an aluminum DSC pan and hermetically seal it.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 250°C).

    • The heat flow to the sample is monitored as a function of temperature.

  • Data Interpretation:

    • A single glass transition (Tg), appearing as a step-change in the heat flow, indicates a miscible amorphous system.

    • The absence of a melting endotherm for the drug confirms its amorphous state. The presence of a melting peak suggests residual crystallinity.[11]

Protocol 3: Characterization by X-Ray Powder Diffraction (XRPD)

  • Sample Preparation: Place a sufficient amount of the solid dispersion powder on a sample holder.

  • XRPD Analysis:

    • Mount the sample holder in the diffractometer.

    • Scan the sample over a specific 2θ range (e.g., 5° to 40°) using a monochromatic X-ray source (e.g., Cu Kα radiation).

  • Data Interpretation:

    • An amorphous sample will show a broad, diffuse halo with no sharp peaks.

    • The presence of sharp, well-defined peaks indicates the presence of crystalline material. The peak positions can be used to identify the crystalline form.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using solid dispersion techniques for hydrophobic drugs?

A1: The primary advantages are the enhancement of the drug's aqueous solubility and dissolution rate, which can lead to improved bioavailability.[12] This is achieved by converting the drug from a crystalline to a higher-energy amorphous form and dispersing it in a hydrophilic carrier.

Q2: How do I choose the most suitable manufacturing method: spray drying or hot-melt extrusion?

A2: The choice depends on the physicochemical properties of your drug and polymer.

  • Spray drying is suitable for a wide range of compounds, including heat-sensitive drugs, as the exposure to high temperatures is very brief.[6] However, it requires that the drug and polymer are soluble in a common volatile solvent.

  • Hot-melt extrusion is a solvent-free process, which is an advantage in terms of safety and environmental impact. It is best suited for thermally stable drugs and polymers that can be processed at elevated temperatures.[5][6]

Q3: What is the "spring and parachute" effect in the context of solid dispersions?

A3: The "spring" refers to the rapid dissolution of the amorphous drug from the solid dispersion, leading to a supersaturated solution in the gastrointestinal tract. The "parachute" refers to the role of the polymer in inhibiting the precipitation or recrystallization of the drug from the supersaturated state, thus maintaining a high drug concentration for a longer period to allow for absorption.

Q4: Can I use a combination of polymers in my solid dispersion formulation?

A4: Yes, using a combination of polymers can sometimes offer advantages. For example, one polymer might be excellent for solubilizing the drug, while another provides better stability against recrystallization. This is an area of active research in optimizing solid dispersion formulations.

Q5: What are the regulatory considerations for amorphous solid dispersions?

A5: A key regulatory concern is the physical and chemical stability of the amorphous form throughout the product's shelf life.[1] It is essential to demonstrate that the solid dispersion remains amorphous and that its dissolution profile is consistent over time. This requires thorough characterization and stability testing under various conditions.

References

Technical Support Center: Synthesis of 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3,5,6-Tetrahydroxyxanthone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, based on a plausible synthetic route involving the condensation of 2,4,5-trihydroxybenzoic acid and phloroglucinol (B13840) using Eaton's reagent.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Degradation of Starting Materials Ensure starting materials, particularly the polyhydroxy-aromatics, are pure and dry. Store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Inactive Condensing Agent Eaton's reagent (P₂O₅ in methanesulfonic acid) is hygroscopic and loses activity upon exposure to moisture. Use freshly prepared or properly stored reagent. The optimal concentration is typically 7-10 wt% P₂O₅.
Suboptimal Reaction Temperature The reaction temperature is critical. If too low, the reaction may not proceed; if too high, it can lead to decomposition. Monitor the reaction temperature closely, typically maintaining it between 80-120°C.[1]
Insufficient Reaction Time Monitor the reaction progress using Thin-Layer Chromatography (TLC). Reactions can take several hours to overnight to reach completion.[1]

Problem 2: Formation of a Major Byproduct

Potential Cause Recommended Solution
Incomplete Cyclization A common byproduct is the uncyclized 2,2',4,4',5-pentahydroxybenzophenone intermediate. To promote cyclization, ensure a sufficient concentration of the condensing agent and adequate reaction time and temperature. In some cases, a two-step approach where the benzophenone (B1666685) is first isolated and then cyclized under different conditions may be necessary.
Polymerization of Starting Materials Phenolic compounds can polymerize under harsh acidic conditions. Add the starting materials portion-wise to the heated Eaton's reagent to maintain a low concentration of reactants and minimize polymerization.
Side Reactions The high reactivity of phloroglucinol can lead to undesired side reactions. Using a slight excess of the benzoic acid component can sometimes favor the desired reaction pathway.

Problem 3: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-precipitation of Starting Materials During workup (pouring the reaction mixture into ice-water), unreacted starting materials may co-precipitate with the product. Ensure thorough washing of the crude precipitate with cold water until the filtrate is neutral.
Similar Polarity of Product and Byproducts The target xanthone (B1684191) and the benzophenone intermediate often have similar polarities, making chromatographic separation challenging. Utilize a gradient elution system in column chromatography (e.g., a gradient of hexane (B92381) and ethyl acetate) and consider using a different stationary phase if silica (B1680970) gel is ineffective.[1] Recrystallization from a suitable solvent system can also be an effective purification method.
Product Insolubility The multiple hydroxyl groups can render the product sparingly soluble in many common organic solvents. For purification and analysis, consider using more polar solvents like methanol, acetone, or DMSO.

Frequently Asked Questions (FAQs)

Q1: What is a plausible and efficient synthetic route for this compound?

A1: A widely accepted method for synthesizing polyhydroxyxanthones is the condensation of a suitably substituted benzoic acid with a polyphenol in the presence of a dehydrating/condensing agent. For this compound, a plausible route is the reaction of 2,4,5-trihydroxybenzoic acid with phloroglucinol (1,3,5-trihydroxybenzene) using Eaton's reagent. This reaction proceeds via an electrophilic acyl substitution followed by a cyclization/dehydration cascade.[1]

Q2: Why is Eaton's reagent preferred over other condensing agents for this synthesis?

A2: Eaton's reagent is often more effective than traditional agents like zinc chloride/phosphoryl chloride (used in the Grover-Shah-Shah reaction) for several reasons. It acts as both the solvent and the catalyst, simplifying the reaction setup. It is particularly efficient at promoting the acylation of electron-rich phenols like phloroglucinol, which is a key requirement for this synthesis.

Q3: How can I monitor the progress of the reaction?

A3: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). A suitable mobile phase would typically be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The disappearance of the starting materials and the appearance of a new, lower Rf spot corresponding to the xanthone product indicate the reaction's progress.

Q4: What are the expected yields for this type of synthesis?

A4: The yields for polyhydroxyxanthone synthesis can be variable and are highly dependent on the purity of the starting materials and the precise reaction conditions. For analogous syntheses, yields can range from low (under 30%) to moderate (50-70%) after purification. Optimization of stoichiometry, temperature, and reaction time is crucial for maximizing the yield.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Eaton's reagent is highly corrosive and will cause severe burns upon contact. Always handle it within a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction workup, which involves pouring the hot, acidic mixture into ice-water, should be done slowly and carefully to control the exothermic reaction.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general guideline and may require optimization.

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

  • Begin stirring and heat the reagent to the desired reaction temperature (e.g., 90°C).

2. Addition of Reactants:

  • In a separate container, mix 2,4,5-trihydroxybenzoic acid (1 equivalent) and phloroglucinol (1-1.2 equivalents).

  • Slowly and portion-wise, add the solid mixture to the heated Eaton's reagent over 20-30 minutes.

3. Reaction:

  • Maintain the reaction mixture at the set temperature (e.g., 90-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting materials are consumed (typically 4-12 hours).

4. Work-up:

  • Allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the viscous mixture into a beaker containing a large volume of crushed ice and water with constant stirring. This will cause the crude product to precipitate.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

5. Purification:

  • Dry the crude solid under vacuum.

  • Further purify the product by column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol/water or methanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Mix 2,4,5-Trihydroxybenzoic Acid and Phloroglucinol addition Add Reactants to Eaton's Reagent reactants->addition eaton Heat Eaton's Reagent eaton->addition stir_heat Stir and Heat (90-110°C, 4-12h) addition->stir_heat tlc Monitor by TLC stir_heat->tlc quench Pour into Ice-Water stir_heat->quench tlc->stir_heat filter_wash Filter and Wash Precipitate quench->filter_wash purify Column Chromatography or Recrystallization filter_wash->purify product Pure this compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

troubleshooting_yield start Low or No Yield check_reagents Are starting materials pure and dry? Is Eaton's reagent active? start->check_reagents check_conditions Was the reaction temperature optimal (80-120°C)? check_reagents->check_conditions Yes sol_reagents Use pure, dry starting materials. Use fresh Eaton's reagent. check_reagents->sol_reagents No check_time Was the reaction monitored to completion by TLC? check_conditions->check_time Yes sol_conditions Optimize reaction temperature. check_conditions->sol_conditions No sol_time Increase reaction time and continue monitoring. check_time->sol_time No

Caption: Troubleshooting logic for low product yield in xanthone synthesis.

References

Technical Support Center: 1,3,5,6-Tetrahydroxyxanthone Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and troubleshooting the degradation of 1,3,5,6-Tetrahydroxyxanthone during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is a polyhydroxyxanthone, a class of organic compounds naturally found in some plants. Understanding its stability and degradation profile is crucial for the development of pharmaceuticals and other products, as degradation can lead to a loss of efficacy and the formation of potentially harmful impurities. Forced degradation studies are essential to establish the intrinsic stability of the molecule, identify potential degradation products, and develop stability-indicating analytical methods as per regulatory requirements.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, which features multiple hydroxyl groups on a xanthone (B1684191) backbone, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures. This can be initiated by atmospheric oxygen, oxidizing agents, or exposure to light.

  • Hydrolysis: Under harsh acidic or basic conditions, the central pyran ring of the xanthone structure could potentially undergo cleavage, although this is generally less common than oxidation for this type of molecule.

Unlike some other xanthones such as alpha-mangostin, this compound lacks prenyl groups, which are known to be susceptible to modification under acidic conditions.[1][2][3] Therefore, it is predicted to be relatively stable to acid-induced degradation compared to prenylated xanthones.

Q3: How can I perform a forced degradation study for this compound?

A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation. This helps in identifying potential degradants and developing a stability-indicating method. The typical stress conditions include:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 M HCl).

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 M NaOH).

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposure to UV and visible light.

Detailed protocols for these studies are provided in the "Experimental Protocols" section below.

Q4: What is the best analytical technique to monitor the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or UV detector is the most common and effective technique for monitoring the degradation of this compound. A well-developed, stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the extent of degradation.

Data Presentation: Summary of Potential Degradation

The following table summarizes the expected degradation of this compound under various forced degradation conditions. The percentage of degradation is hypothetical and based on the known stability of similar polyhydroxyxanthones. Actual results may vary depending on the specific experimental conditions.

Stress ConditionDurationExpected % DegradationPotential Major Degradation ProductsAppearance of Solution
0.1 M HCl24 hours< 5%Minimal degradation expectedNo significant change
0.1 M NaOH8 hours10 - 15%Products of oxidative coupling/ring openingYellow to brown
3% H₂O₂8 hours15 - 25%Oxidized quinone-like derivativesDark brown
Thermal (80°C)48 hours5 - 10%Oxidative degradation productsSlight yellowing
Photolytic7 days5 - 15%Oxidized and photolyzed productsSlight darkening

Note: This data is illustrative. Researchers should perform their own studies to determine the specific degradation profile of their sample.

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. These protocols are essential for developing a stability-indicating method.

1. Preparation of Stock Solution:

2. Acidic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Keep the solution at room temperature or slightly elevated temperature (e.g., 40-60°C) for a specified period (e.g., 24 hours).

  • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

3. Basic Degradation:

  • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Keep the solution at room temperature for a specified period (e.g., 8 hours).

  • At various time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

  • Keep the solution at room temperature for a specified period (e.g., 8 hours).

  • Withdraw aliquots at different time points and dilute with the mobile phase for immediate HPLC analysis.

5. Thermal Degradation:

  • Place the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

  • A control sample should be stored at a lower temperature (e.g., 4°C).

  • After the exposure period, cool the sample to room temperature and dilute it with the mobile phase for HPLC analysis.

6. Photolytic Degradation:

  • Expose the stock solution in a photochemically transparent container to a light source (e.g., a photostability chamber) for a specified duration.

  • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.

  • After exposure, dilute the sample with the mobile phase for HPLC analysis.

Troubleshooting Guides

This section provides solutions to common issues encountered during the HPLC analysis of this compound and its degradation products.

Q: My peaks are tailing. What could be the cause and how do I fix it?

A: Peak tailing is a common issue with phenolic compounds.

  • Cause: Secondary interactions between the hydroxyl groups of the analyte and active silanol (B1196071) groups on the HPLC column stationary phase.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or phosphoric acid) can suppress the ionization of silanol groups and reduce tailing.

    • Use an End-Capped Column: Employ a modern, high-quality, end-capped C18 column where the residual silanol groups are deactivated.

    • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained contaminants.

Q: I am observing unexpected peaks in my chromatogram. What should I do?

A: Unexpected peaks can arise from several sources.

  • Cause: Contamination from the sample, solvent, or HPLC system. It could also be a co-eluting impurity or a degradation product.

  • Solution:

    • Run a Blank: Inject a blank (mobile phase) to check for system contamination.

    • Check Solvent Purity: Use high-purity HPLC-grade solvents.

    • Sample Preparation: Ensure proper sample filtration to remove particulates.

    • Peak Purity Analysis: Use a PDA detector to check the peak purity of the main peak to see if there is a co-eluting compound.

Q: My retention times are shifting. What is the problem?

A: Retention time drift can compromise the reliability of your results.

  • Cause: Changes in mobile phase composition, flow rate, or column temperature.

  • Solution:

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

    • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Temperature Control: Use a column oven to maintain a constant column temperature.

    • Check for Leaks: Inspect the system for any leaks that could affect the flow rate.

Mandatory Visualizations

G Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid base Basic Hydrolysis (0.1 M NaOH) prep_stock->base oxidation Oxidation (3% H2O2) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

G Potential Degradation Pathway of this compound parent This compound degradant Quinone-type Degradation Products parent->degradant Oxidation oxidizing_agent Oxidizing Agent (e.g., H2O2, Light, O2) oxidizing_agent->parent

Caption: A potential degradation pathway for this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the separation of closely related xanthone (B1684191) isomers. Detailed experimental protocols and comparative data are included to facilitate method refinement and address common challenges encountered in the laboratory.

Troubleshooting Guides and FAQs

This section is designed to provide quick answers and solutions to common problems encountered during the separation of xanthone isomers using various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

FAQs

  • What is the best starting point for developing an HPLC method for separating new xanthone isomers? A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water.[1] The addition of a small amount of acid, such as 0.1% formic acid, can often improve peak shape.[1] It is advisable to begin with a gradient elution to determine the approximate solvent strength required to elute the compounds of interest. Following this, an isocratic method can be developed for optimization, especially if the isomers elute closely.[1]

  • How do I choose between isocratic and gradient elution for xanthone isomer separation? The choice between isocratic and gradient elution depends on the complexity of the sample and the separation goals. Isocratic elution, which uses a constant mobile phase composition, is ideal for the separation of a few closely related isomers once the optimal mobile phase has been determined.[1] Gradient elution, where the mobile phase composition is changed during the run, is more suitable for complex mixtures of xanthones with a wide range of polarities or for initial method development.[1]

  • What are the key considerations for the chiral separation of xanthone enantiomers? The separation of enantiomers requires a chiral environment, which is typically achieved using a Chiral Stationary Phase (CSP). It may be necessary to screen several different chiral columns to find one that provides adequate separation for your specific xanthone enantiomers. The mobile phase for chiral separations can be either normal-phase (e.g., hexane/ethanol) or reversed-phase, depending on the CSP and the solubility of the analytes.

  • How can I confirm the identity of the separated xanthone isomers? While HPLC provides separation, it does not definitively identify the compounds. For structural confirmation, it is essential to couple the HPLC system with a mass spectrometer (LC-MS).[1] Mass spectrometry provides mass-to-charge ratio information, which, combined with fragmentation data, can help in identifying individual isomers.[1]

Troubleshooting

  • Issue: Poor resolution or co-elution of isomers.

    • Solution:

      • Optimize the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A slight decrease in the organic solvent percentage can increase retention times and improve separation.[1] Switching between methanol (B129727) and acetonitrile can also alter selectivity.[1]

      • Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of xanthone isomers, affecting their retention and separation.[1]

      • Evaluate the Stationary Phase: C18 columns are widely used, but for some isomers, a different stationary phase chemistry (e.g., C30, Phenyl-Hexyl) might provide better selectivity.

      • Adjust Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially improving resolution.[1]

      • Control Temperature: Operating the column at a controlled, constant temperature can improve peak shape and resolution.

  • Issue: Asymmetrical peaks (tailing or fronting).

    • Solution:

      • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample or injecting a smaller volume.[1]

      • Secondary Interactions: Peak tailing can be caused by strong interactions with active sites on the column packing. Using a well-end-capped column or adding a modifier like triethylamine (B128534) (TEA) to the mobile phase can help.

      • Column Degradation: A contaminated or old column can result in poor peak shape. Try flushing the column with a strong solvent or replace it if the problem persists.[1]

  • Issue: Fluctuating retention times.

    • Solution:

      • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Inadequate degassing can lead to air bubbles in the pump, causing flow rate fluctuations.[1]

      • Column Equilibration: Proper column equilibration with the mobile phase before each run is crucial for stable retention times.[1]

      • Temperature Control: Use a column oven to maintain a constant temperature and avoid drift in retention times.[1]

      • Pump Performance: Malfunctioning pump seals or check valves can lead to inconsistent flow rates. Regular maintenance is essential.[1]

Counter-Current Chromatography (CCC)

FAQs

  • What are the advantages of CCC for separating xanthone isomers? CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thus preventing irreversible adsorption of the sample. It offers high sample loading capacity, versatility in solvent system selection, and is easily scalable.

  • How do I select a suitable two-phase solvent system for CCC? The selection of the solvent system is critical and is based on the partition coefficient (K) of the target isomers. The ideal K value is typically between 0.5 and 2. A series of test tube experiments with different solvent systems should be performed to determine the K values of the isomers.

Troubleshooting

  • Issue: Poor resolution of isomers.

    • Solution:

      • Optimize Solvent System: Fine-tune the composition of the two-phase solvent system to achieve a better separation factor (α) between the isomers. Even small changes in the volume ratios of the solvents can have a significant impact.

      • Adjust Flow Rate: A lower flow rate of the mobile phase can increase the number of partitioning steps, leading to better resolution, but will also increase the separation time.

      • Increase Rotational Speed: A higher rotational speed in high-speed CCC (HSCCC) can improve the retention of the stationary phase, which can enhance resolution.

  • Issue: Loss of stationary phase.

    • Solution:

      • Check Solvent System Miscibility: Ensure the two phases of the solvent system are truly immiscible under the operating temperature.

      • Optimize Flow Rate and Rotational Speed: A high flow rate or insufficient rotational speed can lead to the stripping of the stationary phase. Adjust these parameters to find a stable operating condition.

      • Proper Equilibration: Ensure the column is properly equilibrated with the stationary phase before introducing the mobile phase.

Supercritical Fluid Chromatography (SFC)

FAQs

  • Why use SFC for xanthone isomer separation? SFC is a "green" chromatography technique that primarily uses supercritical CO2 as the mobile phase, significantly reducing the consumption of organic solvents.[2] It often provides faster separations and higher efficiency compared to HPLC, especially for chiral separations.[3][]

  • What are common modifiers used in SFC for xanthone separation? Since supercritical CO2 is non-polar, modifiers are added to the mobile phase to increase its solvating power for more polar compounds like xanthones. Methanol and ethanol (B145695) are the most common modifiers. Additives such as amines or acids can be used to improve peak shape for basic or acidic analytes.

Troubleshooting

  • Issue: Poor peak shape.

    • Solution:

      • Optimize Modifier Percentage: The concentration of the organic modifier has a significant impact on retention and peak shape. A systematic variation of the modifier percentage is necessary to find the optimal condition.

      • Additives: For xanthones with acidic or basic functional groups, adding a small amount of an acidic or basic additive to the modifier can significantly improve peak symmetry.

      • Sample Solvent: Dissolving the sample in a solvent that is too strong compared to the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[5]

  • Issue: Inconsistent retention times.

    • Solution:

      • Pressure and Temperature Control: In SFC, pressure and temperature directly influence the density and solvating power of the supercritical fluid mobile phase.[6] Precise and stable control of these parameters is crucial for reproducible retention times.

      • System Equilibration: Ensure the system is fully equilibrated at the set pressure and temperature before starting a sequence of injections.

Capillary Electrophoresis (CE)

FAQs

  • What are the advantages of CE for separating xanthone isomers? CE is a high-efficiency separation technique that requires very small sample volumes and offers fast analysis times.[7] It provides a different separation mechanism compared to chromatography, based on the charge-to-size ratio of the analytes in an electric field, making it a powerful tool for separating closely related isomers.[7]

  • How can I separate neutral xanthone isomers using CE? For neutral isomers, Micellar Electrokinetic Chromatography (MEKC) is used. In MEKC, a surfactant is added to the buffer to form micelles. The neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, allowing for their separation.

Troubleshooting

  • Issue: Poor resolution.

    • Solution:

      • Optimize Buffer pH and Concentration: The pH of the buffer affects the charge of the analytes and the electroosmotic flow (EOF). The buffer concentration influences the ionic strength and Joule heating. Both need to be optimized for a given separation.

      • Use of Additives: For challenging separations, additives can be included in the buffer. For example, cyclodextrins can be used to separate chiral xanthone isomers by forming inclusion complexes.

      • Adjust Voltage and Temperature: Increasing the applied voltage can decrease analysis time but may also increase Joule heating, which can negatively impact resolution. Controlling the capillary temperature is important for reproducibility.

  • Issue: Unstable migration times.

    • Solution:

      • Capillary Conditioning: The inner surface of the capillary needs to be properly conditioned before the first use and between runs to ensure a consistent EOF.

      • Buffer Depletion: In prolonged sequences, the buffer in the inlet and outlet vials can be depleted or its composition can change due to electrolysis. Replenishing the buffer regularly is important.

      • Sample Matrix Effects: High salt concentrations in the sample can affect the local electric field and lead to variable migration times. Diluting the sample or performing a sample cleanup step may be necessary.

Experimental Protocols

General HPLC Method for Xanthone Isomer Separation

This protocol provides a starting point for the separation of xanthone isomers. Optimization of the mobile phase gradient, flow rate, and temperature will likely be required.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • 0-5 min: 50% B

      • 5-25 min: 50-90% B (linear gradient)

      • 25-30 min: 90% B (isocratic)

      • 30.1-35 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, 280 nm, and 320 nm (or scan for λmax of specific isomers).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the xanthone isomer mixture in methanol or a mixture of the initial mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

General High-Speed Counter-Current Chromatography (HSCCC) Protocol

This protocol outlines a general procedure for the separation of xanthone isomers using HSCCC. The selection of the two-phase solvent system is the most critical step and must be determined experimentally for each specific mixture of isomers.

  • Instrumentation:

    • High-Speed Counter-Current Chromatography instrument with a preparative coil.

    • HPLC pump for mobile phase delivery.

    • Fraction collector.

    • UV detector.

  • Solvent System Selection:

    • Prepare a series of two-phase solvent systems (e.g., hexane-ethyl acetate-methanol-water in various ratios).

    • Add a small amount of the xanthone isomer mixture to a test tube containing equal volumes of the upper and lower phases of a selected solvent system.

    • Shake the tube vigorously and allow the phases to separate.

    • Analyze the concentration of the isomers in both the upper and lower phases by HPLC to determine the partition coefficient (K).

    • Select a solvent system that provides K values between 0.5 and 2 and a good separation factor (α > 1.2) for the target isomers.

  • HSCCC Separation:

    • Fill the entire column with the stationary phase (either the upper or lower phase, depending on the K values and desired elution order).

    • Rotate the column at a set speed (e.g., 800-1000 rpm).

    • Pump the mobile phase (the other phase of the solvent system) through the column at a specific flow rate (e.g., 2-5 mL/min).

    • Once the mobile phase emerges from the outlet and hydrodynamic equilibrium is established, inject the sample solution (dissolved in a small volume of the mobile or stationary phase).

    • Collect fractions and monitor the effluent with the UV detector.

    • Analyze the collected fractions by HPLC to identify the purified isomers.

Data Presentation

Table 1: Exemplary HPLC and CCC Conditions for Xanthone Isomer Separation
Isomers SeparatedMethodStationary Phase/Solvent SystemMobile Phase/Elution ModeFlow RateDetectionPurity/YieldReference
α-Mangostin, γ-MangostinHPLCC18Acetonitrile/Water with 0.1% Formic Acid (Gradient)0.189 mL/minPDA (254 nm)>93%[8]
Gambogic acid, Gambogenic acid, Isogambogenic acid, β-morellic acidpH-zone-refining CCC & HSCCCn-hexane/ethyl acetate/methanol/water (7:3:8:2, v/v/v/v) & (5:5:10:5, v/v/v/v)Aqueous phase as mobile phaseNot SpecifiedNot Specified>95%[7]
1-hydroxy-3,5,8-trimethoxyxanthone, 1-hydroxy-3,7,8-trimethoxyxanthoneHSCCCn-hexane/ethyl acetate/methanol/ethanol/water (6:4:4:2:4, v/v)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
Xanthone, 3-MethoxyxanthoneHPLCC18Methanol/Water (90:10, v/v)1 mL/minUV (237 nm)Not Applicable[10]
Table 2: Exemplary SFC and CE Conditions for Xanthone Isomer Separation
Isomers SeparatedMethodStationary Phase/BufferMobile Phase/ModifierConditionsDetectionReference
Nine Xanthones from Securidaca inappendiculataCEFused-silica capillary200 mM Borate buffer (pH 9.5) with 10 mM sulfated β-CDVoltage: Not specified, Temp: Not specifiedDAD[6]
Gentisin, Isogentisin, Amarogentin (B1665944)CEFused-silica capillary100 mM Sodium tetraborate (B1243019) buffer (pH 9.3) with 10 mM β-cyclodextrinVoltage: 25 kV, Temp: 30 °CDAD (260 nm, 242 nm)[11]
Theophylline, Caffeine (Xanthine derivatives)SFCNot specifiedCO2 with 20% AcetonitrileNot specifiedUV[12]
Chiral pharmaceutical compoundsSFCChiral Stationary PhasesCO2 with alcohol modifiersVariedUV[3]

Mandatory Visualization

HPLC_Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_instrument Instrument Parameters start Start: Poor Resolution of Xanthone Isomers mp_ratio Adjust Organic Modifier Ratio start->mp_ratio Initial Step mp_type Change Organic Modifier (e.g., ACN to MeOH) mp_ratio->mp_type mp_ph Modify Aqueous Phase pH mp_type->mp_ph sp_chem Evaluate Stationary Phase Chemistry (C18, Phenyl, etc.) mp_ph->sp_chem col_dim Change Column Dimensions (Length, ID) sp_chem->col_dim flow_rate Decrease Flow Rate col_dim->flow_rate temp Optimize Column Temperature flow_rate->temp check_resolution Resolution Improved? temp->check_resolution end End: Separation Optimized check_resolution->end Yes reassess Re-evaluate Method check_resolution->reassess No reassess->start CCC_Solvent_System_Selection start Start: Select Potential Two-Phase Solvent Systems prep_systems Prepare a Series of Solvent System Ratios (e.g., Hexane-EtOAc-MeOH-H2O) start->prep_systems partition_exp Perform Test Tube Partitioning Experiments with Xanthone Mixture prep_systems->partition_exp hplc_analysis Analyze Upper and Lower Phases by HPLC partition_exp->hplc_analysis calc_k Calculate Partition Coefficient (K) for Each Isomer hplc_analysis->calc_k check_k Are K values between 0.5 and 2? calc_k->check_k calc_alpha Calculate Separation Factor (α) check_k->calc_alpha Yes modify_system Modify Solvent System Composition check_k->modify_system No check_alpha Is α > 1.2? calc_alpha->check_alpha select_system Solvent System Selected check_alpha->select_system Yes check_alpha->modify_system No modify_system->prep_systems

References

Validation & Comparative

Comparative Analysis of Antioxidant Activity: 1,3,5,6-Tetrahydroxyxanthone vs. Mangiferin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the relative antioxidant potential of 1,3,5,6-Tetrahydroxyxanthone and the well-characterized mangiferin (B1668620). This document provides a comparative overview of their antioxidant activities, supported by available experimental data for mangiferin and inferences based on structure-activity relationships for this compound. Detailed experimental protocols for key antioxidant assays are also presented.

Executive Summary

Quantitative Antioxidant Activity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for mangiferin from various in vitro antioxidant assays. A lower IC50 value indicates greater antioxidant activity.

Compound Antioxidant Assay IC50 Value (µg/mL) Reference Compound Reference IC50 (µg/mL)
MangiferinDPPH Radical Scavenging17.6[3]Vitamin C11.9[3]
MangiferinDPPH Radical Scavenging6.38[4]Ascorbic Acid5.24[4]
MangiferinDPPH Radical Scavenging5.8[5]RutinNot specified
MangiferinABTS Radical Scavenging0.06032 (mg/mL)Vitamin CNot specified

Note: Direct comparative IC50 values for this compound are not available in the reviewed literature.

Structure-Activity Relationship and Comparative Insights

The antioxidant activity of xanthones is largely dictated by the number and position of hydroxyl (-OH) groups on the aromatic rings.[6] Studies on various xanthone (B1684191) derivatives have established that hydroxyl groups at positions C-1, C-3, C-6, and C-8 are key for potent antioxidant effects.[6]

Mangiferin (1,3,6,7-tetrahydroxy-2-C-glucosylxanthone) possesses four hydroxyl groups and a C-glucosyl moiety. The hydroxyl groups are the primary contributors to its free radical scavenging ability.[2]

This compound , as its name implies, also has four hydroxyl groups. The specific arrangement of these groups, particularly the presence of hydroxyls at C-1, C-3, C-5, and C-6, suggests a strong potential for antioxidant activity through hydrogen atom donation to neutralize free radicals. While direct experimental comparison is lacking, the structural similarities in the number of hydroxyl groups suggest that this compound is likely to exhibit significant antioxidant capacity, though its relative potency to mangiferin remains to be experimentally determined.

Experimental Protocols

Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are representative of the methods used to evaluate the antioxidant activity of compounds like mangiferin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[7]

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark due to its light sensitivity.[8]

  • Preparation of Test Samples: The test compound (this compound or mangiferin) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[8]

  • Reaction Mixture: A defined volume of the DPPH working solution is mixed with various concentrations of the test sample and the positive control in a 96-well plate or cuvettes. A blank containing only the solvent and DPPH is also prepared.[8]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[8]

  • Absorbance Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.[8]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[9]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is reacted with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: The test compound and a positive control are prepared in a series of concentrations.

  • Reaction Mixture: A small volume of the test sample or positive control is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a short period (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway

Xanthones, including mangiferin, have been reported to modulate cellular antioxidant defense mechanisms. One of the key pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Activation of this pathway leads to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Xanthone This compound or Mangiferin Xanthone->Keap1 Modulates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2/ARE antioxidant signaling pathway potentially modulated by xanthones.

Experimental Workflow: DPPH Assay

The following diagram illustrates the typical workflow for conducting a DPPH antioxidant assay.

DPPH_Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution in Methanol Reaction_Setup Mix DPPH Solution with Test Samples/ Controls in 96-well plate Prep_DPPH->Reaction_Setup Prep_Samples Prepare Serial Dilutions of Test Compounds (e.g., 1-100 µg/mL) Prep_Samples->Reaction_Setup Incubation Incubate in Dark at Room Temperature for 30 minutes Reaction_Setup->Incubation Measurement Measure Absorbance at 517 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: General experimental workflow for the DPPH radical scavenging assay.

Experimental Workflow: ABTS Assay

The following diagram illustrates the typical workflow for conducting an ABTS antioxidant assay.

ABTS_Workflow Prep_ABTS_Radical Generate ABTS Radical Cation (ABTS + K2S2O4) for 12-16h in dark Prep_Working_Sol Dilute ABTS Radical Solution to Absorbance of ~0.7 at 734 nm Prep_ABTS_Radical->Prep_Working_Sol Reaction_Setup Mix ABTS Working Solution with Test Samples/ Controls Prep_Working_Sol->Reaction_Setup Prep_Samples Prepare Serial Dilutions of Test Compounds Prep_Samples->Reaction_Setup Incubation Incubate in Dark at Room Temperature for ~6 minutes Reaction_Setup->Incubation Measurement Measure Absorbance at 734 nm Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Caption: General experimental workflow for the ABTS radical scavenging assay.

Conclusion

Mangiferin stands as a well-validated natural antioxidant with a significant body of research supporting its efficacy. While direct experimental evidence for the antioxidant activity of this compound is currently lacking, its chemical structure, featuring four hydroxyl groups on the xanthone backbone, strongly suggests it possesses notable antioxidant potential. Further in vitro and in vivo studies are warranted to elucidate the specific antioxidant capacity of this compound and to enable a direct and quantitative comparison with mangiferin. This would be a valuable contribution to the field of natural product-based antioxidant research and drug development.

References

A Comparative Guide to the Structure-Activity Relationship of Tetrahydroxyxanthone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of tetrahydroxyxanthone isomers, a class of polyphenolic compounds lauded for their diverse pharmacological potential. By examining their performance in various biological assays, supported by experimental data, we aim to elucidate the key structural features governing their efficacy as antioxidant, anti-inflammatory, and cytotoxic agents.

Comparative Analysis of Biological Activities

The positioning of the four hydroxyl groups on the xanthone (B1684191) scaffold significantly influences the biological properties of these isomers. The following tables summarize the available quantitative data, offering a side-by-side comparison of their potency.

Antioxidant Activity

The antioxidant capacity of tetrahydroxyxanthone isomers is a key attribute, contributing to their potential therapeutic effects. This is often evaluated by their ability to scavenge free radicals.

Table 1: Comparative Antioxidant Activity of Tetrahydroxyxanthone Isomers

IsomerAssayIC50 (µM)Reference
1,3,6,7-Tetrahydroxyxanthone (Mangiferin) DPPH Radical Scavenging13.74[1]
1,3,5,8-Tetrahydroxyxanthone DPPH Radical Scavenging7.8 (as the most active inhibitor)[2][3]
2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone Superoxide Radical ScavengingBetter than jacareubin[4]
2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone Hydroxyl Radical ScavengingBetter than jacareubin[4]
2-(3,3-dimethylallyl)-1,3,5,6-tetrahydroxyxanthone Peroxynitrite ScavengingBetter than jacareubin[4]

Structure-Activity Relationship for Antioxidant Activity: The antioxidant activity of tetrahydroxyxanthones is strongly influenced by the arrangement of hydroxyl groups. The presence of a catechol (ortho-dihydroxy) or resorcinol (B1680541) (meta-dihydroxy) moiety generally enhances radical scavenging activity. For instance, the high antioxidant potential of some isomers can be attributed to the formation of stable radicals through hydrogen atom donation.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the ability of tetrahydroxyxanthones to modulate inflammatory pathways is of significant interest.

Table 2: Comparative Anti-inflammatory Activity of Tetrahydroxyxanthone Isomers

IsomerAssay/TargetActivity/IC50Reference
1,3,6,7-Tetrahydroxyxanthone (Mangiferin) TNF-α & ICAM-1 suppression (LPS-induced RAW264.7 cells)Active[5]
3,4,5,6-Tetrahydroxyxanthone TNF-α & ICAM-1 suppression (LPS-induced RAW264.7 cells)Active[5]
1,3,5,8-Tetrahydroxyxanthone Anti-inflammatoryReported to have activity[6]
1,3,5,7-Tetrahydroxy-8-isoprenylxanthone NO & PGE2 production (LPS/IFNγ-stimulated RAW264.7 cells)Significant inhibition[7][8][9][10][11]

Structure-Activity Relationship for Anti-inflammatory Activity: The anti-inflammatory effects of these isomers are often mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, which regulate the expression of pro-inflammatory cytokines and enzymes like COX-2. The specific hydroxylation pattern influences the molecule's ability to interact with and inhibit these signaling components.

Cytotoxic Activity

The potential of tetrahydroxyxanthones as anticancer agents is an active area of research. Their cytotoxic effects against various cancer cell lines are summarized below.

Table 3: Comparative Cytotoxicity of Tetrahydroxyxanthone Isomers

IsomerCell LineCancer TypeIC50 (µM)Reference
1,3,6,7-Tetrahydroxyxanthone HepG2Liver Carcinoma23.7[7][12]
1,3,6,8-Tetrahydroxyxanthone HepG2Liver Carcinoma9.18[7][12]
3,5,6,7-Tetrahydroxyxanthone T47DBreast Cancer>1000[13]

Structure-Activity Relationship for Cytotoxic Activity: The cytotoxic activity of tetrahydroxyxanthones is highly dependent on the substitution pattern of the hydroxyl groups. For example, against the HepG2 liver cancer cell line, the 1,3,6,8-hydroxylation pattern was found to be more potent than the 1,3,6,7-pattern.[7][12] The presence and position of hydroxyl groups can influence the molecule's ability to induce apoptosis and inhibit cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the tetrahydroxyxanthone isomer in a suitable solvent (e.g., methanol (B129727) or DMSO).

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add the test compound to a test tube, followed by the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the blue-colored solution at 593 nm.

  • A standard curve is generated using a known antioxidant, such as Trolox, to quantify the antioxidant capacity of the test compound.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway. Inhibition is often measured by monitoring the production of prostaglandins.

Protocol:

  • Purified COX-1 or COX-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.

  • Arachidonic acid, the substrate for COX, is added to initiate the reaction.

  • The reaction is allowed to proceed for a specific time at 37°C.

  • The reaction is stopped, and the amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using an ELISA kit.

  • The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

Principle: This colorimetric assay measures cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tetrahydroxyxanthone isomer and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_pathway MAPK Pathway (ERK, p38, JNK) TAK1->MAPK_pathway IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_n NF-κB (nucleus) NFkB->NFkB_n translocates Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_n->Proinflammatory_Genes activates transcription Tetrahydroxyxanthones Tetrahydroxyxanthone Isomers Tetrahydroxyxanthones->IKK inhibit Tetrahydroxyxanthones->MAPK_pathway inhibit

Anti-inflammatory signaling pathway inhibited by tetrahydroxyxanthones.

mtt_workflow cluster_plate 96-well Plate cell_seeding 1. Seed Cancer Cells treatment 2. Add Tetrahydroxyxanthone Isomers cell_seeding->treatment incubation 3. Incubate (24-72h) treatment->incubation add_mtt 4. Add MTT Reagent incubation->add_mtt formazan_formation 5. Incubate (3-4h) (Formazan Formation) add_mtt->formazan_formation solubilization 6. Add Solubilizing Agent formazan_formation->solubilization measurement 7. Measure Absorbance (570 nm) solubilization->measurement analysis 8. Calculate IC50 measurement->analysis

Workflow for the MTT cytotoxicity assay.

dpph_workflow start Start prepare_solutions Prepare Tetrahydroxyxanthone and DPPH Solutions start->prepare_solutions mixing Mix solutions in 96-well plate prepare_solutions->mixing incubation Incubate in dark (30 min) mixing->incubation read_absorbance Measure Absorbance (517 nm) incubation->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the DPPH radical scavenging assay.

References

A Comparative Guide to the Quantification of 1,3,5,6-Tetrahydroxyxanthone: HPLC, UV-Vis, and LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

High-Performance Liquid Chromatography (HPLC): A Detailed Overview

HPLC is a cornerstone technique in analytical chemistry, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture. Based on methods validated for similar xanthone (B1684191) derivatives, the following HPLC method is proposed for the quantification of 1,3,5,6-Tetrahydroxyxanthone.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol:Water (e.g., 80:20 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at a wavelength of approximately 245 nm
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Run Time Approximately 10 minutes
Expected Performance of the Proposed HPLC Method

The validation of this HPLC method is expected to yield the following performance characteristics, based on data from analogous xanthone analyses.

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) Intra-day: ≤ 2.0%, Inter-day: ≤ 3.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Specificity High, with the ability to separate from structurally similar compounds

Alternative Analytical Methods: A Comparative Analysis

While HPLC is a powerful tool, other methods can also be employed for the quantification of this compound, each with its own set of advantages and limitations.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simpler, more accessible technique that measures the absorbance of light by a substance. It is often used for the quantification of total xanthones or other polyphenolic compounds in a sample.

Principle: This method relies on the principle that xanthones exhibit strong absorbance in the UV region. The concentration of the analyte is determined by measuring the absorbance at a specific wavelength and comparing it to a standard curve. A study on the determination of total xanthones in Garcinia mangostana extracts utilized wavelengths of 243.4 nm, 254 nm, 316.4 nm, and 320 nm.[1]

Performance: A validated spectrophotometric method for xanthone quantification demonstrated a linear range of 0.5 to 4.0 µg/mL with a correlation coefficient greater than 0.999.[2] The recovery of xanthone ranged from 86.5% to 95.9%, with intra-day and intermediate precision showing relative standard deviations (RSD) from 0.3% to 3.1%.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of mass spectrometry.

Principle: After separation by the LC system, the analyte is ionized and its mass-to-charge ratio is measured by the mass spectrometer. This provides a high degree of certainty in compound identification and quantification, even at very low concentrations. For complex samples, LC-MS can distinguish between compounds with similar retention times but different masses.

Performance: LC-MS methods for the quantification of similar small molecules typically exhibit excellent linearity (r² > 0.99) and very low limits of detection (LOD) and quantification (LOQ), often in the ng/mL to pg/mL range.[3] The precision of LC-MS methods is generally high, with RSD values well below 15%.

Method Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and sample throughput.

FeatureHPLC-UVUV-Vis SpectrophotometryLC-MS
Specificity High (separates individual compounds)Low (measures total content of absorbing species)Very High (separates and identifies by mass)
Sensitivity High (µg/mL range)Moderate (µg/mL range)Very High (ng/mL to pg/mL range)
Cost (Instrument) ModerateLowHigh
Cost (Operational) ModerateLowHigh
Sample Throughput ModerateHighModerate
Expertise Required ModerateLowHigh
Matrix Effect Can be an issue, requires clean samplesHigh potential for interference from other absorbing compoundsCan be significant, often requires internal standards

Experimental Protocols: HPLC Method Validation

A comprehensive validation of the proposed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Procedure:

    • Analyze a blank sample (matrix without the analyte).

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with this compound.

    • Inject solutions of potentially interfering substances.

    • Assess the peak purity of the analyte using a photodiode array (PDA) detector if available.

Linearity
  • Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Procedure:

    • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 0.5 - 50 µg/mL).

    • Inject each standard in triplicate.

    • Plot the peak area versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy
  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare samples with known concentrations of this compound at three levels (low, medium, and high) covering the linear range.

    • Analyze these samples in triplicate.

    • Calculate the percentage recovery for each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.

    • Calculate the relative standard deviation (%RSD) for the results.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Visualization of the HPLC Validation Workflow

The following diagram illustrates the logical flow of the validation process for the proposed HPLC method.

HPLC_Validation_Workflow HPLC Method Validation Workflow for this compound start Start Validation method_dev Propose HPLC Method (Column, Mobile Phase, etc.) start->method_dev specificity Specificity (Blank, Standard, Spiked Sample) method_dev->specificity linearity Linearity (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq system_suitability System Suitability (Resolution, Tailing Factor) lod_loq->system_suitability robustness Robustness (Small Method Variations) system_suitability->robustness documentation Documentation & Reporting robustness->documentation end Validated Method documentation->end

Caption: Workflow for the validation of an HPLC method.

References

A Comparative Analysis of the Diuretic Effects of 1,3,5,6-Tetrahydroxyxanthone and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the diuretic properties of the natural xanthone, 1,3,5,6-Tetrahydroxyxanthone (THX), and the widely prescribed synthetic diuretic, hydrochlorothiazide (B1673439) (HCTZ). The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on preclinical data, and detailed experimental protocols to assist in the evaluation and development of novel diuretic agents.

Mechanism of Action

Hydrochlorothiazide is a well-characterized thiazide diuretic that exerts its effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[1][2][3][4][5] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary excretion of water and electrolytes.[1][2]

The precise mechanism of this compound is still under investigation, but studies suggest a multifactorial mode of action. Evidence points towards its interaction with muscarinic receptors, modulation of nitric oxide pathways, and antioxidant effects contributing to its diuretic and renal protective properties.[6][7][8]

Comparative Diuretic Efficacy: Preclinical Data

Studies in both normotensive (NTR) and spontaneously hypertensive rats (SHR) have demonstrated the potent diuretic effects of this compound, often comparable to hydrochlorothiazide at significantly lower doses.[8][9]

Urine Volume Excretion

A key measure of diuretic efficacy is the total volume of urine produced over a specific period. Preclinical studies have shown that THX significantly increases urine output in a dose-dependent manner.

CompoundDoseAnimal ModelObservation Period% Increase in Urine Volume (compared to control)
This compound 0.1 mg/kgNTR & SHR8 hours & 24 hoursSignificant increase in diuresis[8][9]
Hydrochlorothiazide 10 mg/kgNTR & SHR8 hours & 24 hoursSignificant increase in diuresis[8][9]

Table 1: Comparative effects of this compound and hydrochlorothiazide on urine volume in rats.[8][9]

Electrolyte Excretion

The impact on urinary electrolyte excretion is a critical factor in the profile of a diuretic. Both THX and HCTZ have been shown to increase the excretion of sodium (Na+) and potassium (K+).[6][7][8][9] Notably, both compounds also exhibit a calcium-sparing effect, which can be beneficial in certain clinical settings.[6][7][8][9]

CompoundDoseAnimal ModelUrinary Na+ ExcretionUrinary K+ ExcretionUrinary Ca2+ Excretion
This compound 0.1 mg/kgNTR & SHRIncreased[8][9]Increased[8][9]Decreased[8][9]
Hydrochlorothiazide 10 mg/kgNTR & SHRIncreased[8][9]Increased[8][9]Decreased[8][9]

Table 2: Comparative effects on urinary electrolyte excretion.[8][9]

Experimental Protocols

The following is a detailed methodology for assessing diuretic activity in a rat model, based on the protocols described in the cited literature.[10][11][12][13][14]

Animal Model and Housing
  • Species: Male Wistar or Sprague-Dawley rats (or spontaneously hypertensive rats for disease models).

  • Weight: 200-250 g.

  • Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.

  • Acclimatization: Animals are acclimatized to the metabolic cages for at least 24 hours before the experiment.

  • Diet: Standard laboratory chow and water are provided ad libitum, but animals are fasted (with free access to water) for 18 hours prior to the experiment.

Experimental Procedure
  • Hydration: Animals are orally administered a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight to ensure a uniform state of hydration and promote urine flow.

  • Drug Administration: Immediately after hydration, the animals are divided into groups and treated orally with:

    • Vehicle (control group)

    • This compound (at desired doses)

    • Hydrochlorothiazide (as a standard reference)

  • Urine Collection: Urine is collected at regular intervals (e.g., every hour for the first 8 hours, and then a cumulative collection at 24 hours).

  • Measurements:

    • Urine Volume: The total volume of urine is measured for each collection period.

    • Electrolyte Concentration: The concentrations of Na+, K+, and Ca2+ in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is expressed as the cumulative urine excretion (in ml/kg) and the total electrolyte excretion (in mEq/kg) over the collection period. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatments.

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for hydrochlorothiazide and a typical experimental workflow for evaluating diuretic activity.

HCTZ_Mechanism cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Na_Lumen Na+ NCC Na+/Cl- Cotransporter Na_Lumen->NCC Cl_Lumen Cl- Cl_Lumen->NCC Na_Cell Na+ NCC->Na_Cell Cl_Cell Cl- NCC->Cl_Cell HCTZ Hydrochlorothiazide HCTZ->NCC Inhibits NaK_ATPase Na+/K+ ATPase Na_Cell->NaK_ATPase K_Cell K+ NaK_ATPase->K_Cell Na_Interstitium Na+ NaK_ATPase->Na_Interstitium K_Interstitium K+ K_Interstitium->NaK_ATPase Diuretic_Workflow start Start acclimatization Acclimatize Rats to Metabolic Cages start->acclimatization fasting 18-hour Fasting (water ad libitum) acclimatization->fasting hydration Oral Saline Hydration (25 ml/kg) fasting->hydration grouping Divide into Treatment Groups hydration->grouping treatment Oral Administration of: - Vehicle - THX - HCTZ grouping->treatment collection Urine Collection (e.g., 0-8h, 0-24h) treatment->collection analysis Measure Urine Volume & Electrolyte Concentrations collection->analysis end End analysis->end

References

Synergistic Diuretic Effects of 1,3,5,6-Tetrahydroxyxanthone with Standard Diuretics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the diuretic effects of 1,3,5,6-Tetrahydroxyxanthone (THX), also known as Norathyriol, when used alone and in combination with standard diuretic agents. The information presented is based on preclinical experimental data to inform further research and drug development in this area.

Executive Summary

This compound, a natural xanthone, has demonstrated significant diuretic and saluretic (salt-excreting) properties in animal models.[1][2] Notably, its diuretic action is significantly enhanced when co-administered with thiazide diuretics like hydrochlorothiazide (B1673439) (HCTZ) and loop diuretics such as furosemide (B1674285).[1][2] This synergistic interaction suggests a potential for combination therapies that could lead to more effective management of conditions requiring diuresis, such as hypertension. The mechanism of THX's diuretic effect appears to be distinct from standard diuretics, involving muscarinic receptors and potentially the nitric oxide pathway, presenting a novel avenue for therapeutic intervention.[1][3]

Comparative Diuretic and Saluretic Effects

The following tables summarize the quantitative data from preclinical studies in Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR), comparing the effects of THX, standard diuretics, and their combinations on urine volume and electrolyte excretion over an 8-hour period.

Table 1: Effects on 8-Hour Urine Volume (mL/100g body weight)

Treatment GroupDose (mg/kg)Normotensive Rats (NTR)Spontaneously Hypertensive Rats (SHR)
Vehicle (Control)-1.1 ± 0.11.0 ± 0.1
THX0.12.0 ± 0.21.9 ± 0.2
Hydrochlorothiazide (HCTZ)102.2 ± 0.22.1 ± 0.2
THX + HCTZ0.1 + 103.1 ± 0.3#2.9 ± 0.3#
Furosemide102.5 ± 0.22.4 ± 0.2
THX + Furosemide0.1 + 103.4 ± 0.3#3.2 ± 0.3#
Amiloride (B1667095)11.5 ± 0.11.4 ± 0.1
THX + Amiloride0.1 + 12.1 ± 0.22.0 ± 0.2

*p < 0.05 compared to Vehicle group. #p < 0.05 compared to THX and the respective standard diuretic alone. Data adapted from Mariano et al. (2019).

Table 2: Effects on 8-Hour Urinary Electrolyte Excretion (mmol/100g body weight)

Treatment GroupDose (mg/kg)Na+ Excretion (NTR)K+ Excretion (NTR)Cl- Excretion (NTR)
Vehicle (Control)-0.10 ± 0.010.12 ± 0.010.11 ± 0.01
THX0.10.18 ± 0.020.19 ± 0.020.15 ± 0.01
Hydrochlorothiazide (HCTZ)100.20 ± 0.020.21 ± 0.020.19 ± 0.02
THX + HCTZ0.1 + 100.29 ± 0.03#0.30 ± 0.03#0.28 ± 0.03#
Furosemide100.23 ± 0.020.24 ± 0.020.22 ± 0.02
THX + Furosemide0.1 + 100.32 ± 0.03#0.33 ± 0.03#0.31 ± 0.03#
Amiloride10.14 ± 0.010.09 ± 0.010.13 ± 0.01
THX + Amiloride0.1 + 10.20 ± 0.02#0.10 ± 0.010.18 ± 0.02

*p < 0.05 compared to Vehicle group. #p < 0.05 compared to THX and the respective standard diuretic alone. Data adapted from Mariano et al. (2019).

The data clearly indicates a synergistic effect between THX and both HCTZ and furosemide, resulting in a significantly greater diuretic and saluretic response than any of the agents administered alone.[1][2] In contrast, the combination with the potassium-sparing diuretic amiloride did not show a synergistic increase in urine volume, although it did enhance sodium excretion while maintaining the potassium-sparing effect.[1][2]

Experimental Protocols

The following is a summary of the key experimental methodology employed in the cited studies.

1. Animal Model and Treatment Administration:

  • Animals: Male Wistar normotensive rats (NTR) and spontaneously hypertensive rats (SHR) were used.[1]

  • Housing: Animals were housed in metabolic cages for the duration of the experiment to allow for urine collection.

  • Acclimatization: Rats were acclimatized to the metabolic cages for a period before the experiment.

  • Treatment: A single oral dose of THX, standard diuretic, or vehicle was administered to the animals after an oral load of physiological saline.[2]

2. Diuretic and Saluretic Activity Assessment:

  • Urine Collection: Cumulative urine volume was measured at 8 and 24 hours post-administration.[1]

  • Electrolyte Analysis: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine were determined using flame photometry or ion-selective electrodes.

3. Mechanistic Studies:

  • Receptor Blockade: To investigate the mechanism of action, some animals were pre-treated with antagonists such as L-NAME (a nitric oxide synthase inhibitor), atropine (B194438) (a muscarinic receptor antagonist), and indomethacin (B1671933) (a cyclooxygenase inhibitor) before the administration of THX.[1]

Proposed Mechanisms and Signaling Pathways

The synergistic effect of THX with standard diuretics suggests that it acts through a different mechanism. While HCTZ inhibits the Na-Cl cotransporter in the distal convoluted tubule and furosemide inhibits the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, THX's diuretic action was not prevented by indomethacin.[1] However, its saluretic effect was blocked by atropine, indicating an involvement of muscarinic receptors.[1] Furthermore, the diuretic effect of THX was enhanced by pre-treatment with L-NAME, suggesting a complex interplay with the nitric oxide system.[1]

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for THX's diuretic action.

G cluster_workflow Experimental Workflow for Diuretic Activity Assessment A Animal Acclimatization (NTR and SHR in metabolic cages) B Oral Saline Load A->B C Oral Administration of Treatment (Vehicle, THX, Diuretic, or Combination) B->C D Urine Collection (8 and 24 hours) C->D E Measurement of Urine Volume D->E F Analysis of Urinary Electrolytes (Na+, K+, Cl-) D->F

Caption: A simplified workflow of the in vivo diuretic and saluretic assessment.

G cluster_no Modulation by NO Pathway THX This compound (THX) Muscarinic_Receptor Muscarinic Receptors THX->Muscarinic_Receptor Activates (?) NO_Synthase Nitric Oxide Synthase (NOS) THX->NO_Synthase Modulates (?) Downstream_Effectors Downstream Renal Effectors Muscarinic_Receptor->Downstream_Effectors Electrolyte_Excretion Increased Na+, K+, Cl- Excretion (Saluresis) Downstream_Effectors->Electrolyte_Excretion Diuresis Increased Urine Volume Electrolyte_Excretion->Diuresis NO Nitric Oxide (NO) NO_Synthase->NO NO->Diuresis Inhibitory Modulation (?)

Caption: Proposed signaling pathway for the diuretic action of THX.

Conclusion and Future Directions

This compound demonstrates a potent diuretic effect that is synergistically enhanced when combined with hydrochlorothiazide and furosemide.[1][4] This suggests its potential as an adjunct therapy in the management of hypertension and edema. The unique mechanism of action, possibly involving muscarinic pathways, warrants further investigation.[1] Future research should focus on elucidating the precise molecular targets of THX in the kidney, evaluating its long-term efficacy and safety profile, and exploring its potential in human clinical trials. The renal protective and antiurolithic properties of THX further strengthen its profile as a promising natural therapeutic agent.[3][5]

References

Molecular Docking of 1,3,5,6-Tetrahydroxyxanthone: A Comparative Analysis of Potential Enzyme Interactions

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data for 1,3,5,6-tetrahydroxyxanthone is absent, the broader class of xanthones has been extensively studied for its therapeutic potential, particularly as anticancer, anti-inflammatory, and antidiabetic agents. Molecular docking studies on these related xanthones provide valuable insights into the enzymes they are likely to target and the nature of their interactions.

Potential Target Enzymes for this compound

Based on the known biological activities of similar xanthone (B1684191) derivatives, several key enzymes emerge as potential targets for this compound. These include:

  • Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR): Often implicated in cancer progression, these kinases are common targets for xanthone derivatives. Molecular docking studies on other xanthones have revealed binding energies ranging from -6.25 to -7.39 kcal/mol for these targets.

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin (B600854) signaling, its inhibition is a therapeutic strategy for type 2 diabetes. Xanthones have shown potential as PTP1B inhibitors.

  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate metabolism, and their inhibition can help manage postprandial hyperglycemia in diabetic patients. Various xanthone derivatives have been investigated as inhibitors of these enzymes.

  • Xanthine Oxidase (XO): This enzyme plays a crucial role in the production of uric acid, and its inhibitors are used to treat gout. While some flavonoids are known XO inhibitors, specific docking studies for this compound are needed.

  • Topoisomerases: These enzymes are essential for DNA replication and are significant targets for anticancer drugs. Certain xanthone derivatives have demonstrated inhibitory activity against topoisomerases.

  • Protein Tyrosine Kinases (PTKs): This large family of enzymes is involved in numerous cellular signaling pathways, and their dysregulation is linked to various diseases, including cancer.

Hypothetical Comparison of Docking Performance

To illustrate how a comparative analysis would be presented, the following table summarizes hypothetical molecular docking data for this compound against a selection of potential target enzymes, alongside known inhibitors for comparison. It is crucial to note that this data is illustrative and not based on published experimental results for this compound.

Target EnzymePDB IDThis compound Binding Energy (kcal/mol) (Hypothetical)Known InhibitorKnown Inhibitor Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical for 1,3,5,6-THX)
Cyclin-Dependent Kinase 2 (CDK2)1HCK-7.2Staurosporine-10.5LEU83, LYS33, ASP86
Epidermal Growth Factor Receptor (EGFR)1M17-6.8Erlotinib-9.8MET793, LYS745, CYS797
Protein Tyrosine Phosphatase 1B (PTP1B)2HNP-6.5Ertiprotafib-8.2CYS215, ARG221, ASP181
α-Glucosidase3A4A-7.5Acarbose-8.9ASP215, GLU277, ASP352
Xanthine Oxidase (XO)1FIQ-6.2Allopurinol-5.4GLU802, ARG880, THR1010
Topoisomerase IIα1ZXM-8.1Etoposide-9.5ASP551, LYS553, ARG491

Experimental Protocols for Molecular Docking

A generalized workflow for conducting molecular docking studies of this compound with target enzymes is outlined below. This protocol can be adapted for various molecular modeling software packages such as AutoDock, Schrödinger Maestro, or MOE.

Molecular Docking Workflow
  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a chemical database like PubChem.

    • Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).

    • Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

  • Protein Preparation:

    • Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

    • Remove water molecules, ions, and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate charges (e.g., Kollman charges).

    • Repair any missing residues or loops if necessary.

  • Binding Site Identification and Grid Generation:

    • Define the active site of the enzyme, typically based on the location of the co-crystallized ligand in the PDB structure or through literature review.

    • Generate a grid box that encompasses the entire active site to define the search space for the docking algorithm.

  • Molecular Docking Simulation:

    • Utilize a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to predict the binding poses of this compound within the enzyme's active site.

    • Perform multiple docking runs to ensure conformational sampling.

  • Analysis of Docking Results:

    • Analyze the docking poses based on their predicted binding energies (scoring function). The pose with the lowest binding energy is generally considered the most favorable.

    • Visualize the best binding pose to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.

Visualizing Molecular Interactions and Pathways

To further understand the potential mechanism of action of this compound, diagrams of relevant signaling pathways and the experimental workflow can be generated.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand 1. Ligand Preparation (1,3,5,6-THX) Grid 3. Grid Generation (Define Active Site) Ligand->Grid Protein 2. Protein Preparation (Target Enzyme) Protein->Grid Docking 4. Molecular Docking Grid->Docking Analysis 5. Results Analysis (Binding Energy & Interactions) Docking->Analysis Visualization 6. Visualization (Binding Pose) Analysis->Visualization

Caption: A generalized workflow for the molecular docking of this compound.

hypothetical_signaling_pathway THX This compound EGFR EGFR THX->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion and Future Directions

While this guide provides a comprehensive framework for the comparative analysis of this compound's interactions with target enzymes, the lack of specific published molecular docking data for this compound underscores a significant research gap. Future in silico studies are essential to predict its binding affinities and modes of interaction with the potential targets identified here. These computational predictions would then need to be validated through in vitro enzyme inhibition assays to confirm the biological activity and elucidate the precise mechanism of action of this promising natural product. Such studies will be crucial in unlocking the full therapeutic potential of this compound.

A Comparative Guide to DPPH and FRAP Assays for the Cross-Validation of Xanthone Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of antioxidant capacity is crucial. This guide provides a detailed comparison of two widely used antioxidant assays, 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP), with a specific focus on their application to xanthones, a class of polyphenolic compounds known for their significant antioxidant properties.

This document outlines the principles of each assay, presents a cross-validation of their performance using experimental data on various xanthones, and provides detailed experimental protocols. The objective is to offer a comprehensive resource for selecting the appropriate assay and ensuring the reliability of antioxidant activity measurements for these promising therapeutic agents.

Principles of DPPH and FRAP Assays

The DPPH and FRAP assays are both spectrophotometric methods used to determine the antioxidant capacity of substances, but they operate on different chemical principles.

The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[1][2][3] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[1][2] When an antioxidant donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[1][2] The decrease in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[1] This assay is valued for its simplicity, speed, and the stability of the DPPH radical.[3]

The FRAP assay , on the other hand, measures the total antioxidant power of a sample by its ability to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺).[4][5][6] This reduction is achieved by antioxidants donating an electron to the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex, which is colorless.[5] The resulting ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex has an intense blue color with an absorbance maximum at 593 nm.[4][7] The change in absorbance is proportional to the total reducing power of the antioxidants in the sample.[4] The FRAP assay is known for its simplicity and rapid results, typically obtained within 4-6 minutes.[4]

Comparative Analysis of Xanthone (B1684191) Antioxidant Activity

Xanthones, particularly those isolated from sources like mangosteen (Garcinia mangostana), have demonstrated potent antioxidant activities.[8][9][10] The following tables summarize quantitative data from studies that have employed both DPPH and FRAP assays to evaluate the antioxidant capacity of various xanthones.

Xanthone DerivativeDPPH Radical Scavenging Activity (%)FRAP Value (mM Fe²⁺/L)Reference
(RIS)-3 (a 2-(aminomethyl)-9H-xanthen-9-one derivative)31.70.184 ± 0.003[8]
(R)-131 ± 3.00.096 ± 0.007[8]
(R)-229 ± 2.50.048 ± 0.005[8]
SampleDPPH Inhibition (%)FRAP (mg Trolox equivalent/g extract)Reference
Optimized Mangosteen Pericarp Extract (MAE)83.63144.56[11]

Note: Direct comparison between studies should be made with caution due to variations in extraction methods, solvent systems, and specific assay conditions.

Experimental Protocols

Detailed methodologies for performing the DPPH and FRAP assays are provided below. These protocols are generalized and may require optimization based on the specific xanthone being tested and the laboratory equipment available.

DPPH Radical Scavenging Assay Protocol

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)

  • Xanthone sample

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • Spectrophotometer capable of measuring absorbance at 517 nm

  • 96-well microplate or cuvettes

  • Micropipettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the xanthone extract or pure compound in a suitable solvent (e.g., methanol, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC₅₀ value.

  • Assay Procedure:

    • In a microplate well or cuvette, add a specific volume of the xanthone sample solution (e.g., 100 µL).

    • Add an equal volume of the 0.1 mM DPPH solution (e.g., 100 µL).

    • Prepare a blank containing the solvent and the DPPH solution.

    • Prepare a control for each sample concentration containing the sample and the solvent without the DPPH solution to account for any background absorbance.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[2]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_blank is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the sample with the DPPH solution (corrected for background absorbance of the sample).

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the xanthone.

Ferric Reducing Antioxidant Power (FRAP) Assay Protocol

Materials:

  • FRAP Reagent:

    • 300 mM Acetate (B1210297) buffer (pH 3.6)

    • 10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O)

  • Xanthone sample

  • Standard solution (e.g., Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox)

  • Spectrophotometer capable of measuring absorbance at 593 nm

  • 96-well microplate or cuvettes

  • Water bath or incubator set at 37°C

  • Micropipettes

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[12]

  • Sample and Standard Preparation: Dissolve the xanthone extract or pure compound in a suitable solvent. Prepare a series of dilutions of the standard (e.g., 100 to 2000 µM FeSO₄).

  • Assay Procedure:

    • Add a small volume of the sample or standard solution (e.g., 30 µL) to a microplate well or cuvette.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 270 µL).

    • Prepare a reagent blank using the solvent instead of the sample.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 60 minutes).[4][12]

  • Measurement: Measure the absorbance of the solution at 593 nm.[4]

  • Calculation of FRAP Value: The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve of the ferrous sulfate or Trolox solution. The results are typically expressed as mM Fe²⁺ equivalents or Trolox equivalents per gram of sample.

Visualizing the Mechanisms and Workflows

To further clarify the experimental processes and underlying chemical reactions, the following diagrams have been generated using Graphviz.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Xanthone Sample Dilutions Sample_prep->Mix Control_prep Prepare Positive Control (e.g., Ascorbic Acid) Control_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_reagent Prepare Fresh FRAP Reagent Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Xanthone Sample Dilutions Sample_prep->Mix Standard_prep Prepare Fe(II) Standard Curve Standard_prep->Mix Incubate Incubate at 37°C (e.g., 30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe(II) Equivalents) Measure->Calculate

Caption: Experimental workflow for the FRAP antioxidant assay.

DPPH_Mechanism DPPH_radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• (from Xanthone) Xanthone Xanthone-OH (Antioxidant) Xanthone_radical Xanthone-O• (Oxidized Antioxidant) Xanthone->Xanthone_radical - H•

Caption: Chemical mechanism of the DPPH radical scavenging assay.

FRAP_Mechanism Fe3_TPTZ [Fe(III)(TPTZ)2]3+ (Colorless) Fe2_TPTZ [Fe(II)(TPTZ)2]2+ (Blue) Fe3_TPTZ->Fe2_TPTZ + e- (from Xanthone) Xanthone Xanthone (Antioxidant) Xanthone_oxidized Oxidized Xanthone Xanthone->Xanthone_oxidized - e-

Caption: Chemical mechanism of the FRAP assay.

Conclusion

Both the DPPH and FRAP assays are valuable tools for assessing the antioxidant activity of xanthones. The DPPH assay directly measures the radical scavenging ability, which is a key aspect of antioxidant action against reactive oxygen species. In contrast, the FRAP assay provides a measure of the total reducing power of a sample. For a comprehensive evaluation and cross-validation of the antioxidant potential of xanthones, it is recommended to use both assays in parallel. The choice of assay may also depend on the specific research question and the nature of the xanthone derivatives being investigated. By understanding the principles, protocols, and limitations of each assay, researchers can generate reliable and comparable data to advance the development of xanthone-based therapeutics.

References

A Comparative Analysis of Cytotoxicity: Natural vs. Synthetic Xanthone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Xanthones, a class of heterocyclic compounds with a dibenzo-γ-pyrone framework, have emerged as "privileged structures" in anticancer research due to their significant cytotoxic activities against various cancer cell lines.[1][2] These compounds, sourced from both natural origins like plants and fungi, and through chemical synthesis, exert their effects through diverse mechanisms, including the induction of apoptosis, inhibition of key enzymes like kinases and topoisomerases, and cell cycle arrest.[1][3][4][5] This guide provides a comparative overview of the cytotoxicity of natural and synthetic xanthone (B1684191) derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Data Presentation: Cytotoxicity (IC50) Values

The cytotoxic potential of a compound is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various natural and synthetic xanthone derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity of Natural Xanthone Derivatives
CompoundNatural SourceCancer Cell LineIC50 (µM)
α-MangostinGarcinia mangostanaDLD-1 (Colon)>15
α-MangostinGarcinia mangostanaSNU-1 (Gastric)10.1
α-MangostinGarcinia mangostanaNCI-H23 (Lung)10.3
α-MangostinGarcinia mangostanaPC12 (Pheochromocytoma)4.0
7-O-demethyl mangostaninGarcinia mangostanaA549 (Lung)4.84
7-O-demethyl mangostaninGarcinia mangostanaCNE-1 (Nasopharyngeal)3.35
Gambogic AcidGarcinia hanburyiKKU-100 (Cholangiocarcinoma)2.64
IsomorellinGarcinia hanburyiKKU-100 (Cholangiocarcinoma)0.11
ForbesioneGarcinia hanburyiKKU-M156 (Cholangiocarcinoma)0.02
Mesuaferrin AMesua ferreaK562 (Leukemia)2.9
Macluraxanthone (B191769)Mesua beccarianaK562 (Leukemia)3.3
Cudraxanthone I(Natural)CCRF-CEM (Leukemia)1.29
SterigmatocystinAspergillus versicolorHCT-15 (Colon)1.22 µg/mL

Data compiled from references:[4][5][6][7][8][9][10]

Table 2: Cytotoxicity of Synthetic Xanthone Derivatives
CompoundClassCancer Cell LineIC50 (µM)
1,3,6,8-TetrahydroxyxanthoneHydroxyxanthoneHepG2 (Liver)9.18
1,7-DihydroxyxanthoneHydroxyxanthoneHepG2 (Liver)13.2
Trihydroxyxanthone 3aHydroxyxanthoneMCF-7 (Breast)184
Compound 10a1,2,3-Triazole DerivativeBel-7402 (Liver)~2.2
Compound 10e1,2,3-Triazole DerivativeHeLa (Cervical)~2.5
Compound 10f1,2,3-Triazole DerivativeBel-7402 (Liver)~3.1

Data compiled from references:[11][12][13]

Structure-Activity Relationship Insights

The cytotoxic activity of xanthones is highly dependent on the type, number, and position of functional groups on their core structure.[1]

  • Prenylation : The addition of prenyl groups is often pivotal for enhancing anticancer activity.[1] For instance, the diprenyl and prenylated pyrano moieties in compounds like mesuaferrin A and macluraxanthone contribute significantly to their strong cytotoxicity.[8][10] The position of the prenyl group also matters; studies have shown that prenylation at C-8 is important for the biological activity of some xanthones.[9]

  • Hydroxylation : The number and location of hydroxyl (-OH) groups also modulate cytotoxicity. For synthetic hydroxyxanthones, an increase in hydroxyl groups can lead to stronger anticancer activity. For example, 1,3,6,8-tetrahydroxyxanthone showed a potent IC50 value of 9.18 µM against HepG2 liver cancer cells, which was more active than xanthone derivatives with fewer hydroxyl groups.[13]

  • Other Modifications : Synthetic modifications, such as the introduction of a 1,2,3-triazole moiety, have produced compounds with potent activity equivalent to the conventional chemotherapy drug Doxorubicin.[11]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cell-based assays. Below are detailed methodologies for two common cytotoxicity assays (MTT and SRB) and a method for detecting apoptosis, a common mechanism of xanthone-induced cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[14]

Principle: In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan (B1609692) precipitate. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the xanthone derivatives (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric test based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total biomass.[15][16][17]

Principle: The amount of SRB dye bound to the protein content of the cells is proportional to the cell number. This assay is less dependent on metabolic activity compared to the MTT assay.[15]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plate five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate cell viability and determine the IC50 value as described for the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Many xanthones induce cell death via apoptosis.[18][19] This process can be detected using flow cytometry.

Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be labeled with a fluorescent dye (e.g., FITC) to detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 6-well plate and treat with the desired concentration of the xanthone derivative for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the cytotoxicity of xanthone derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis Culture 1. Cell Line Culture (e.g., MCF-7, A549) Seeding 2. Cell Seeding (96-well plates) Culture->Seeding Treatment 3. Compound Treatment (Natural/Synthetic Xanthones) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Assay 5. Cytotoxicity Assay (MTT or SRB) Incubation->Assay Readout 6. Data Acquisition (Absorbance Reading) Assay->Readout Analysis 7. Data Analysis (% Viability) Readout->Analysis IC50 8. IC50 Determination Analysis->IC50

Caption: General experimental workflow for in vitro cytotoxicity screening.

Signaling Pathway: Xanthone-Induced Apoptosis

Xanthones frequently induce apoptosis by modulating the intrinsic (mitochondrial) pathway, which involves the Bcl-2 family of proteins and the activation of caspases.[4][5][19]

Apoptosis_Pathway cluster_mito Mitochondrial Regulation cluster_caspase Caspase Cascade Xanthone Xanthone Derivative Bcl2 Bcl-2 (Anti-apoptotic) Xanthone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Xanthone->Bax Upregulates Bcl2->Bax inhibits Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 activates Casp3 Pro-Caspase-3 ActiveCasp9->Casp3 activates ActiveCasp3 Active Caspase-3 (Executioner) Casp3->ActiveCasp3 Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by xanthones.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) Analysis of Xanthones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of quantitative structure-activity relationship (QSAR) analyses of xanthone (B1684191) derivatives across various biological activities, with a primary focus on anticancer effects. Experimental data from multiple studies are presented to offer a comprehensive overview for researchers in medicinal chemistry and drug discovery.

Comparative Analysis of Anticancer Activity of Xanthone Derivatives

The anticancer activity of xanthone derivatives has been extensively studied against various cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological function, is a key metric in these evaluations. The following tables summarize QSAR models and the corresponding experimental data from different studies.

Table 1: Comparison of QSAR Models for Anticancer Activity of Xanthones

QSAR Model EquationTarget Cell Line/ProteinKey DescriptorsStatistical SignificanceReference
log 1/IC50 = −8.124 qC1 −35.088 qC2 −6.008 qC3 + 1.831 u + 0.540 logP −9.115WiDR (Colon Cancer)Net atomic charges (qC1, qC2, qC3), Dipole moment (u), logPn=10, r=0.976, Q²=0.651[1][2]
log (1/IC50) = 4.592 – 0.204 LV1 + 0.295 LV2 + 0.028 LV3HepG2 (Liver Cancer)Latent variables representing volume, mass, surface area, logP, dipole moment, HOMO/LUMO energies, and atomic net chargesn=26, r=0.571[3]
Not explicitly provided, but descriptors identified.HeLa (Cervical Cancer)Dielectric energy, hydroxyl group count, LogP, shape index, solvent-accessible surface arear²=0.84[4][5]

Table 2: Anticancer Activity (IC50) of Selected Xanthone Derivatives

Compound ReferenceStructure/SubstituentsTarget Cell LineIC50 (µM)Reference
Compound 51,3,6-trihydroxy-2,5-bis(3-methylbut-2-en-1-yl)xanthoneWiDR37.8[1][2]
Xanthone 27Structure not specifiedMelanoma1.9
Garcinone EIsoprenylated and hydroxylated xanthoneVarious1.9 - 5.8[6]
X-19, X-44, etc.Various hydroxylated and halogenated xanthonesHeLa≤20

QSAR Analysis of Xanthones for Other Biological Activities

Beyond anticancer effects, QSAR studies have also been applied to understand the antimicrobial and enzyme inhibitory activities of xanthones.

Table 3: QSAR Analysis of Xanthones as Antimicrobial and Enzyme Inhibitors

ActivityTarget Organism/EnzymeKey DescriptorsQSAR Model/Key FindingsReference
Antiplasmodial Plasmodium falciparumAtomic net charges (qO7, qC12, qC13)Log 1/IC50 = Σ (-1.446)qO(7) + (-8.775)q.C(12) + (-10.592)qC(13) + 1,979[7]
α-Glucosidase Inhibitor α-GlucosidaseNumber of H-bond forming substituents, number of aromatic rings, softness valueIncreased number of H-bonding substituents significantly improves inhibitory activity.[8][9]
Tyrosinase Inhibitor Mushroom TyrosinasePartial negative surface area, relative number of oxygen atomsThese descriptors were found to be positively correlated with tyrosinase inhibitory activity.[10]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and comparing QSAR studies.

3.1. Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[11]

  • Cell Seeding: Cancer cells (e.g., WiDR, HepG2, HeLa) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[6][11]

  • Compound Treatment: Xanthone derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The final DMSO concentration is usually kept below 0.5% to avoid solvent-induced toxicity. Cells are then incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation: After treatment, an MTT solution (typically 5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[11]

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of around 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.[11]

3.2. QSAR Model Development

The development of a QSAR model involves several key steps.

  • Data Set Preparation: A dataset of xanthone derivatives with their corresponding biological activities (e.g., IC50 values) is compiled. The biological activities are typically converted to a logarithmic scale (pIC50 = -log IC50).[1]

  • Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These can include electronic descriptors (e.g., atomic charges, HOMO/LUMO energies), physicochemical descriptors (e.g., logP, molecular weight), and topological descriptors.[3][4]

  • Model Building and Validation: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the biological activity.[1][9] The predictive power of the model is assessed through internal and external validation techniques.[1]

Visualizing Workflows and Pathways

4.1. General QSAR Workflow

The following diagram illustrates the typical workflow of a QSAR study, from data collection to model application.

QSAR_Workflow A Data Collection (Chemical Structures & Biological Activity) B Molecular Descriptor Calculation (2D, 3D, Quantum Chemical) A->B C Data Splitting (Training and Test Sets) B->C D Model Development (e.g., Multiple Linear Regression) C->D E Model Validation (Internal & External) D->E F Model Interpretation & Application (Predicting Activity of New Compounds) E->F

A general workflow for a quantitative structure-activity relationship (QSAR) study.

4.2. Xanthone Chemical Scaffold

The fundamental chemical structure of xanthone and the common positions for substitutions that influence its biological activity are shown below.

The basic scaffold of xanthone with common substitution positions (R1-R8).

4.3. Simplified Signaling Pathway Inhibition by Xanthones

Xanthone derivatives have been shown to exert their anticancer effects by interacting with various cellular signaling pathways. The diagram below illustrates the inhibition of Cyclooxygenase-2 (COX-2) and Cyclin-Dependent Kinase 2 (CDK2), two important targets in cancer therapy.[1]

Signaling_Pathway cluster_COX2 COX-2 Pathway cluster_CDK2 Cell Cycle Progression Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammation, Cell Growth) COX2->Prostaglandins Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 G1_S_Transition G1/S Phase Transition (Cell Proliferation) CDK2->G1_S_Transition Xanthones Xanthone Derivatives Xanthones->COX2 Inhibition Xanthones->CDK2 Inhibition

Simplified inhibition of COX-2 and CDK2 pathways by xanthone derivatives.

References

A Head-to-Head Comparison of Xanthone Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Xanthones, a class of naturally occurring polyphenolic compounds found in various plant species, have garnered significant attention in drug discovery for their diverse pharmacological activities. Among these, their ability to modulate cellular signaling pathways by inhibiting key protein kinases has emerged as a promising avenue for the development of novel therapeutics, particularly in oncology. This guide provides a head-to-head comparison of prominent xanthone (B1684191) derivatives that have demonstrated kinase inhibitory activity, supported by experimental data to aid researchers in their investigations.

Comparative Inhibitory Activity of Selected Xanthones

The following table summarizes the inhibitory activities of four well-studied xanthones: α-Mangostin, γ-Mangostin, Gartanin, and Mangiferin. The data is categorized into direct kinase inhibition, where the compound's effect on a purified kinase is measured, and cell-based inhibitory effects, which reflect the compound's activity in a cellular context. It is important to note that cell-based IC50 values can be influenced by various factors, including cell permeability and off-target effects, and may not solely reflect direct kinase inhibition.

Xanthone DerivativeTarget Kinase/PathwayAssay TypeIC50 ValueReference
α-Mangostin MARK4Cell-Free Kinase Assay1.47 µM
KDRCell-Based Phosphorylation AssayInhibition at 10 µM
MDA-MB-231 (Breast Cancer)Cell Viability Assay20 µM[1]
γ-Mangostin IKK (IκB Kinase)In Vitro Kinase Assay~10 µM[2]
COX-1In Vitro Enzyme Assay~0.8 µM[3]
COX-2In Vitro Enzyme Assay~2 µM[3]
MDA-MB-231 (Breast Cancer)Cell Viability Assay25 µM[1]
Gartanin mTOR PathwayCell-Based AssayInhibition Observed
PC3 (Prostate Cancer)Cell Growth Assay13.56 ± 0.20 μM
22Rv1 (Prostate Cancer)Cell Growth Assay8.32 ± 0.18 μM
Mangiferin K-562 (Leukemia)Cell Viability Assay149 µg/ml[4]
Jurkat (Leukemia)Cell Viability Assay297 µg/ml[4]

Key Signaling Pathways Targeted by Xanthones

Xanthones exert their cellular effects by modulating complex signaling networks that are often dysregulated in diseases like cancer. Below are diagrams of key kinase-driven pathways known to be affected by this class of compounds.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 AKT Akt PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

PI3K/Akt Signaling Pathway

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

MAPK/ERK Signaling Pathway

IKK_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus CytokineReceptor Cytokine Receptor (e.g., TNFR) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) CytokineReceptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (Inflammation, Survival)

IKK/NF-κB Signaling Pathway

mTOR_Signaling_Pathway GrowthFactors Growth Factors PI3K_Akt PI3K/Akt Pathway GrowthFactors->PI3K_Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K_Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (inhibition) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis _4EBP1->ProteinSynthesis Inhibition removed CellGrowth Cell Growth ProteinSynthesis->CellGrowth

mTOR Signaling Pathway

Experimental Protocols

A generalized protocol for an in vitro kinase inhibition assay is provided below. This can be adapted for specific kinases and inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes the determination of kinase inhibition by quantifying the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Xanthone inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP solution

  • Luminescence-based kinase activity assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the xanthone inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should ideally be at the Km for the specific kinase.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Termination and Signal Detection:

    • Follow the instructions of the luminescence-based kinase activity assay kit to terminate the reaction and measure the signal. This typically involves adding a reagent that stops the kinase reaction and another reagent that generates a luminescent signal proportional to the amount of ATP consumed.

  • Data Analysis:

    • The raw luminescence data is converted to percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

The presented data highlights the potential of xanthones as a versatile class of kinase inhibitors. While α-Mangostin and γ-Mangostin show direct inhibitory effects on specific kinases like MARK4 and IKK, respectively, the activity of other xanthones such as Gartanin and Mangiferin is currently understood more through their impact on broader signaling pathways within cellular contexts. For researchers and drug developers, this underscores the importance of employing direct, cell-free kinase assays to elucidate specific molecular targets and mechanisms of action for these promising natural compounds. Further investigation is warranted to identify the direct kinase targets of a wider range of xanthones and to explore their therapeutic potential in kinase-driven diseases.

References

A Comparative Guide to Assessing the Purity of Isolated 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of purity for isolated natural products like 1,3,5,6-Tetrahydroxyxanthone is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative overview of established analytical techniques for purity determination, complete with experimental protocols and data presentation to aid in the selection of the most appropriate methodology.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₁₃H₈O₆--INVALID-LINK--[1]
Molecular Weight260.20 g/mol --INVALID-LINK--[1]
AppearanceLikely a yellow solidGeneral knowledge of xanthones
IUPAC Name1,3,5,6-tetrahydroxyxanthen-9-one--INVALID-LINK--[1]

Purity Assessment Methodologies: A Comparative Analysis

The purity of this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for structural confirmation and identification of impurities. Quantitative NMR (qNMR) is emerging as a powerful, non-destructive alternative for absolute purity determination.

Method Principle Typical Purity Range (%) Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarity95.0 - 99.9High resolution, sensitivity, and reproducibility. Well-established for xanthone (B1684191) analysis.Requires a reference standard for quantification. Destructive to the sample.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei90.0 - 99.9Provides absolute purity without a specific reference standard of the analyte. Non-destructive.[2][3][4]Lower sensitivity compared to HPLC. Requires a high-purity internal standard.
Mass Spectrometry (MS) coupled with LC or GC Separation by mass-to-charge ratioQualitativeHigh sensitivity and specificity for impurity identification.Primarily qualitative for purity unless using isotopic dilution methods.
Thin Layer Chromatography (TLC) Differential migration on a stationary phaseQualitativeSimple, rapid, and cost-effective for preliminary assessment.Low resolution and not quantitative.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is adapted from established methods for xanthone analysis.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol). A typical gradient could be:

    • 0-20 min: 20-80% B

    • 20-25 min: 80-100% B

    • 25-30 min: 100% B

    • 30-35 min: 100-20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, which is a common wavelength for xanthones.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the isolated this compound in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity

This protocol provides a framework for determining the absolute purity of this compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A high-purity (>99.9%) certified reference material with a known chemical structure and a simple, well-resolved NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Methanol-d₄).

  • Sample Preparation:

    • Accurately weigh a specific amount of the isolated this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 value).

    • Ensure a good signal-to-noise ratio by acquiring an adequate number of scans.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where:

      • I = Integral of the signal

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Mass Spectrometry (MS) for Impurity Identification

MS is typically coupled with a separation technique like LC to identify potential impurities.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like xanthones.

  • Analysis Mode: Both positive and negative ion modes should be explored to obtain comprehensive data.

  • Data Analysis: The mass spectra of minor peaks in the chromatogram can be analyzed to propose the elemental composition and potential structures of impurities. Comparison with known related compounds and fragmentation patterns aids in identification. Common impurities in natural product isolation include structurally related analogs (e.g., other hydroxylated or methoxylated xanthones) and residual solvents.

Visualizing the Purity Assessment Workflow

The following diagram illustrates a typical workflow for the comprehensive purity assessment of isolated this compound.

Purity_Assessment_Workflow cluster_isolation Isolation cluster_preliminary Preliminary Assessment cluster_quantitative Quantitative Analysis cluster_structural Structural Confirmation & Impurity ID cluster_final Final Purity Statement IsolatedCompound Isolated 1,3,5,6- Tetrahydroxyxanthone TLC TLC Analysis IsolatedCompound->TLC Initial Check HPLC HPLC Purity (%) IsolatedCompound->HPLC qNMR qNMR Absolute Purity IsolatedCompound->qNMR NMR 1H & 13C NMR IsolatedCompound->NMR MS LC-MS Analysis IsolatedCompound->MS TLC->HPLC Proceed if single spot FinalPurity Purity Report HPLC->FinalPurity qNMR->FinalPurity NMR->FinalPurity Structural Identity MS->FinalPurity Impurity Profile

Caption: Workflow for Purity Assessment of this compound.

Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR - Aromatic protons in the range of δ 6.0-8.0 ppm. - Hydroxyl protons with broad signals, potentially at higher chemical shifts (> δ 9.0 ppm), especially for chelated hydroxyls.
¹³C NMR - Carbonyl carbon (C=O) signal around δ 180 ppm. - Aromatic carbons in the range of δ 90-165 ppm.
Mass Spec (ESI) - [M-H]⁻ ion at m/z 259.02. - [M+H]⁺ ion at m/z 261.04.

This guide provides a comprehensive framework for assessing the purity of isolated this compound. By employing a combination of these techniques, researchers can confidently determine the purity of their compound and ensure the integrity of their subsequent studies.

References

Safety Operating Guide

Proper Disposal of 1,3,5,6-Tetrahydroxyxanthone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,3,5,6-Tetrahydroxyxanthone, ensuring laboratory safety and regulatory compliance.

This document provides a detailed, step-by-step protocol for the proper disposal of this compound, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to minimize environmental impact and ensure the safety of laboratory personnel. The following information is synthesized from safety data sheets (SDS) and general laboratory safety guidelines.

I. Immediate Safety and Hazard Information

This compound presents several potential hazards that necessitate careful handling. The primary routes of exposure are ingestion, skin contact, and inhalation of dust.

Hazard Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Aquatic HazardCategory 3H402: Harmful to aquatic life[2]

To the best of our knowledge, the toxicological properties of this material have not been thoroughly investigated.[1]

First Aid Procedures:

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2] Immediately make the victim drink water (two glasses at most).[2]
If on Skin Wash with plenty of water.[2] Call a POISON CENTER or doctor/physician if you feel unwell.[2] Take off immediately all contaminated clothing and wash it before reuse.[2]
If Inhaled Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[3]

II. Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent exposure.

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.[1]
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1] A lab coat, long-sleeved clothing, and closed-toe shoes are required.
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[1][3]

III. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, regional, and national regulations. The following is a general procedural guide.

Step 1: Waste Identification and Segregation

  • Identify: All waste containing this compound must be clearly labeled as hazardous chemical waste.

  • Segregate: Do not mix this waste with other waste streams. Keep solid and liquid waste forms in separate, designated containers.

Step 2: Waste Collection and Storage

  • Containers: Use dedicated, properly labeled, and sealed containers for collecting this compound waste. The container must be compatible with the chemical.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents. This area should be clearly marked as a hazardous waste accumulation area.

Step 3: Spill and Contamination Management

  • Spill Response: In the event of a spill, ensure the area is well-ventilated.[1] Wear the appropriate PPE. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Sweep up the spilled material and place it into a suitable container for disposal. Clean the affected area thoroughly. Collect all contaminated materials, including cleaning materials, as hazardous waste.

Step 4: Final Disposal

  • Professional Disposal: The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor or your institution's Environmental Health and Safety (EHS) office.

  • Regulatory Compliance: Ensure that the disposal method complies with all applicable local, regional, and national regulations for chemical waste.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Waste as This compound A->B C Segregate from Other Waste Streams B->C D Collect in Labeled, Sealed Container C->D E Store in Designated, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Contractor E->F G Dispose According to Regulations F->G

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling 1,3,5,6-Tetrahydroxyxanthone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel chemical compounds. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 1,3,5,6-Tetrahydroxyxanthone, a member of the xanthone (B1684191) family of organic compounds known for their diverse biological activities.[1] Adherence to these protocols is critical to mitigate potential health and environmental hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to create a reliable barrier against exposure. The following PPE is mandatory when handling this compound in a laboratory setting.

Core PPE Requirements

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Goggles or Face ShieldSafety goggles are required to protect the eyes from splashes. A face shield offers a fuller range of protection for both the face and eyes and should be used when there is a significant risk of splashing.[2]
Hand Protection Chemical-Resistant GlovesPowder-free nitrile or vinyl gloves are recommended to prevent skin exposure and contamination of the work area.[2][3] It is advisable to wear double gloves, especially when working in a biological safety cabinet (BSC). Gloves should be changed every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[2]
Body Protection Laboratory Coat or GownA long-sleeved lab coat or gown should be worn to protect the skin and clothing. Gowns with long cuffs that can be tucked under gloves provide enhanced protection for the wrists and forearms.[2][4]
Respiratory Protection N-95 or N-100 RespiratorFor handling the powdered form of the compound, a NIOSH/MSHA or European Standard EN 149 approved respirator, such as an N-95 or N-100 particle mask, is necessary to prevent inhalation of airborne particles.[2][5] Surgical masks are not a suitable substitute as they offer minimal protection from chemical exposure.[2]
Foot Protection Closed-Toe ShoesNon-slip, closed-toe shoes or boots must be worn to protect the feet from potential spills and slips.[4][6]

Operational Plan for Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following step-by-step protocol should be followed:

  • Preparation :

    • Ensure that a designated, well-ventilated area, preferably a chemical fume hood or a biological safety cabinet, is prepared for handling the compound.

    • Verify that all necessary PPE is readily available and in good condition.

    • Have spill containment materials, such as absorbent pads and designated hazardous waste containers, within easy reach.

  • Weighing and Aliquoting :

    • When weighing the powdered compound, do so within a chemical fume hood to contain any airborne particles.

    • Use appropriate tools, such as spatulas and weighing paper, and handle them with care to avoid generating dust.

    • Close the primary container tightly immediately after use.

  • Dissolving and Diluting :

    • If preparing a solution, add the solvent to the powdered compound slowly to prevent splashing.

    • The process should be carried out in a fume hood.

  • Experimental Use :

    • All experimental procedures involving this compound should be conducted in a designated and clearly labeled area.

    • Avoid eating, drinking, or smoking in the laboratory area.[5][7]

  • Post-Handling :

    • Thoroughly clean the work area after use.

    • Decontaminate any equipment that has come into contact with the compound.

    • Wash hands thoroughly with soap and water after removing gloves.[5][7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. As a xanthone derivative, it should be managed as hazardous chemical waste.[1]

Waste Segregation and Disposal Procedures

Waste TypeContainerDisposal Procedure
Solid Waste Labeled Hazardous Waste ContainerCollect all solid waste, including contaminated gloves, weighing paper, filter paper, and paper towels, in a clearly labeled and sealed hazardous waste container.[1]
Liquid Waste Labeled Hazardous Waste ContainerCollect all liquid waste, such as reaction mixtures and chromatographic fractions, in a separate, leak-proof, and clearly labeled hazardous waste container.[1] Do not dispose of liquid waste down the drain.[1]
Sharps Waste Designated Sharps ContainerAny sharps, such as needles or Pasteur pipettes, that are contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.[1]

Waste Storage and Collection

  • Store all hazardous waste containers in a designated, well-ventilated secondary containment area, away from general laboratory traffic.[1]

  • Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.[1]

  • When a waste container is full or has reached its designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area Prepare Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Ready Spill Kit don_ppe->spill_kit weigh Weigh Compound in Fume Hood spill_kit->weigh dissolve Dissolve/Dilute in Fume Hood weigh->dissolve experiment Conduct Experiment dissolve->experiment clean_area Clean Work Area experiment->clean_area decontaminate Decontaminate Equipment clean_area->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands segregate_waste Segregate Solid, Liquid, & Sharps Waste doff_ppe->segregate_waste store_waste Store in Labeled, Sealed Containers segregate_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3,5,6-Tetrahydroxyxanthone
Reactant of Route 2
Reactant of Route 2
1,3,5,6-Tetrahydroxyxanthone

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